molecular formula C10H10BrNO B1590986 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 53841-99-9

7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1590986
CAS No.: 53841-99-9
M. Wt: 240.1 g/mol
InChI Key: RVPUXBJFIDCMLW-UHFFFAOYSA-N
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Description

7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10BrNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPUXBJFIDCMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566401
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53841-99-9
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Record name 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the handling, synthesis, and potential applications of this versatile building block.

Introduction: The Significance of the Benzo[b]azepin-2-one Scaffold

The benzo[b]azepin-2-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a bromine atom at the 7-position offers a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This compound, in particular, has been utilized as a key intermediate in the synthesis of potent kinesin spindle protein (KSP) inhibitors, which are a promising class of antimitotic agents for cancer therapy[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight 240.10 g/mol -
CAS Number 53841-99-9-
Appearance Pale yellow solid[1]
Melting Point 185–187 °C[1]
Storage Conditions Room temperature-

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its utility. While a detailed, step-by-step protocol from a peer-reviewed source is not publicly available, its use as a synthetic intermediate has been reported[1]. The synthesis likely involves a multi-step sequence, potentially starting from a brominated aniline or a related precursor, followed by ring-closing reactions to form the seven-membered azepinone ring.

A general synthetic approach to benzo[b]azepin-2-ones can be conceptualized as follows:

G A Brominated Starting Material (e.g., 4-bromo-2-aminophenylacetic acid derivative) B Intramolecular Cyclization (e.g., amide formation followed by Friedel-Crafts acylation or similar) A->B Reaction with a suitable reagent C This compound B->C Ring closure G cluster_0 This compound cluster_1 Potential Reactions A Secondary Amine (N-H) D N-Alkylation / N-Arylation A->D B Aryl Bromide (Ar-Br) E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->E C Lactam Carbonyl (C=O) F Reduction to Amine C->F G A 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one C KSP Inhibitor A->C Buchwald-Hartwig Coupling B Amine-containing Fragment B->C

Caption: Role as an intermediate in KSP inhibitor synthesis.

Beyond KSP inhibitors, the structural motif of this compound holds promise for the development of modulators for other biological targets, particularly within the central nervous system, given the prevalence of the benzodiazepine scaffold in this area.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility has been demonstrated in the synthesis of potent KSP inhibitors. The presence of multiple reactive sites allows for extensive chemical modifications, making it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising heterocyclic core.

References

  • Takeuchi, T. (n.d.). Optimization of diaryl amine derivatives as kinesin spindle protein inhibitors. CORE. Retrieved from [Link]

Sources

CAS number for 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 53841-99-9), a valuable heterocyclic building block for drug discovery and medicinal chemistry. While detailed studies on this specific molecule are not broadly published, its structural motifs—a benzo[b]azepin-2-one core and a strategically placed bromine atom—position it as a highly versatile scaffold. This document outlines its physicochemical properties, proposes a robust synthetic pathway via the Beckmann rearrangement, details rigorous characterization protocols, and explores its potential applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Introduction: The Strategic Value of a Brominated Benzolactam

Heterocyclic scaffolds are foundational to modern pharmacology, with over half of all FDA-approved small-molecule drugs containing at least one such ring system.[1][2] Their prevalence is due to the unique physicochemical properties imparted by heteroatoms, which are critical for molecular recognition and binding at biological targets.[1] Within this vast chemical space, the benzo[b]azepin-2-one core, a seven-membered lactam fused to a benzene ring, is a "privileged" structure found in a variety of biologically active compounds.

The subject of this guide, this compound, enhances the utility of this core by incorporating a bromine atom. This halogen serves not merely as a substituent but as a versatile synthetic handle. In contemporary drug discovery, brominated heterocycles are indispensable intermediates, enabling the construction of complex molecular architectures through powerful cross-coupling reactions like the Suzuki-Miyaura and Heck couplings.[3][4] The strategic placement of bromine at the C7 position allows for late-stage diversification, enabling the systematic exploration of the structure-activity relationship (SAR) required to optimize a lead compound.[3] This guide, therefore, presents this molecule as a key starting material for building libraries of novel compounds with therapeutic potential.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is a prerequisite for its effective use. The key identifiers and expected analytical data for this compound are summarized below.

PropertyValueSource / Rationale
CAS Number 53841-99-9Commercial Supplier Data
Molecular Formula C₁₀H₁₀BrNOCalculated from Structure
Molecular Weight 240.10 g/mol Calculated from Structure
Appearance Expected to be an off-white to pale brown solidBased on similar compounds[5]
¹H NMR (Predicted) Aromatic protons (3H, ~7.0-7.5 ppm), -NH proton (1H, broad singlet), two aliphatic -CH₂- groups (4H, multiplets ~2.5-3.5 ppm)Standard chemical shift ranges for the structural motifs
¹³C NMR (Predicted) Carbonyl carbon (~170-175 ppm), aromatic carbons (6C, ~120-145 ppm), aliphatic carbons (2C, ~25-45 ppm)Standard chemical shift ranges
Mass Spec (HRMS) [M+H]⁺ expected at m/z 240.9973 and 242.9952Calculated for C₁₀H₁₁BrNOS⁺, showing characteristic isotopic pattern for Bromine
IR Spectroscopy N-H stretch (~3200 cm⁻¹), C=O stretch (lactam, ~1650-1680 cm⁻¹), C-Br stretch (~550-650 cm⁻¹)Characteristic vibrational frequencies for functional groups

Proposed Synthesis Pathway: The Beckmann Rearrangement

The causality for this choice rests on the high reliability and predictability of the rearrangement for cyclic ketoximes. The proposed four-step synthesis starts from commercially available 6-bromo-α-tetralone.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_end Final Product A Step 1: Oximation B Step 2: Beckmann Rearrangement Intermediate 6-Bromo-α-tetralone Oxime A->Intermediate C Step 3: Purification B->C Crude Product End This compound C->End Recrystallization or Chromatography Start 6-Bromo-α-tetralone Start->A NH₂OH·HCl, Pyridine, EtOH Intermediate->B Polyphosphoric Acid (PPA) or H₂SO₄, Heat

Caption: Proposed synthesis workflow via Beckmann rearrangement.

Mechanistic Rationale:

  • Step 1 (Oximation): 6-Bromo-α-tetralone is reacted with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone carbonyl, followed by dehydration to form the corresponding ketoxime. Pyridine acts as a mild base to neutralize the HCl byproduct.

  • Step 2 (Rearrangement): The oxime is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[6][7] This triggers a concerted rearrangement: the alkyl group anti to the hydroxyl group migrates to the nitrogen atom, displacing water and forming a nitrilium ion intermediate. Subsequent hydration of this intermediate and tautomerization yields the final seven-membered lactam product.[6] The regiochemistry is controlled, ensuring the desired benzo[b]azepin-2-one is formed.

Core Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for library synthesis. The benzazepine and related benzodiazepine cores are well-established pharmacophores with a wide range of biological activities, most notably as CNS agents that modulate GABA-A receptors.[10][11]

The bromine atom at the C7 position is a key feature for derivatization. It provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the chemical space around the core scaffold. This is a cornerstone of modern lead optimization.[3][4]

G Scaffold 7-Bromo-benzo[b]azepin-2-one (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Suzuki, Sonogashira, Heck, etc. Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit SAR SAR & Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: Role of the scaffold in a drug discovery pipeline.

Potential Therapeutic Targets:

  • CNS Disorders: Analogs of this scaffold could be developed as modulators for dopamine and serotonin receptors, relevant for treating psychosis, depression, or Parkinson's disease.

  • Kinase Inhibitors: The lactam core can serve as a hydrogen-bond donor/acceptor, a common feature in kinase inhibitors used in oncology.

  • Other Targets: The versatility of the scaffold allows for its application in a wide range of therapeutic areas, including cardiovascular and anti-inflammatory research.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and validation of the title compound.

Synthesis Protocol: Beckmann Rearrangement Route

Objective: To synthesize this compound from 6-bromo-α-tetralone.

Step A: Synthesis of 6-Bromo-3,4-dihydronaphthalen-1(2H)-one oxime

  • Setup: To a solution of 6-bromo-α-tetralone (1.0 eq) in ethanol (5 mL per 1 g of tetralone) in a round-bottom flask, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude oxime. This is often pure enough for the next step.

Step B: Synthesis of this compound

  • Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, carefully add the crude oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) (10x weight of oxime) at 120-140 °C. Caution: The addition can be exothermic.

  • Reaction: Stir the viscous mixture at 130 °C for 30-60 minutes. Monitor by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

  • Work-up: Cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the final product.

Characterization and Quality Control Protocol

Objective: To confirm the identity and purity of the synthesized product.

A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • System: A standard reverse-phase HPLC system (e.g., C18 column) coupled to an ESI-MS detector.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Analysis: Inject a ~1 mg/mL solution of the product in methanol.

  • Self-Validation: The HPLC chromatogram should show a single major peak (>95% purity by area). The mass spectrometer should detect the molecular ion [M+H]⁺ with the expected m/z values and the characteristic ~1:1 isotopic pattern of a monobrominated compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Prep: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Self-Validation: The obtained spectra must be consistent with the proposed structure. Key validations include:

    • The correct number of protons and carbons.

    • Characteristic chemical shifts for aromatic, aliphatic, amide N-H, and carbonyl groups.

    • Expected splitting patterns in the ¹H spectrum.

Conclusion

This compound represents a strategically valuable, yet underexplored, building block for medicinal chemistry. Its benzo[b]azepin-2-one core is a proven pharmacophore, while the C7-bromo substituent provides an essential handle for synthetic diversification. By employing established synthetic methodologies like the Beckmann rearrangement, researchers can reliably access this scaffold. The true potential of this compound will be realized through its use in the systematic synthesis of novel compound libraries, accelerating the discovery of next-generation therapeutics for a range of human diseases.

References

  • BenchChem. (2025). The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][3][6]thiazepin-4(5H)-one. ResearchGate.

  • Taylor & Francis Online. (2021). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • ACS Publications. (1976). Chemistry of benzodiazepines. Chemical Reviews.
  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry.
  • BLDpharm. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride.
  • BenchChem. (2025).
  • ResearchGate. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • BenchChem. (n.d.). 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one.
  • NIH National Center for Biotechnology Information. (2011).
  • ResearchGate. (n.d.). The Chemistry of Benzodiazepines.
  • PMC - PubMed Central. (2018). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Moldb. (n.d.). 1267046-10-5 | 7-Bromo-2,3-dihydrobenzo[b][3][6]oxazepin-4(5H)-one.

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement.
  • Wikipedia. (n.d.). Benzodiazepine.
  • ACS Publications. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Denmark Group, University of Illinois. (2013). The Beckmann Rearrangement.
  • PMC - PubMed Central. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][10][12]triazepines and Their Biological Activity: Recent Advances and New Approaches.

  • ChemBK. (2024). 4,5-Dihydro-1-benzoazepin-2(3H)-one.
  • PubChem. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.
  • MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][6]diazepines, and Their Cytotoxic Activity.

  • Biosynth. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.

Sources

Structure elucidation of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the novel heterocyclic compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the logical progression of scientific discovery. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system.

Introduction: The Analytical Challenge

The emergence of novel heterocyclic compounds, such as this compound, presents a critical challenge in medicinal chemistry: the unambiguous determination of their molecular structure. This process is foundational to understanding a molecule's potential therapeutic activity, toxicity, and metabolic fate. The elucidation of this structure is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques.[1][2] This guide will demonstrate how data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments are integrated to build a complete and validated molecular picture.

Initial Characterization: Elemental Analysis and High-Resolution Mass Spectrometry

The first step in characterizing an unknown compound is to determine its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source was used.

  • Sample Preparation: The compound was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis: The sample was infused into the ESI source in positive ion mode. The instrument was calibrated using a known standard to ensure high mass accuracy.

High-resolution mass spectrometry provided a measured m/z for the protonated molecule [M+H]⁺. The presence of a bromine atom was immediately suggested by the isotopic pattern, which showed two peaks of nearly equal intensity separated by approximately 2 m/z units.

Data Presentation: Mass Spectrometry Results

ParameterObserved ValueCalculated Value (for C₉H₉Br¹NO⁺)
[M+H]⁺ (⁷⁹Br) 226.9918226.9918
[M+H]⁺ (⁸¹Br) 228.9897228.9897

The exceptional agreement between the observed and calculated masses, along with the characteristic isotopic pattern of bromine, confidently established the molecular formula as C₉H₈BrNO. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass, is also satisfied.

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula in hand, the next logical step is to identify the functional groups present in the molecule. Infrared spectroscopy is a rapid and effective tool for this purpose.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Analysis: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3205Strong, BroadN-H Stretch (Amide)
1680Strong, SharpC=O Stretch (Lactam)
1605, 1480MediumC=C Stretch (Aromatic)
2920, 2850MediumC-H Stretch (Aliphatic)
810StrongC-H Bend (Aromatic, para-substituted)

The IR spectrum strongly indicates the presence of a secondary amide (lactam) due to the N-H stretch at 3205 cm⁻¹ and a carbonyl stretch at 1680 cm⁻¹. The position of the carbonyl absorption is consistent with a seven-membered ring lactam. The aromatic C=C stretches and the strong C-H bend at 810 cm⁻¹ are suggestive of a 1,2,4-trisubstituted (or para-like disubstituted) benzene ring.

Elucidating the Carbon-Hydrogen Framework: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[2]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra were acquired.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.15s1H-N-H
7.45d1HJ = 2.0 HzH-6
7.30dd1HJ = 8.5, 2.0 HzH-8
7.05d1HJ = 8.5 HzH-9
2.80t2HJ = 7.0 HzH-5
2.55t2HJ = 7.0 HzH-4
2.20m2H-H-3

The downfield singlet at 10.15 ppm is characteristic of an amide proton. The aromatic region shows three protons with a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The three aliphatic signals, each integrating to 2H, suggest the presence of three methylene groups.

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, and the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Data Presentation: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmDEPT-135Assignment
172.5No SignalC-2 (C=O)
141.0No SignalC-5a
135.5CHC-8
132.0CHC-6
128.0No SignalC-9a
121.5CHC-9
115.0No SignalC-7 (C-Br)
35.0CH₂C-3
30.5CH₂C-4
28.0CH₂C-5

The spectrum shows nine distinct carbon signals, consistent with the molecular formula. The DEPT-135 spectrum confirms the presence of three CH₂ groups and three aromatic CH groups. The four quaternary carbons correspond to the carbonyl carbon, the two carbons at the ring fusion, and the carbon bearing the bromine atom.

Assembling the Pieces: 2D NMR Correlation Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings.

  • A strong correlation is observed between the protons at 2.80 ppm (H-5) and 2.55 ppm (H-4).

  • Another correlation exists between the protons at 2.55 ppm (H-4) and 2.20 ppm (H-3).

  • In the aromatic region, a correlation between the proton at 7.30 ppm (H-8) and 7.05 ppm (H-9) is seen.

This confirms the presence of a -CH₂-CH₂-CH₂- spin system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded protons and carbons.

  • δ 7.45 (H-6) correlates with δ 132.0 (C-6).

  • δ 7.30 (H-8) correlates with δ 135.5 (C-8).

  • δ 7.05 (H-9) correlates with δ 121.5 (C-9).

  • δ 2.80 (H-5) correlates with δ 28.0 (C-5).

  • δ 2.55 (H-4) correlates with δ 30.5 (C-4).

  • δ 2.20 (H-3) correlates with δ 35.0 (C-3).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule.

Data Presentation: Key HMBC Correlations

Proton (δ ppm)Correlated Carbons (δ ppm)Inferred Connectivity
N-H (10.15) 172.5 (C-2), 128.0 (C-9a)N-H is adjacent to C-2 and C-9a
H-9 (7.05) 141.0 (C-5a), 115.0 (C-7)C-9 is adjacent to C-5a and C-7
H-5 (2.80) 141.0 (C-5a), 30.5 (C-4)C-5 is attached to C-5a
H-3 (2.20) 172.5 (C-2), 30.5 (C-4)C-3 is adjacent to the carbonyl C-2

The HMBC correlations are the final key to assembling the structure. The correlation between the amide proton and the carbonyl carbon (C-2) and a quaternary aromatic carbon (C-9a) establishes the lactam ring fusion to the aromatic ring. The correlations from the aliphatic protons to the aromatic carbons confirm the seven-membered ring structure.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and the key correlations used to determine the structure.

G cluster_0 Initial Analysis cluster_1 NMR Analysis HRMS HRMS & Isotope Pattern Formula Molecular Formula C₉H₈BrNO HRMS->Formula IR IR Spectroscopy Func_Groups Functional Groups (Amide, Aromatic) IR->Func_Groups 1D_NMR ¹H & ¹³C NMR Formula->1D_NMR Func_Groups->1D_NMR Fragments Identify Spin Systems (Aromatic, Aliphatic) 1D_NMR->Fragments 2D_NMR COSY, HSQC, HMBC Connectivity Establish Connectivity 2D_NMR->Connectivity Fragments->2D_NMR Final_Structure Final Structure This compound Connectivity->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Caption: Key HMBC correlations confirming the ring structure.

Conclusion

The collective evidence from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments leads to the unambiguous structural assignment of the compound as This compound . The elucidation process, as detailed in this guide, highlights the importance of a systematic and multi-technique approach. Each piece of data serves to validate the others, building a robust and irrefutable structural hypothesis. This foundational knowledge is paramount for the subsequent exploration of this molecule's chemical and biological properties.

References

  • BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
  • Intertek.
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  • NPTEL. (2013).
  • PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one.
  • Royal Society of Chemistry. ¹H NMR spectrum of Compound 32.
  • University College Dublin. (2025).

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Spectroscopic Data for 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predictive data based on established spectroscopic principles with detailed, field-proven protocols for data acquisition. It offers insights into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, explaining the causality behind spectral predictions. Our aim is to provide a self-validating framework for researchers to acquire, interpret, and confirm the spectroscopic identity of this compound.

Introduction: The Benzazepinone Core and the Challenge of Characterization

The benzo[b]azepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The specific analogue, this compound, incorporates a bromine atom, a common substituent for modulating pharmacokinetic and pharmacodynamic properties, and a seven-membered lactam ring. Rigorous structural confirmation is the bedrock of any chemical research or drug development campaign, and for this, a combination of spectroscopic techniques is indispensable.

A thorough review of the scientific literature reveals a scarcity of published, consolidated experimental spectroscopic data for this exact molecule. This guide addresses this gap by providing a robust predictive analysis coupled with detailed experimental workflows. The following sections are structured to empower researchers to either verify a synthesized sample against these predictions or to generate high-quality data from scratch.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on established increments, analysis of closely related structures, and computational prediction tools.[1][2] Solvent is assumed to be CDCl₃.

Atom No. Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
1 (NH)~7.5 - 8.5br s1H-
2 (C=O)---~172 - 175
3 (CH₂)~2.5 - 2.7t2H~35 - 38
4 (CH₂)~2.9 - 3.1t2H~30 - 33
5a (C)---~138 - 141
6 (CH)~7.2 - 7.3d1H~130 - 132
7 (C)---~118 - 121
8 (CH)~7.3 - 7.4dd1H~133 - 135
9 (CH)~7.0 - 7.1d1H~128 - 130
9a (C)---~125 - 128
Interpretation and Rationale
  • ¹H NMR:

    • Aromatic Region (7.0 - 7.4 ppm): The three protons on the benzene ring will appear as distinct signals. The proton at C9, ortho to the electron-donating amide nitrogen, is expected to be the most upfield. The proton at C6, adjacent to the lactam fusion, will likely be a doublet. The proton at C8, positioned between the bromine and C9, should appear as a doublet of doublets (dd).

    • Amide Proton (7.5 - 8.5 ppm): The N-H proton will be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

    • Aliphatic Region (2.5 - 3.1 ppm): The two methylene groups (C3 and C4) in the seven-membered ring are expected to be triplets due to coupling with each other, assuming free rotation. The C4 protons, being benzylic, are predicted to be slightly more downfield than the C3 protons adjacent to the carbonyl.

  • ¹³C NMR:

    • Carbonyl Carbon (~172 - 175 ppm): The lactam carbonyl carbon (C2) will have a characteristic downfield chemical shift.

    • Aromatic Carbons (118 - 141 ppm): Six distinct signals are expected. The carbon bearing the bromine (C7) will be shifted upfield to ~118-121 ppm. The two quaternary carbons (C5a, C9a) will also be visible.

    • Aliphatic Carbons (30 - 38 ppm): The two methylene carbons (C3, C4) will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

This protocol provides a robust starting point for acquiring high-quality NMR data.[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (500 MHz recommended):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.[4]

  • ¹H NMR Acquisition:

    • Pulse Angle: 45°

    • Acquisition Time (at): ~4 seconds

    • Relaxation Delay (d1): 1 second

    • Number of Scans (ns): 16 (adjust as needed for signal-to-noise)

    • Spectral Width: 0-12 ppm

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Angle: 30°

    • Acquisition Time (at): ~2-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 (or more, as ¹³C has low natural abundance)[5]

    • Spectral Width: 0-200 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₀BrNO

  • Monoisotopic Mass: 238.9946 g/mol

  • Ionization Mode: Electrospray Ionization (ESI) is recommended due to the polarity of the lactam functional group.[6][7]

  • Expected Molecular Ion:

    • [M+H]⁺: m/z 240.0024 and 242.0003

    • The two peaks for the molecular ion are expected in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.[8]

  • Key Predicted Fragment Ions: Fragmentation of lactams often involves cleavage of the amide ring.[9][10]

    • Loss of CO (carbonyl group) from the molecular ion.

    • Cleavage of the C4-C5a bond (benzylic cleavage).

    • Loss of the entire aliphatic portion of the seven-membered ring.

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-TOF or ESI-Orbitrap):

    • Set the ionization mode to positive ion Electrospray (ESI+).

    • Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Typical ESI Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizer Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 6-8 L/min

      • Drying Gas Temperature: 180-220 °C

  • Data Acquisition:

    • Acquire spectra in the m/z range of 50-500.

    • For fragmentation data (MS/MS), select the precursor ions (m/z 240 and 242) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands
Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretch3200 - 3350Medium, Broad
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 2960Medium
C=O (Lactam)Stretch1650 - 1680Strong
C=C (Aromatic)Stretch1580 - 1600 & 1450 - 1500Medium, Sharp
C-N (Amide)Stretch1200 - 1350Medium
Interpretation and Rationale
  • N-H Stretch: The peak around 3200-3350 cm⁻¹ is characteristic of the N-H bond in the secondary amide (lactam).[12]

  • C=O Stretch: The most intense and diagnostic peak will be the carbonyl stretch. For a seven-membered lactam ring, this absorption is expected in the 1650-1680 cm⁻¹ range.[13][14] Its exact position can confirm the presence of the cyclic amide.

  • Aromatic and Aliphatic Regions: The C-H and C=C stretching vibrations confirm the presence of both the aromatic ring and the saturated portion of the azepine ring.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid or liquid samples.[15][16]

  • Instrument Setup (FTIR Spectrometer with ATR accessory):

    • Ensure the ATR crystal (diamond is a robust, universal choice) is clean.[17]

    • Collect a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid compound directly onto the center of the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.[18]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • After analysis, raise the press arm and carefully remove the sample.

    • Clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Integrated Spectroscopic Workflow

A logical workflow ensures efficient and comprehensive structural elucidation.

G cluster_0 Characterization Workflow start Synthesized Compound (this compound) ir Step 1: ATR-FTIR (Functional Group ID) start->ir Quick Check ms Step 2: HRMS (ESI) (Molecular Formula Confirmation) ir->ms C=O, N-H Confirmed nmr Step 3: 1H & 13C NMR (Structural Elucidation) ms->nmr Correct Mass & Isotope Pattern end Structure Verified nmr->end Full Structure Confirmed

Caption: Recommended workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a predictive yet authoritative framework for the spectroscopic characterization of this compound. By combining theoretically derived spectral data with robust, step-by-step experimental protocols, we offer a comprehensive resource for researchers. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data serve as a benchmark for structural verification. Adherence to the outlined methodologies will ensure the generation of high-quality, reliable data, fostering scientific integrity and accelerating research and development efforts involving this important chemical scaffold.

References

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11106. [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Wishart, D.S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(22), 5417-5427. [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. [Link]

  • Infrared Spectroscopy. (n.d.). Infrared Spectroscopy Course Material. [Link]

  • Li, Y., et al. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2014, 835219. [Link]

  • Crotti, A.E.M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

  • ResearchGate. (n.d.). General pattern of mass fragmentation of β-lactams. [Link]

  • Hoyt, D.W., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Florida. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • Bruker. (2019). ATR Basics. [Link]

  • Virginia Tech Department of Chemistry. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Boston University. (n.d.). Basic NMR Concepts. [Link]

  • University of Durham. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • University of Illinois Urbana-Champaign. (2021). Common NMR experiments and the time it takes to run them. [Link]

  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. [Link]

  • Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 14(6), 594–615. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a synthetic compound belonging to the benzazepinone class of molecules. While comprehensive mechanistic studies on this specific molecule are not extensively published, its structural similarity to other well-characterized benzazepine and benzodiazepine derivatives allows for the formulation of a putative mechanism of action. This guide synthesizes the available information on related compounds to propose potential biological targets and outlines a suite of experimental protocols to validate these hypotheses. The proposed mechanisms center around the modulation of key central nervous system receptors and ion channels, suggesting potential applications in neurological and psychiatric disorders.

Introduction: The Benzazepinone Scaffold

The benzo[b]azepin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The fusion of a benzene ring to an azepinone ring creates a rigid, three-dimensional structure that can interact with a diverse range of biological targets. The addition of a bromine atom at the 7-position, as seen in this compound, is a common modification in psychoactive compounds, often enhancing binding affinity and modulating pharmacokinetic properties.

Derivatives of the parent benzazepine structure have been shown to interact with a variety of receptors, including dopamine and serotonin receptors. For instance, some benzazepine derivatives act as agonists or antagonists at the dopamine D1 receptor. Furthermore, the structurally related benzodiazepines are well-known for their interaction with the GABA-A receptor, mediating anxiolytic and anticonvulsant effects. The lactam moiety within the azepinone ring of the title compound is a key structural feature that differentiates it from some other benzazepines and may influence its target profile.

Proposed Mechanism of Action

Based on the structure-activity relationships of related benzazepine and benzodiazepine compounds, a multi-target mechanism of action for this compound is proposed. This putative mechanism involves the modulation of several key neurotransmitter systems and ion channels.

Modulation of Dopamine and Serotonin Receptors

The benzazepine core is a known pharmacophore for dopamine and serotonin receptors. A structurally related compound, 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, serves as an intermediate in the synthesis of dopamine and serotonin receptor modulators.[1] It is therefore plausible that this compound interacts with these receptors.

  • Dopamine D1/D2 Receptor Antagonism/Agonism: Benzazepine derivatives have been shown to possess both agonist and antagonist properties at dopamine D1 receptors.[2] The specific effect (agonist or antagonist) is dependent on the substitution pattern on the benzazepine core.

  • Serotonin 5-HT Receptor Modulation: Certain benzazepine derivatives also exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype.

The following diagram illustrates the potential interaction of the compound with dopaminergic and serotonergic pathways.

DA_5HT_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle D1R D1 Receptor DA_Vesicle->D1R DA D2R D2 Receptor DA_Vesicle->D2R DA 5HT_Vesicle Serotonin Vesicle 5HT2AR 5-HT2A Receptor 5HT_Vesicle->5HT2AR 5-HT Signaling Downstream Signaling D1R->Signaling D2R->Signaling 5HT2AR->Signaling Compound 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->D1R Putative Antagonism Compound->D2R Putative Antagonism Compound->5HT2AR Putative Modulation

Caption: Putative modulation of dopaminergic and serotonergic pathways.

Positive Allosteric Modulation of the GABA-A Receptor

The presence of the lactam ring and the bromo-substituent are features shared with several benzodiazepines, which are classic positive allosteric modulators of the GABA-A receptor.[3] This suggests that this compound may enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and reduced excitability.

The following diagram illustrates the proposed allosteric modulation of the GABA-A receptor.

GABA_Modulation GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel Chloride Cl- GABA_A_Receptor:f3->Chloride Increased Influx GABA GABA GABA->GABA_A_Receptor:f1 Compound 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->GABA_A_Receptor:f2 Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Validation Binding Receptor Binding Assays (Dopamine, Serotonin, α-Adrenoceptor) Data_Analysis_1 Determine Ki, IC50, EC50 Binding->Data_Analysis_1 Functional Functional Assays (GABA-A Potentiation, Ca2+ Channel Blockade) Functional->Data_Analysis_1 MoA Elucidation of Mechanism of Action Data_Analysis_1->MoA Tissue Isolated Tissue Assays (Inotropic & Chronotropic Effects) Data_Analysis_2 Measure Changes in Contraction Force & Rate Tissue->Data_Analysis_2 Data_Analysis_2->MoA Compound 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->Binding Compound->Functional Compound->Tissue

Caption: Experimental workflow for validating the proposed mechanism of action.

Summary and Future Directions

This compound is a compound of interest due to its structural relationship to known psychoactive and cardiovascular agents. The proposed multi-target mechanism of action, encompassing modulation of dopamine, serotonin, and GABA-A receptors, as well as potential calcium channel blocking activity, provides a strong foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for validating these hypotheses and elucidating the precise pharmacological profile of this compound. Future research should focus on conducting these validation studies, followed by in vivo experiments to assess the compound's pharmacokinetic properties, efficacy in animal models of neurological and cardiovascular disease, and potential off-target effects. A thorough understanding of its mechanism of action is paramount for its potential development as a novel therapeutic agent.

References

  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. Retrieved from [Link]

  • Maryanoff, B. E., et al. (1987). Synthesis and pharmacological characterization of some benzazepinone derivatives. Journal of Medicinal Chemistry, 30(5), 880-887.
  • Setler, P. E., et al. (1987). Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor. European Journal of Pharmacology, 133(2), 183-191.
  • Porter, R. J., & Meldrum, B. S. (1988). Mechanisms of action of new antiepileptic drugs. Advances in Epileptology, 16, 59-67.
  • Karapetyan, A. A., et al. (1979). Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione. Bioorganic Chemistry, 5, 1684–1690.
  • MySkinRecipes. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. Retrieved from [Link]

  • Schwartz, M. A., et al. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)
  • Kovacevic, M., et al. (1989). New synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. Journal of Heterocyclic Chemistry, 26(5), 1435-1439.
  • Rau, H., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 4(2), 167-180.
  • Habtemariam, S. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? ResearchGate. Retrieved from [Link]

  • GeeksforGeeks. (2024, October 4). Difference Between Inotropic and Chronotropic. Retrieved from [Link]

  • Constanti, A. (1995). Radioligand binding studies of postsynaptic alpha 1-adrenoceptors in the rabbit iris dilators. Japanese Journal of Pharmacology, 67(3), 227-234.

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A Technical Guide to the Target Deconvolution of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology. It transforms a compound with an observed phenotype into a tool for understanding pathophysiology and a starting point for rational drug design. This guide provides a comprehensive, multi-phase framework for the target deconvolution of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a novel compound belonging to the pharmacologically significant benzazepinone class. While specific biological data for this exact molecule is not widely published, the benzazepinone scaffold is known to interact with a range of targets, including glycogen phosphorylase and various CNS receptors, providing a logical foundation for hypothesis-driven investigation.[1][2][3] This document outlines an integrated strategy employing computational prediction, affinity-based proteomics, and biophysical validation to identify and characterize its molecular target(s) with high confidence. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug development.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The initial phase of target identification leverages computational methods to scan the entire proteome and generate a tractable list of high-probability candidate targets. This in silico approach is cost-effective and rapidly narrows the experimental search space.[4] The core principle is that structurally similar molecules often exhibit similar biological activities.[5]

Ligand-Based Target Prediction

This approach relies on the structure of our query compound to find known targets of similar molecules.

  • Chemical Similarity Searching: The 2D fingerprint of this compound is used to query large-scale chemogenomic databases like ChEMBL and PubChem. The algorithm identifies known compounds with high structural similarity and retrieves their annotated biological targets. This provides the most direct, evidence-based starting point for hypothesis generation.[5]

  • Pharmacophore Modeling: This method moves beyond 2D similarity to identify the crucial 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). A pharmacophore model is generated from our compound and used to screen 3D databases of protein structures, identifying targets with binding pockets that complement these features.

Structure-Based Target Prediction (Reverse Docking)

If the ligand-based methods yield a promising target class (e.g., kinases, GPCRs), reverse docking can be employed. Here, the 3D structure of our compound is computationally docked against a panel of protein crystal structures.[6] A scoring function estimates the binding affinity, ranking the most likely protein targets.[6] This method is invaluable for predicting potential off-target effects as well.

Data Presentation: Summary of In Silico Analysis

The results from these computational screens should be consolidated into a clear, actionable table.

Predicted Target Methodology Prediction Score / Rank Rationale / Known Role Supporting References
Glycogen PhosphorylaseSimilarity SearchHighOther benzazepinone derivatives are known GP inhibitors for hyperglycemia.[2][7][2][7]
Dopamine D2 ReceptorPharmacophore ModelTop 5 CandidateThe benzazepine core is common in CNS-active agents.[3][3]
Calcium Channel L-typeReverse DockingFavorable ΔGCertain benzazepinones exhibit calcium channel blocking activity.[8][8]
Proto-oncogene Tyrosine-protein Kinase SrcSimilarity SearchMediumRelated indole-benzazepine scaffolds show affinity for Src kinase.[9][10][9][10]

Phase 2: Experimental Target Identification via Affinity-Based Proteomics

Following computational hypothesis generation, the next phase aims to physically isolate the binding partners of the compound from a complex biological sample, such as a cell or tissue lysate. The cornerstone of this approach is affinity chromatography coupled with mass spectrometry (AC-MS).[11][12]

Workflow: Affinity-Based Target Identification

cluster_0 Probe Synthesis cluster_1 Affinity Chromatography cluster_2 Protein Identification Compound Parent Compound (7-Bromo-...) Linker Attach Linker Arm Compound->Linker Tag Conjugate Affinity Tag (e.g., Biotin) Linker->Tag Probe Synthesized Affinity Probe Tag->Probe Immobilize Immobilize Probe on Streptavidin Beads Probe->Immobilize Lysate Incubate with Cell Lysate Immobilize->Lysate Wash Wash Non-specific Proteins Lysate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search (e.g., Mascot) LCMS->Database Hits Candidate Target List Database->Hits

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Protocol: Synthesis of an Affinity Probe

The success of this phase hinges on a well-designed chemical probe. This involves modifying the parent compound without abolishing its biological activity.[13][14]

  • Identify a Non-Essential Position: Analyze the structure of this compound and any available structure-activity relationship (SAR) data from analogs to identify a position for modification that is not critical for target binding. The N-H position of the lactam is a common and synthetically accessible point.

  • Synthesize a Linker-Appended Analog: Attach a flexible linker (e.g., a short polyethylene glycol chain) to the chosen position. This linker provides spatial separation between the compound and the affinity tag, minimizing steric hindrance.

  • Conjugate an Affinity Tag: Covalently attach a high-affinity tag, most commonly biotin, to the terminus of the linker.[15] Biotin's extremely strong interaction with streptavidin is ideal for subsequent purification.[15]

  • Validate Probe Activity: Crucially, confirm that the synthesized probe retains the biological activity of the parent compound in a relevant cellular assay. A loss of activity indicates the modification has disrupted the binding pharmacophore.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol uses the validated probe to capture its binding partners.[12]

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix.

  • Control Matrix Preparation: Prepare two control matrices: (a) beads alone (no probe) and (b) beads with an immobilized, structurally similar but biologically inactive analog. These controls are essential for distinguishing true binding partners from non-specific background proteins.

  • Lysate Incubation: Incubate the affinity and control matrices with native cell lysate (prepared under non-denaturing conditions) for 1-2 hours at 4°C.

  • Washing: Vigorously wash the beads with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove proteins that are weakly or non-specifically bound.

  • Elution: Elute the specifically bound proteins from the affinity matrix. This can be done using a denaturing solution (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the original, unmodified compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Bands that appear in the probe lane but not the control lanes are excised.

    • Perform an in-gel tryptic digest of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.[12][16]

Proteins consistently identified in the experimental pulldown but absent or significantly reduced in the control pulldowns are considered high-confidence "hits."

Phase 3: Target Validation in a Cellular Context

A hit from an affinity-based method must be validated to confirm the interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement.[17][18]

Principle of the Cellular Thermal Shift Assay (CETSA)

The foundational principle of CETSA is that the binding of a ligand (our compound) to its target protein increases the protein's thermodynamic stability.[19] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[20] By heating cells at various temperatures, unbound proteins will denature and precipitate, while the ligand-bound fraction remains soluble.[17]

cluster_0 Vehicle Control cluster_1 Compound Treatment C_Protein Target Protein (Unbound) C_Heat Apply Heat (e.g., 55°C) C_Protein->C_Heat C_Denature Protein Denatures & Aggregates C_Heat->C_Denature C_Insoluble Insoluble Fraction C_Denature->C_Insoluble T_Protein Target Protein + Compound T_Heat Apply Heat (e.g., 55°C) T_Protein->T_Heat T_Stable Ligand-Bound Protein is Stabilized T_Heat->T_Stable T_Soluble Remains in Soluble Fraction T_Stable->T_Soluble

Caption: The principle of ligand-induced thermal stabilization in CETSA.
Protocol: Isothermal Dose-Response CETSA

This experiment confirms target engagement at a fixed temperature across a range of compound concentrations.

  • Cell Culture: Grow cells known to express the candidate target protein to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for 1 hour.

  • Heating Step: Heat the cell suspensions at a single, predetermined temperature (e.g., 54°C, a temperature that causes partial denaturation of the target) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western blotting or ELISA. A dose-dependent increase in the soluble protein indicates target engagement.

Protocol: Thermal Shift CETSA

This experiment determines the melting curve of the target protein in the presence and absence of the compound.

  • Cell Treatment: Prepare two pools of cells: one treated with a saturating concentration of the compound and one with a vehicle control.

  • Temperature Gradient: Aliquot the cell suspensions and heat each aliquot at a different temperature across a wide range (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Separation: Perform steps 4 and 5 from the protocol above for all samples.

  • Detection and Analysis: Quantify the amount of soluble target protein at each temperature point for both the vehicle and compound-treated groups. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample confirms thermal stabilization.

Data Presentation: CETSA Results
Parameter Vehicle Control Compound-Treated Conclusion
Melting Temp (Tm) 51.2 °C56.8 °CSignificant thermal shift observed.
ΔTm -+5.6 °CStrong evidence of intracellular target engagement.

Phase 4: Biophysical Characterization of the Drug-Target Interaction

The final phase involves quantifying the binding interaction between the compound and the purified target protein. Surface Plasmon Resonance (SPR) is a label-free, real-time technique that provides precise data on binding affinity and kinetics.[21][22]

Protocol: Surface Plasmon Resonance (SPR) Analysis
  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface via amine coupling. A reference channel is prepared on the same chip (e.g., an empty channel or one with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[21]

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (which may contain a small percentage of DMSO to aid solubility).[23]

  • Binding Measurement:

    • Association: Inject the compound dilutions sequentially over the sensor surface at a constant flow rate and monitor the binding response in real-time.[24]

    • Dissociation: After the association phase, switch back to flowing only running buffer over the surface and monitor the dissociation of the compound from the target.[24]

  • Regeneration: Between cycles, inject a regeneration solution (e.g., high salt or low pH) to remove all bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[22]

Data Presentation: SPR Kinetic and Affinity Data
Kinetic Parameter Value Unit
Association Rate (kₐ) 1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₔ) 3.0 x 10⁻³s⁻¹
Dissociation Constant (Kₗ) 20nM

A low nanomolar Kₗ value provides definitive, quantitative evidence of a high-affinity interaction between the compound and the validated biological target.

Conclusion

This in-depth technical guide outlines a rigorous, multi-stage workflow for the target deconvolution of this compound. By integrating in silico prediction, unbiased affinity-based proteomics, cellular target engagement validation, and quantitative biophysical analysis, researchers can move systematically from a compound with an unknown mechanism to a fully validated drug-target pair. Each phase provides an orthogonal layer of evidence, building a robust and compelling case that satisfies the stringent requirements of modern drug discovery and development. This structured approach not only identifies the "what" but also explains the "how," providing the mechanistic clarity needed for future lead optimization and translational studies.

References

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  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry.
  • Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittel-Forschung, 45(3), 234-239.
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  • Li, Y., et al. (2021). Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. Future Medicinal Chemistry, 13(10), 897-909.
  • CETSA. (n.d.). Pelago Bioscience.
  • Discovery and Evaluation of Novel Benzazepinone Derivatives as Glycogen Phosphorylase Inhibitors with Potent Activity. (2021). Taylor & Francis Online.
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  • Ready access to 7,8-dihydroindolo[2,3-d][6]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. (2018). PubMed Central.

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A Technical Guide to the Strategic Derivatization of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one scaffold is a privileged heterocyclic core, offering a versatile platform for the synthesis of novel therapeutic agents. Its strategic location of a reactive aryl bromide and a modifiable lactam nitrogen atom allows for extensive chemical exploration. This guide provides an in-depth analysis of the key derivatization strategies for this molecule, focusing on N-alkylation/arylation and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the potential applications of the resulting derivatives in modern drug discovery, particularly in the realm of kinase inhibitors.

Introduction: The Benzo[b]azepin-2-one Core - A Scaffold of Therapeutic Potential

The benzo[b]azepin-2-one ring system is a key structural motif in a variety of biologically active compounds. The seven-membered ring imparts a unique three-dimensional geometry that can effectively probe the binding sites of complex biological targets. The presence of the bromine atom at the 7-position provides a crucial handle for the introduction of diverse molecular fragments through well-established and robust palladium-catalyzed cross-coupling reactions. Furthermore, the secondary amine within the lactam moiety is amenable to substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This combination of features makes this compound an attractive starting point for the development of new chemical entities in medicinal chemistry.

Strategic Derivatization Pathways

The derivatization of the this compound core can be systematically approached through two primary vectors of diversification: functionalization of the lactam nitrogen (N-1) and modification at the aryl bromide position (C-7).

G A This compound B N-Alkylation / N-Arylation A->B  Deprotonation & Nucleophilic Attack C Palladium-Catalyzed Cross-Coupling A->C  Oxidative Addition D N-Substituted Derivatives B->D E C7-Aryl/Heteroaryl Derivatives (Suzuki Coupling) C->E F C7-Amino Derivatives (Buchwald-Hartwig Amination) C->F G Diverse Library of Novel Compounds D->G E->G F->G

Figure 1: Key derivatization strategies for the benzo[b]azepin-2-one core.

N-Functionalization of the Lactam Core

The secondary amine of the lactam is a prime site for modification. N-alkylation and N-arylation can significantly impact the molecule's conformation and pharmacokinetic profile.

N-alkylation is typically achieved by deprotonation of the lactam nitrogen with a suitable base, followed by quenching with an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

Experimental Protocol: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Sodium Hydride (NaH)1.2Base for deprotonation
Benzyl Bromide1.1Alkylating agent
Anhydrous DMF-Solvent

Table 1: Reagents for N-benzylation.

Palladium-Catalyzed Cross-Coupling at the C-7 Position

The aryl bromide at the C-7 position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the benzo[b]azepin-2-one core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building molecular complexity and exploring structure-activity relationships (SAR) by introducing diverse aromatic systems.

G A Pd(0)Ln C Ar-Pd(II)-Br(Ln) A->C B Oxidative Addition B->C E Ar-Pd(II)-R(Ln) C->E D Transmetalation (R-B(OR)2, Base) D->E E->A G Ar-R E->G F Reductive Elimination F->A F->G H Ar-Br H->B

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the 7-(4-methoxyphenyl) derivative.

ComponentRoleExampleMolar Eq.
Aryl BromideSubstrate7-bromo-benzo[b]azepin-2-one1.0
Boronic AcidCoupling Partner4-Methoxyphenylboronic acid1.5
Palladium CatalystCatalystPd(dppf)Cl₂0.05
BaseActivatorK₂CO₃2.0
SolventReaction Medium1,4-Dioxane/Water-

Table 2: Key components for a typical Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-7 position, providing access to derivatives with diverse hydrogen-bonding capabilities and basicity, which are crucial for target engagement and pharmacokinetic properties.[2]

G A Pd(0)Ln C Ar-Pd(II)-Br(Ln) A->C B Oxidative Addition B->C E Ar-Pd(II)-NR2(Ln) C->E D Amine Coordination & Deprotonation (R2NH, Base) D->E E->A G Ar-NR2 E->G F Reductive Elimination F->A F->G H Ar-Br H->B

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • To a reaction tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the tube, then evacuate and backfill with argon.

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Heat the mixture in a sealed tube at 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 7-morpholino derivative.

ComponentRoleExampleMolar Eq.
Aryl BromideSubstrate7-bromo-benzo[b]azepin-2-one1.0
AmineNucleophileMorpholine1.2
Palladium PrecatalystCatalyst SourcePd₂(dba)₃0.02
LigandCatalyst ModifierXantphos0.04
BaseDeprotonating AgentNaOtBu1.4
SolventReaction MediumToluene-

Table 3: Key components for a typical Buchwald-Hartwig amination.

Applications in Drug Discovery: Targeting Protein Kinases

Derivatives of related heterocyclic scaffolds, such as indolin-2-ones, have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[3] The strategic derivatization of the this compound core allows for the systematic exploration of the chemical space around this privileged scaffold to identify potent and selective kinase inhibitors. The C-7 position can be functionalized with various aryl and heteroaryl groups via Suzuki coupling to interact with the hinge region of the kinase active site, while the N-1 position can be modified to optimize solubility and cell permeability.

Conclusion

The this compound is a highly valuable starting material for the synthesis of diverse libraries of compounds with significant therapeutic potential. The strategic and controlled derivatization of the lactam nitrogen and the C-7 bromo substituent through robust and well-understood synthetic methodologies, such as N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provides medicinal chemists with a powerful toolkit to generate novel chemical entities. The insights and protocols presented in this guide are intended to facilitate the exploration of this promising scaffold in the ongoing quest for new and effective medicines.

References

  • Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. J Am Chem Soc. 2021;143(26):9991-10004. [Link]

  • 7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one. LookChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. [Link]

  • 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. RSC Medicinal Chemistry. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

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Introduction: The Significance of the Benzo[b]azepin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

The benzo[b]azepin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, fused-ring system provides a three-dimensional architecture that can be strategically decorated with functional groups to modulate pharmacological activity. While the closely related benzodiazepines are renowned for their effects on the central nervous system (CNS), the broader class of benzazepinones has shown a remarkable diversity of applications, including roles as enzyme inhibitors and anticancer agents.[1][2]

This technical guide focuses on a specific, yet highly versatile, member of this family: This compound . The introduction of a bromine atom at the 7-position is a key strategic feature. Bromine can act as a bioisostere for other groups, influence the electronic properties of the aromatic ring, and, most importantly, serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This makes the title compound a valuable intermediate for the construction of compound libraries in drug discovery programs.[3] This guide will provide an in-depth analysis of its synthesis, chemical properties, and potential applications for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on closely related structures. The table below summarizes these predicted properties, which are crucial for assessing its drug-likeness and for planning synthetic transformations.

PropertyPredicted ValueSource/Analogy
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight 240.10 g/mol [4]
Melting Point ~107 °C[4]
Boiling Point ~370 °C[4]
LogP ~2.98[4]
Polar Surface Area (PSA) 29.10 Ų[4]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 1-

These properties suggest that the molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for constructing seven-membered heterocyclic rings. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized aniline precursor. The following section details a plausible and robust synthetic protocol.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A logical approach to the benzo[b]azepin-2-one core is through an intramolecular Friedel-Crafts acylation reaction. This method is widely used for the synthesis of cyclic ketones fused to aromatic rings.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Step 1: Acylation cluster_2 Step 2: Amidation cluster_3 Step 3: Intramolecular Cyclization cluster_4 Final Product 4-Bromophenylacetic_acid 4-Bromophenylacetic acid Acyl_chloride Formation of Acyl Chloride 4-Bromophenylacetic_acid->Acyl_chloride Amide_formation Amide Formation Acyl_chloride->Amide_formation Acylation_reagent SOCl₂ or (COCl)₂ Acylation_reagent->Acyl_chloride Cyclization Friedel-Crafts Cyclization Amide_formation->Cyclization Amine β-Alanine ethyl ester Amine->Amide_formation Final_Product This compound Cyclization->Final_Product Catalyst Polyphosphoric acid (PPA) or AlCl₃ Catalyst->Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-(4-bromophenyl)acetyl)-β-alanine ethyl ester

  • To a solution of 4-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • In a separate flask, dissolve β-alanine ethyl ester hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the β-alanine ethyl ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the N-(2-(4-bromophenyl)acetyl)-β-alanine ethyl ester (1.0 eq) to polyphosphoric acid (PPA, 10-20 times the weight of the ester).

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for chemical derivatization. The structure offers multiple sites for modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatization_Pathways Core 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Aromatic_Coupling Aromatic Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Aromatic_Coupling Carbonyl_Chemistry Lactam Carbonyl Modification Core->Carbonyl_Chemistry Deriv_N N-Substituted Analogs N_Alkylation->Deriv_N Deriv_Aryl 7-Aryl/Alkyl/Amino Analogs Aromatic_Coupling->Deriv_Aryl Deriv_Thiolactam Thiolactam Analogs Carbonyl_Chemistry->Deriv_Thiolactam

Caption: Key derivatization pathways for this compound.

  • N-Alkylation/Arylation: The secondary amine of the lactam can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with a variety of electrophiles (alkyl halides, aryl halides) to install diverse substituents. This position is often crucial for modulating potency and pharmacokinetic properties.

  • Aromatic Cross-Coupling: The bromine atom at the 7-position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups, enabling extensive SAR exploration of the aromatic portion of the molecule.

  • Lactam Modification: The carbonyl group of the lactam can be reduced to the corresponding amine or converted to a thiolactam using reagents like Lawesson's reagent. These modifications can significantly alter the compound's hydrogen bonding capacity and overall polarity.

Applications in Medicinal Chemistry and Drug Discovery

The benzo[b]azepin-2-one scaffold and its analogs have been investigated for a wide range of therapeutic applications. The strategic placement of the bromine atom in the title compound makes it an ideal starting point for developing novel therapeutics in several areas:

  • Oncology: Derivatives of related benzazepinones have been explored as inhibitors of various protein kinases and as bivalent BET bromodomain inhibitors.[5] The ability to rapidly generate analogs from the 7-bromo intermediate is highly advantageous for optimizing interactions with target proteins.

  • Central Nervous System (CNS) Disorders: While distinct from classical benzodiazepines, the benzazepinone core can be modified to interact with various CNS targets. Its utility in preparing analogs with potential antipsychotic or antidepressant activity has been noted.[3]

  • Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. Heterocyclic compounds, including benzodiazepine derivatives, have demonstrated promising antimicrobial and antitubercular activities.[6] The 7-bromo-benzazepinone core provides a template for the synthesis of new compounds to be screened against resistant bacterial and fungal strains.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple handles for chemical modification make it an ideal starting point for the generation of diverse compound libraries. The proven track record of the broader benzazepinone class in various therapeutic areas underscores the potential of this compound to contribute to the development of next-generation therapeutics. This guide provides a solid foundation for researchers to harness the potential of this important chemical entity.

References

  • Spencer, J., Rathnam, R. P., & Chowdhry, B. Z. (2010). 1,4-Benzodiazepin-2-ones in medicinal chemistry. Future Medicinal Chemistry, 2(9), 1441-1449. [Link]

  • ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1][7]thiazepin-4(5H)-one. Journal of Chemical Research, 44(5-6), 253-257. [Link]

  • Demont, E. H., et al. (2023). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 996-1003. [Link]

  • Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2843. [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1][7]diazepine-2,5-dione. Retrieved from [Link]

  • MDPI. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][7]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5251. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Retrieved from [Link]

  • PubMed. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 9(8), 503-10. [Link]

Sources

Discovery of Novel Bromo-Substituted Benzolactams: A Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The benzolactam scaffold represents a privileged structure in medicinal chemistry, most notably for its role in modulating protein kinase C (PKC) isozymes, which are critical nodes in cellular signaling pathways implicated in cancer and Alzheimer's disease.[1][2][3] This guide provides a comprehensive technical overview of the strategic discovery of novel bromo-substituted benzolactams. We move beyond simple procedural descriptions to explore the causal-driven experimental choices that underpin a robust discovery campaign. The introduction of bromine atoms is a key strategic decision, offering a means to modulate electronic properties, enhance binding affinity, and provide a synthetic handle for further diversification. This document details field-proven methodologies for synthesis, rigorous spectroscopic characterization, and pertinent biological evaluation, designed to serve as a practical guide for researchers in drug development.

The Strategic Imperative for Bromination

The decision to incorporate a bromine substituent onto a lead scaffold like a benzolactam is a calculated one, driven by several key medicinal chemistry principles:

  • Electronic Modulation: As an electron-withdrawing group, bromine can significantly alter the electron density of the aromatic ring. This can influence the pKa of nearby functionalities and modify hydrogen bonding capabilities, potentially enhancing interactions with the target protein.[3]

  • Increased Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.

  • Steric Influence: The size of the bromine atom can be used to probe steric pockets within a binding site, potentially leading to improved selectivity for a specific protein isoform.

  • Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's metabolic stability and in vivo half-life.

  • Synthetic Handle: A bromo-substituent is a versatile functional group for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

This multifaceted utility makes bromination a powerful tool in the iterative process of lead optimization.

Synthesis of Bromo-Substituted Benzolactams

The synthesis of these target molecules can be approached via two primary strategies: late-stage bromination of a pre-formed benzolactam core or building the lactam from a bromo-substituted precursor. The former is often preferred for its efficiency in rapidly creating analogues from a common intermediate.

General Discovery Workflow

The overall process follows a logical and iterative sequence, ensuring that each step validates the next. This workflow is designed to maximize efficiency and data quality, moving from initial synthesis to biological confirmation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Validation cluster_2 Phase 3: Biological Evaluation A Benzolactam Core Synthesis B Electrophilic Bromination A->B Core Scaffold C Chromatographic Purification (Column Chromatography) B->C Crude Product D Mass Spectrometry (MS) Confirm MW & Isotope Pattern C->D Purified Compound E NMR Spectroscopy (1H, 13C) Confirm Structure D->E Validated MW F Purity Analysis (HPLC) E->F Validated Structure G In Vitro Target Binding Assay (e.g., PKCα Binding) F->G Confirmed Purity >95% H Cell-Based Functional Assay (e.g., Proliferation Assay) G->H Binding Affinity (Ki) I SAR Analysis H->I Cellular Potency (IC50)

Caption: A robust workflow for the discovery of novel bromo-substituted benzolactams.

Experimental Protocol: Electrophilic Aromatic Bromination

This protocol describes a representative method for the regioselective bromination of an activated benzolactam core. The choice of N-Bromosuccinimide (NBS) is deliberate; it serves as a safer and often more selective source of electrophilic bromine compared to liquid Br₂.[4]

Objective: To synthesize a mono-bromo-substituted benzolactam derivative.

Materials:

  • Benzolactam starting material (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid (solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a solution of the benzolactam starting material (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is fully consumed (typically 2-4 hours). Expertise Insight: The use of acetic acid as a solvent facilitates the reaction by protonating NBS, increasing its electrophilicity.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to quench any unreacted bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure bromo-substituted benzolactam.

Synthetic Outcomes

The regioselectivity of bromination is governed by the electronic and steric nature of the substituents already present on the benzolactam core. The following table summarizes potential outcomes.

Starting Material SubstituentDirecting EffectPredicted Bromination Position(s)Rationale
-OCH₃ (Methoxy)Activating, Ortho-, Para-directingOrtho and/or Para to the methoxy groupThe lone pairs on oxygen donate electron density to the ring, activating it for electrophilic substitution.
-NO₂ (Nitro)Deactivating, Meta-directingMeta to the nitro groupThe nitro group strongly withdraws electron density from the ring, deactivating it and directing the incoming electrophile to the meta position.[5]
-CH₃ (Methyl)Activating, Ortho-, Para-directingOrtho and/or Para to the methyl groupAlkyl groups are weakly activating via hyperconjugation.

Rigorous Characterization: A Self-Validating System

Unequivocal structural confirmation is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system to confirm the identity and purity of the synthesized compounds.[6]

Mass Spectrometry (MS)

The most immediate and powerful confirmation of successful bromination comes from the mass spectrum. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity (1:1 ratio), which is a definitive signature for the presence of a single bromine atom in the molecule.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the detailed atomic map of the molecule.[8][9]

  • ¹H NMR: The introduction of an electron-withdrawing bromine atom will cause downfield shifts (to higher ppm) for the adjacent aromatic protons. The integration and splitting patterns (coupling constants) will confirm the substitution pattern.

  • ¹³C NMR: The carbon atom directly attached to the bromine will show a characteristic signal in the 110-130 ppm range, and its signal intensity may be reduced due to quadrupolar relaxation effects.

The following table presents expected spectroscopic data for a hypothetical bromo-substituted benzolactam.

Analysis TechniqueParameterExpected ObservationInterpretation
ESI-MS Molecular IonTwo peaks of ~1:1 intensity at m/z = [M+H]⁺ and [M+2+H]⁺Confirms molecular weight and the presence of one bromine atom.[7]
¹H NMR Aromatic ProtonsDownfield shift of protons ortho/para to bromine. Changes in coupling constants.Confirms the position of bromine on the aromatic ring.[10]
¹³C NMR Aromatic CarbonsSignal for C-Br typically appears around 115-125 ppm.Confirms the C-Br bond.
FT-IR Vibrational BandsC=O (amide) stretch at ~1650-1680 cm⁻¹; C-Br stretch at ~550-650 cm⁻¹.Confirms the presence of key functional groups.[11]

Biological Evaluation: Probing the Target

Benzolactams are well-established as ligands that mimic the endogenous activator diacylglycerol (DAG) to bind to the C1 domain of Protein Kinase C (PKC).[1][2] Therefore, a primary biological evaluation involves assessing their binding affinity for specific PKC isozymes.

The PKC Signaling Pathway

PKC is a family of serine/threonine kinases that are central to signal transduction, regulating processes like cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling is linked to various diseases. Novel benzolactams are developed to selectively modulate these isozymes.[2]

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates substrate Substrate Proteins pkc->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Apoptosis) substrate->response benzolactam Bromo-Substituted Benzolactam (Mimics DAG) benzolactam->pkc Binds & Activates

Caption: Simplified PKC signaling pathway and the intervention point for benzolactam modulators.

Protocol: PKCα Binding Assay (Competitive)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a novel bromo-substituted benzolactam for PKCα.

Objective: To quantify the binding affinity of a test compound for the PKCα C1 domain.

Materials:

  • Recombinant human PKCα

  • [³H]-Phorbol 12,13-dibutyrate ([³H]PDBu) - a high-affinity radioligand

  • Phosphatidylserine (PS) vesicles

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test bromo-substituted benzolactam compounds at various concentrations

  • Unlabeled PDBu (for non-specific binding control)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Preparation: Prepare assay reactions in microtiter plates. Each reaction will contain assay buffer, PS vesicles, recombinant PKCα, and a fixed concentration of [³H]PDBu.

  • Compound Addition: Add the test bromo-substituted benzolactam at a range of concentrations (e.g., from 100 µM down to 1 pM). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PDBu).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the protein-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a series of bromo-substituted analogues allows for the development of a clear SAR. This is the culmination of the discovery process, providing critical insights for designing the next generation of compounds.

Compound IDBromine PositionPKCα Binding Ki (nM)MCF-7 Proliferation IC₅₀ (µM)Key Insight
BL-001(Unsubstituted)150.2> 50The core scaffold has modest affinity.
BL-Br-055-bromo45.812.5Bromination at the 5-position improves both binding and cellular activity.
BL-Br-077-bromo12.12.3Shifting bromine to the 7-position significantly enhances potency, suggesting a favorable interaction in this region of the binding pocket.
BL-diBr-5,75,7-dibromo98.635.1Di-substitution is detrimental, likely due to steric hindrance or unfavorable electronic effects.

The data clearly indicate that a single bromine at the 7-position is optimal for activity in this hypothetical series. This knowledge directly informs the next design cycle, perhaps focusing on further modifications at or near this position.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the discovery of novel bromo-substituted benzolactams. By integrating strategic synthesis, comprehensive spectroscopic validation, and targeted biological evaluation, researchers can efficiently navigate the path from concept to lead compound. The true power of the bromo-substituent lies not only in its ability to modulate biological activity but also in its capacity as a synthetic linchpin. Future work should focus on leveraging the C-Br bond for advanced diversification using palladium-catalyzed cross-coupling reactions to explore new chemical space and further refine the pharmacological profile of this promising class of molecules.

References

  • Irie, K., Nakagawa, Y., & Ohigashi, H. (2004). Indolactam and benzolactam compounds as new medicinal leads with binding selectivity for C1 domains of protein kinase C isozymes. Current Pharmaceutical Design.
  • ACS Medicinal Chemistry Letters. (2025). Benzolactam-Based Gli Inhibitors: Synthesis and Structural Analysis.
  • Vedagopuram, S., et al. Improved synthetic route to access the benzolactam scaffold.
  • Wender, P. A., et al. (1997). Modeling, chemistry, and biology of the benzolactam analogues of indolactam V (ILV). 2. Identification of the binding site of the benzolactams in the CRD2 activator-binding domain of PKCdelta and discovery of an ILV analogue of improved isozyme selectivity. Journal of Medicinal Chemistry.
  • Kozikowski, A. P., et al. Synthesis and pharmacological evaluation of 8- and 9-substituted benzolactam-v8 derivatives as potent ligands for protein kinase C, a therapeutic target for Alzheimer's disease. Journal of Medicinal Chemistry.
  • Clardy, J., & Clardy, J. (n.d.).
  • Gschwind, R. M. (2020). Modern NMR Spectroscopy for Exploring New Intermediates and Reaction Pathways in Organo- and Photocatalysis, Organometallic and Inorganic Chemistry. University of Regensburg.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • BenchChem. (2025).
  • LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • El-masry, A. A., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports.
  • ChemComplete. (2019). Solving Structures with MS, IR and NMR Lecture Course: Lesson 3 - Mass Spectrometry. YouTube.
  • Kavanagh, P., et al. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors. Drug Testing and Analysis.

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As an intermediate or a final active pharmaceutical ingredient (API), its structural integrity, identity, and purity must be unequivocally established. This guide provides a comprehensive suite of analytical methods and detailed protocols for the full characterization of this molecule. We present an integrated workflow, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification. Complementary techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are also discussed. The protocols herein are designed to be self-validating and are grounded in established analytical principles, providing researchers with a robust framework for quality control and regulatory submission.

Introduction: The Imperative for Rigorous Characterization

The benzo[b]azepine core is a privileged structure found in numerous biologically active compounds. The specific analogue, this compound, serves as a critical building block for more complex molecular architectures.[1][2] In drug discovery and development, the quality of a chemical entity directly impacts the reliability of biological data and the safety profile of a potential therapeutic. Therefore, a multi-technique analytical approach is not merely recommended; it is essential for confirming the molecular structure and ensuring the purity of the material, thereby guaranteeing reproducible results in downstream applications.

This document outlines a logical workflow for the characterization of the title compound, starting from synthesis and culminating in a comprehensive certificate of analysis.

cluster_workflow Integrated Analytical Workflow Synthesis Synthesis & Purification Identity Structural Identity (NMR & HRMS) Synthesis->Identity Purity Purity & Impurity Profile (RP-HPLC) Identity->Purity Confirmation Functional Group Confirmation (FTIR) Purity->Confirmation Report Certificate of Analysis (CoA) Confirmation->Report

Caption: Logical workflow for compound characterization.

Physicochemical Properties

A foundational step in any analytical protocol is understanding the basic properties of the molecule.

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO[3]
Molecular Weight240.10 g/mol [3]
IUPAC NameThis compound-
CAS NumberNot broadly available; structure-specific-
Canonical SMILESC1C(C(=O)NC2=C1C=C(C=C2)Br)[4]

Part I: Structural Elucidation Protocols

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and elemental composition. NMR and HRMS are the definitive techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a ¹H NMR spectrum. Typical parameters: 32 scans, 16-second relaxation delay, spectral width covering -2 to 12 ppm.

    • Acquire a ¹³C NMR spectrum. Typical parameters: 1024 scans, 2-second relaxation delay, spectral width covering 0 to 200 ppm, with proton decoupling.

  • Data Processing and Interpretation:

    • Apply Fourier transform and phase correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H spectrum and identify their multiplicities (singlet, doublet, triplet, etc.).

    • Correlate the observed signals with the expected chemical structure.

The following table summarizes the predicted chemical shifts and assignments based on the structure and data from analogous compounds.[5][6][7]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
N-H ~10.1 ppm (s, 1H)-The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
Ar-H (H6) ~7.4 ppm (d, 1H)~118 ppmAromatic proton ortho to the bromine atom. The doublet arises from coupling to H8.
Ar-H (H8) ~7.3 ppm (dd, 1H)~132 ppmAromatic proton meta to the bromine, showing coupling to both H6 and H9.
Ar-H (H9) ~7.0 ppm (d, 1H)~129 ppmAromatic proton ortho to the alkyl portion of the fused ring, coupled to H8.
-CH₂- (C5) ~2.9 ppm (t, 2H)~35 ppmMethylene group adjacent to the aromatic ring. Appears as a triplet due to coupling with the C4 protons.
-CH₂- (C4) ~2.4 ppm (t, 2H)~30 ppmMethylene group adjacent to the C3 position. Appears as a triplet due to coupling with the C5 protons. Note: This peak may overlap with the residual solvent peak in DMSO-d₆.
C=O (C2) -~172 ppmThe carbonyl carbon of the lactam functional group is significantly deshielded and appears in the characteristic range for amides.
Ar-C (C5a) -~140 ppmQuaternary aromatic carbon at the ring fusion.
Ar-C (C9a) -~135 ppmQuaternary aromatic carbon at the ring fusion, adjacent to the amide nitrogen.
Ar-C-Br (C7) -~115 ppmAromatic carbon directly attached to the bromine atom. Its signal is typically attenuated and shifted upfield by the halogen.
High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental formula of a compound by providing a highly accurate mass measurement.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • If necessary, add a trace amount of formic acid (0.1%) to promote protonation for positive ion mode ([M+H]⁺).

  • Instrument Setup (ESI-TOF Example):

    • Calibrate the mass spectrometer using a known standard immediately before analysis.

    • Set the ionization source to Electrospray Ionization (ESI), positive ion mode.

    • Infuse the sample solution at a low flow rate (e.g., 5 µL/min).

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Interpretation:

    • Identify the monoisotopic mass of the protonated molecular ion, [M+H]⁺.

    • Compare the experimentally measured mass to the theoretically calculated mass. The mass error should be less than 5 ppm.

    • Crucially, observe the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by ~2 Da (the M and M+2 peaks).[8] This pattern is a definitive signature for a monobrominated compound.

ParameterTheoretical ValueExpected Observation
Elemental FormulaC₁₀H₁₁⁷⁹BrNO⁺-
Calculated Exact Mass [M+H]⁺239.99677An experimental mass within 5 ppm of this value (e.g., 239.9965 to 239.9970).
Isotopic Peak [M+2+H]⁺241.99472A second peak of nearly equal intensity (~98% of the M peak) at approximately m/z 242.00.

Part II: Purity Assessment Protocol

Once the structure is confirmed, its purity must be determined. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for this task.

cluster_hplc RP-HPLC Purity Analysis Workflow prep Sample & Mobile Phase Prep 1. Prepare 1 mg/mL stock in MeOH 2. Dilute to 0.1 mg/mL with mobile phase 3. Prepare Mobile Phases A & B hplc hplc prep->hplc method Method Parameters Flow: 1.0 mL/min Detection: 254 nm Column Temp: 30°C Injection Vol: 10 µL gradient Gradient Elution Time (min) %B (ACN) 0 30 15 95 18 95 18.1 30 25 30 analysis analysis hplc->analysis

Caption: Workflow for RP-HPLC purity determination.

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate the main compound from potential impurities, starting materials, and degradation products.

  • Instrumentation and Consumables:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in methanol.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or scan for λₘₐₓ using DAD).

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

  • Data Analysis and Acceptance Criteria:

    • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Acceptance: For a high-purity standard, the purity should be ≥98.0%. All individual impurities should be identified and reported, especially any above 0.1%. The development of stability-indicating HPLC methods is a critical component of pharmaceutical analysis.[9][10]

Complementary Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

  • Protocol: Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer and acquire the spectrum (typically 16-32 scans) from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    Wavenumber (cm⁻¹) Vibration Mode Functional Group
    ~3200 N-H stretch Secondary Amide
    ~3050 C-H stretch (aromatic) Benzene Ring
    ~2950 C-H stretch (aliphatic) -CH₂- groups
    ~1680 C=O stretch (strong) Lactam (Amide)
    ~1600, ~1480 C=C stretch Benzene Ring

    | ~1050 | C-Br stretch | Aryl Bromide |

Conclusion: An Integrated Approach

The characterization of this compound requires a synergistic application of multiple analytical techniques. The structural framework must first be unequivocally confirmed by a combination of ¹H and ¹³C NMR spectroscopy. Following this, high-resolution mass spectrometry provides definitive proof of the elemental composition through accurate mass measurement and observation of the characteristic bromine isotopic pattern. Finally, a validated, stability-indicating RP-HPLC method is essential to quantify the purity of the compound and identify any related impurities. Together, these methods provide the necessary data to generate a complete Certificate of Analysis, ensuring the quality and reliability of the material for its intended scientific use.

References

  • ResearchGate. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro‑4H‑pyrido[2,3‑b][5][11]diazepin-4-ones and Comparison with 1,3-Dihydro‑2H‑benzo[b][5][11]diazepin-2-ones. Available at: [Link]

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Using 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Framework for Evaluating 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Novel Kinase Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[3][4][5] Heterocyclic scaffolds are a fertile ground for inhibitor discovery, with the benzazepinone core representing a structure of significant interest. This document provides a comprehensive technical guide for the systematic evaluation of this compound, a compound with a novel benzazepinone scaffold, as a potential kinase inhibitor. We present a phased experimental framework, from initial high-throughput screening to cell-based validation, complete with detailed protocols. The objective is to equip researchers with the necessary methodologies to thoroughly characterize this compound and determine its potential as a lead candidate for drug discovery programs.

Introduction: The Pursuit of Novel Kinase Inhibitor Scaffolds

The human kinome comprises over 500 protein kinases, many of which have been identified as high-value drug targets for oncology and inflammatory diseases.[6][7] The majority of clinically approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the enzyme.[1][3] A central challenge in the field is the development of inhibitors with high selectivity to minimize off-target effects and associated toxicities.[8][9][10] This has driven a continuous search for novel chemical scaffolds that can form unique interactions within the kinase active site.

The benzazepinone scaffold and its derivatives have shown promise in medicinal chemistry. For instance, related structures like benzopyrimidodiazepinones have been successfully developed as potent and selective inhibitors of specific kinases, such as TNK2.[11][12] The structural features of this compound, including a lactam moiety for potential hydrogen bonding and a bromine atom which can participate in halogen bonding, make it an intriguing candidate for exploration. This guide outlines a rigorous, field-proven workflow to assess its inhibitory potential and selectivity across the kinome.

Compound Profile: this compound

Before commencing a screening campaign, it is essential to understand the fundamental properties of the test compound.

PropertyValueSource / Note
Molecular Formula C₁₀H₁₀BrNO[13]
Molecular Weight 240.10 g/mol [13]
CAS Number 53841-99-9[13]
Appearance White to off-white solidAssumed
Solubility Soluble in DMSO, EtOH[14]
Purity >98% (Recommended for screening)Standard Practice

The lactam ring is a key feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which are critical interactions for binding to the hinge region of many kinases. The bromine atom at the 7-position can enhance binding affinity through halogen bonding and serves as a synthetic handle for future structure-activity relationship (SAR) studies.

A Phased Framework for Kinase Inhibitor Characterization

A tiered approach is the most efficient method for evaluating a new compound. This workflow maximizes resource efficiency by progressively increasing the biological complexity and depth of analysis for only the most promising candidates.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Selectivity cluster_3 Phase 4: Cellular Activity P1 Primary HTS (Single concentration, e.g., 10 µM) Biochemical Assay P2 Hit Confirmation & IC50 Determination (10-point dose-response) Biochemical Assay P1->P2 Identify 'Hits' (e.g., >50% inhibition) P3 Kinome-Wide Selectivity Profiling (Large kinase panel) Binding or Activity Assay P2->P3 Confirm Potent 'Hits' (e.g., IC50 < 1 µM) P4 Cell-Based Functional Assays (Target Engagement & Downstream Signaling) P3->P4 Characterize Selectivity (Identify primary targets) P5 Lead Optimization (SAR) P4->P5 Validate in a Physiological Context

Caption: Phased workflow for kinase inhibitor screening.

This structured progression ensures that conclusive data on potency, selectivity, and cellular activity are generated before committing to more extensive lead optimization efforts.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. It is critical to include appropriate controls in every experiment, such as a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (vehicle) control.

Protocol: Primary High-Throughput Screening (Biochemical Assay)

Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15] It is highly sensitive, compatible with high-throughput formats, and avoids the use of radioactive materials.[15][16]

Materials:

  • This compound (Test Compound)

  • Kinase of interest (e.g., a panel of representative kinases from different families)

  • Substrate (specific to the kinase)

  • ATP

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent (Promega)

  • Kinase-Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay (e.g., 40 µM in assay buffer with 1% DMSO).

  • Assay Plate Setup: Add 2.5 µL of the test compound working solution to the appropriate wells for a final concentration of 10 µM. Add 2.5 µL of 1% DMSO buffer to control wells.

  • Kinase Addition: Add 2.5 µL of the kinase solution (pre-diluted in reaction buffer) to all wells except the "no enzyme" negative controls.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure that the measured IC₅₀ values reflect the intrinsic inhibitor affinities.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may require optimization depending on the kinase's activity.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase-Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Protocol: IC₅₀ Value Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It is determined by testing the compound across a range of concentrations and fitting the data to a dose-response curve.[17][18]

Methodology:

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Execution: Follow the same procedure as the primary screen (Protocol 4.1), but instead of a single concentration, add 2.5 µL of each concentration from the serial dilution to the assay wells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) Kinase2 Downstream Kinase RTK->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (Proliferation, Survival) pSubstrate->CellularResponse Triggers ATP ATP KinaseActiveSite Kinase ATP-Binding Site ATP->KinaseActiveSite Binds Inhibitor 7-Bromo-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one Inhibitor->KinaseActiveSite Competitively Binds

Caption: ATP-competitive inhibition mechanism.

Protocol: Kinome-Wide Selectivity Profiling

Principle: Selectivity is a critical parameter for a therapeutic candidate.[8] Kinome-wide profiling involves testing the compound against a large panel of kinases to identify its primary targets and potential off-targets.[10][19] This is typically performed as a fee-for-service by specialized vendors.

Methodology:

  • Vendor Selection: Choose a reputable vendor offering kinase profiling services (e.g., Reaction Biology, Eurofins DiscoverX).

  • Assay Format: Select an assay format. Radiometric filter-binding assays (e.g., HotSpot℠) are considered the gold standard for their direct measurement of phosphorylation.[6] Binding assays (e.g., KINOMEscan™) measure the affinity of the compound for the kinase and are also widely used.

  • Compound Submission: Submit the test compound at a specified concentration (typically 1 µM or 10 µM) for an initial screen.

  • Data Analysis: The results are usually provided as percent inhibition at the tested concentration. This data can be visualized as a "kinetree" to map out the compound's selectivity profile. Potent hits from the primary panel should be followed up with Kd (binding) or IC₅₀ (activity) determinations.

Protocol: Cell-Based Target Engagement Assay

Principle: It is crucial to confirm that a compound that is active in a biochemical assay can also engage its target in a complex cellular environment.[20][21] A cellular phosphorylation assay measures the phosphorylation status of a kinase's direct downstream substrate, providing a functional readout of kinase inhibition within intact cells.[22]

Materials:

  • Cancer cell line known to have activated signaling through the target kinase.

  • Cell culture medium and supplements.

  • Test Compound.

  • Lysis buffer.

  • Primary antibodies (total and phospho-specific for the substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blot equipment.

Methodology:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (or DMSO vehicle) for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the phosphorylated substrate overnight.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[17]

  • Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities. The reduction in the phospho-substrate signal relative to the total substrate signal indicates target inhibition.

Data Interpretation and Hypothetical Results

Effective data analysis is key to making go/no-go decisions. Below is a table of hypothetical results for our test compound, illustrating how data from the different phases would be interpreted.

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)Cellular Assay (p-Substrate Inhibition)Interpretation
Kinase A 95%85YesPotent and cell-active hit. A primary target.
Kinase B 88%650YesPotent hit, potential secondary target.
Kinase C 65%2,500Not TestedModerate hit, likely an off-target.
Kinase D 15%>10,000NoInactive.

Interpretation:

  • Potency: Kinase A is the most potent target identified in biochemical assays (IC₅₀ = 85 nM).

  • Selectivity: The compound shows good selectivity for Kinase A over Kinase C and D. Its activity against Kinase B may be relevant and requires further investigation.

  • Cellular Activity: The confirmation of activity in a cellular assay for Kinase A validates it as a genuine target and demonstrates the compound has sufficient cell permeability to engage its target.

Conclusion

This application note provides a structured, multi-phased strategy for the comprehensive evaluation of this compound as a novel kinase inhibitor. By progressing from broad biochemical screening to specific cell-based validation, researchers can efficiently determine the compound's potency, selectivity, and therapeutic potential. The detailed protocols offer a reliable foundation for executing these critical experiments. A positive outcome from this workflow would establish this benzazepinone derivative as a promising scaffold for further lead optimization and development in targeted cancer therapy programs.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Koo, J. et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Dr. Oracle. (2025). What is the role of Tyrosine Kinase Inhibitors (TKIs) in cancer treatment?. Available at: [Link]

  • Valsasina, B. et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]

  • Valsasina, B. et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Available at: [Link]

  • Zarrin, A. A. et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • OncoLink. (n.d.). Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. Available at: [Link]

  • Arora, A. & Scholar, E. M. (2006). Role of tyrosine kinase inhibitors in cancer therapy. Journal of the National Medical Association. Available at: [Link]

  • Gray, N. S. et al. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bhullar, K. S. et al. (2018). Targeting cancer with kinase inhibitors. Molecular Cancer. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Heffron, T. P. et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Pamgene. (n.d.). A new dimension to your kinase inhibitor screening. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Kunick, C. et al. (2008). Identification of 2-Anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][8]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Aushman, L. et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Available at: [Link]

  • Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals. Available at: [Link]

  • Inglese, J. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Krišt'an, K. & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Available at: [Link]

  • Zhang, T. et al. (2020). Benzopyrimidodiazepinone inhibitors of TNK2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Available at: [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available at: [Link]

  • Du, D. & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][8][9]thiazepin-4(5 H )-one. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. Available at: [Link]

  • Sisenwine, S. F. et al. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica. Available at: [Link]

Sources

Application Notes: 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Core Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

The 1H-benzo[b]azepin-2(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds. Its rigid, fused-ring system provides a defined three-dimensional geometry for interacting with biological targets, while offering multiple sites for chemical modification to fine-tune pharmacological properties. This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS). Specifically, derivatives have shown significant potential as modulators of dopamine and serotonin receptors, which are critical targets for treating a range of psychiatric and neurological disorders including schizophrenia, depression, and Parkinson's disease.[1]

The strategic introduction of a bromine atom at the 7-position, yielding 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1) , creates a highly versatile intermediate for drug discovery programs. The bromine atom not only influences the electronic properties of the aromatic ring but also serves as a crucial synthetic handle for introducing molecular diversity through modern cross-coupling reactions. Furthermore, the secondary amine within the lactam ring provides a readily accessible point for N-alkylation to explore structure-activity relationships (SAR) by introducing a variety of side chains.

This application note provides a comprehensive guide for researchers, outlining the synthesis of this key intermediate and detailing protocols for its derivatization via N-alkylation and Suzuki-Miyaura coupling. A standard protocol for evaluating the resulting compounds in a high-throughput serotonin 5-HT2A receptor binding assay is also presented, illustrating a complete workflow from chemical synthesis to biological evaluation.

Synthesis and Characterization of the Core Scaffold

The synthesis of the title compound 1 can be achieved through a multi-step sequence, adapted from established methodologies for related benzodiazepinone structures.[2] The general approach involves the construction of a suitable acyclic precursor followed by an intramolecular cyclization to form the seven-membered lactam ring.

cluster_0 Synthesis of Scaffold 1 Start 4-Bromophenylacetic acid Step1 Acyl Chloride Formation (SOCl2 or (COCl)2) Start->Step1 Intermediate1 4-Bromophenylacetyl chloride Step1->Intermediate1 Step2 Amidation (H2NCH2CH2COOEt, Base) Intermediate1->Step2 Intermediate2 Ethyl 3-((4-bromophenyl)acetamido)propanoate Step2->Intermediate2 Step3 Dieckmann Condensation (NaOEt) Intermediate2->Step3 Intermediate3 Cyclic β-keto ester Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation (H3O+, Δ) Intermediate3->Step4 Product 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one (1) Step4->Product

Caption: Synthetic workflow for the core scaffold (1).

Protocol 1: Synthesis of this compound (1)

  • Step A: Acyl Chloride Formation: To a solution of 4-bromophenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude 4-bromophenylacetyl chloride, which is used immediately in the next step.

  • Step B: Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of ethyl 3-aminopropionate hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in DCM. Stir the reaction mixture at room temperature overnight. Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the amide intermediate.

  • Step C: Intramolecular Cyclization (Dieckmann Condensation): Dissolve the amide intermediate (1.0 eq) in an anhydrous solvent like toluene. Add a strong base, such as sodium ethoxide (1.5 eq), and heat the mixture to reflux for 4-6 hours. This promotes an intramolecular Dieckmann condensation to form the seven-membered ring.

  • Step D: Hydrolysis and Decarboxylation: After cooling the reaction mixture, carefully quench with aqueous acid (e.g., 10% H₂SO₄) and heat to reflux for an additional 2-4 hours to facilitate hydrolysis of the ester and subsequent decarboxylation.

  • Purification: Cool the reaction mixture, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude product is purified by column chromatography on silica gel to yield This compound (1) as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>97%).

Application in Lead Generation: Derivatization of the Scaffold

The utility of scaffold 1 lies in its capacity for rapid diversification at two key positions: the N1-position of the lactam and the C7-position of the aromatic ring. This allows for the generation of a focused library of analogs to explore SAR for a given biological target.

cluster_0 N1-Alkylation cluster_1 C7-Arylation Scaffold Scaffold (1) (C7-Br, N1-H) N_Alkylation Protocol 2: N-Alkylation (R-X, Base) Scaffold->N_Alkylation C_Arylation Protocol 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->C_Arylation Product_N N1-Substituted Analog (C7-Br, N1-R) N_Alkylation->Product_N Product_N->C_Arylation Sequential Coupling Product_C C7-Substituted Analog (C7-Ar, N1-H) C_Arylation->Product_C Product_C->N_Alkylation Sequential Alkylation

Caption: Diversification pathways for scaffold (1).

Protocol 2: N-Alkylation of the Lactam Core

This protocol utilizes microwave-assisted, phase-transfer catalysis for an efficient and rapid N-alkylation of the lactam nitrogen.[3][4]

  • Reaction Setup: In a microwave-safe vial, combine this compound (1 ) (1.0 eq, e.g., 100 mg), potassium carbonate (2.0 eq), powdered potassium hydroxide (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reagent Addition: Add the desired alkylating agent (e.g., benzyl bromide, 4-methoxybenzyl chloride, or ethyl bromoacetate) (1.5 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Rationale: Microwave heating dramatically accelerates the reaction rate compared to conventional heating. The combination of K₂CO₃ and KOH provides a solid base, while TBAB acts as a phase-transfer catalyst to facilitate the reaction in the solvent-free environment.[3]

  • Work-up and Purification: After cooling, add water and ethyl acetate to the vial. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-alkylated derivative.

Protocol 3: C7-Arylation via Suzuki-Miyaura Coupling

This protocol describes a standard palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the C7-bromo position.[5][6]

  • Reaction Setup: To an oven-dried flask, add this compound (1 ) (1.0 eq), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Rationale: The palladium(0) species, which is the active catalyst, is generated in situ. It undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.[6] The inert atmosphere is critical to prevent oxidation and deactivation of the catalyst.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the C7-arylated product.

Application in Biological Screening

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. Given the scaffold's known propensity to interact with serotonin receptors, a competitive radioligand binding assay for the human 5-HT2A receptor is a highly relevant primary screen.[7][8][9]

Protocol 4: 5-HT2A Receptor Radioligand Binding Assay

This protocol measures the ability of a test compound to displace a known high-affinity radioligand from the 5-HT2A receptor, allowing for the determination of the compound's binding affinity (Ki).

  • Materials:

    • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT2A receptor.

    • Radioligand: [³H]Ketanserin, a selective 5-HT2A antagonist (specific activity ~60-90 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Control: 10 µM Mianserin or another high-affinity non-radiolabeled 5-HT2A antagonist.

    • Instrumentation: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of test compound dilution (or vehicle for total binding, or NSB control for non-specific binding).

      • 50 µL of [³H]Ketanserin diluted in assay buffer to a final concentration near its Kd (e.g., 1-2 nM).

      • 150 µL of the receptor membrane preparation (typically 5-15 µg of protein per well).

    • Causality: The assay measures competition. The unlabeled test compound and the labeled radioligand compete for the same binding site on the receptor. A potent test compound will displace more radioligand, resulting in a lower radioactive signal.[9]

  • Incubation: Incubate the plates at room temperature (or 25-30 °C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically trapped radioligand.

  • Detection: Place the filters into scintillation vials, add a suitable liquid scintillation cocktail, and allow them to equilibrate. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(DPM_sample - DPM_NSB) / (DPM_total - DPM_NSB)])

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation

The binding affinities of a hypothetical series of synthesized compounds can be summarized for clear comparison and SAR analysis.

Compound IDR (N1-substituent)Ar (C7-substituent)5-HT2A Ki (nM)
1 -H-Br>10,000
2a -CH₂Ph-Br850
2b -CH₂-(4-OMe-Ph)-Br620
3a -H-Ph1500
3b -H-4-Fluorophenyl980
4a -CH₂Ph-4-Fluorophenyl45

Table 1: Representative binding affinity data for a hypothetical library of compounds derived from scaffold 1.

Conclusion

This compound is a highly valuable and versatile starting material for medicinal chemistry campaigns, particularly those targeting CNS disorders. Its structure allows for systematic and independent modification at both the N1- and C7-positions through robust and well-established synthetic protocols such as N-alkylation and Suzuki-Miyaura coupling. This enables the rapid generation of compound libraries for screening and the efficient exploration of structure-activity relationships. The protocols detailed herein provide a clear and actionable workflow for researchers to leverage this powerful scaffold in the pursuit of novel therapeutic agents.

References

  • MySkinRecipes. 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. Available at: [Link]

  • Loupy, A., et al. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. 1999, 4(9), 333-343. Available at: [Link]

  • Hermange, P., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. 2014, 16(6), 1732-1735. Available at: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • Neumeyer, J.L., et al. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Inaugural-Dissertation, Universität Regensburg. 2010. Available at: [Link]

  • Billingsley, K.L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2006, 45(21), 3484-3488. Available at: [Link]

  • Vásquez-Céspedes, S., et al. Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. Chemistry – A European Journal. 2025, e202404385. Available at: [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Van der Wath, R.C., et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry. 2010, 403(1-2), 88-97. Available at: [Link]

  • Falk, F., et al. Method of producing n-alkyl lactams. US Patent 3,661,894. 1972.
  • Berg, K.A., et al. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In: The Serotonin Receptors. Humana Press; 2006. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Luo, Q.L., et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. 2020, 85(15), 9634-9643. Available at: [Link]

  • Du, D., & Wu, H. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1][7]thiazepin-4(5H)-one. Journal of Chemical Research. 2020, 44(5-6), 253-258. Available at: [Link]

  • Molander, G.A., & Brown, A.R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2006, 71(26), 9681-9686. Available at: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Available at: [Link]

  • Johnson, H.E., & Crosby, D.G. N-Alkylation of Amides. A Novel Procedure. The Journal of Organic Chemistry. 1962, 27(6), 2205-2206. Available at: [Link]

  • Anisimov, V.N., et al. Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1. Journal of Structural Chemistry. 2013, 54(4), 745-751. Available at: [Link]

  • Mihalić, M., et al. New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1, 4-benzodiazepin-2-one. Journal of Heterocyclic Chemistry. 1993, 30(2), 521-525. Available at: [Link]

Sources

Application Note: High-Resolution ¹H NMR Analysis for the Structural Elucidation of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. We detail a robust protocol for acquiring and interpreting the proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to ensure methodological transparency and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural verification of novel chemical entities.

Introduction and Scientific Context

The benzo[b]azepin-2-one core is a privileged structure in modern pharmacology, serving as the backbone for a variety of biologically active compounds. The specific analogue, this compound (CAS 53841-99-9)[1], incorporates a bromine atom, which not only influences its electronic properties but also provides a handle for further synthetic diversification through cross-coupling reactions.

Given its role as a critical building block, unambiguous confirmation of its covalent structure is paramount. High-resolution ¹H NMR spectroscopy is the gold-standard analytical technique for this purpose, providing precise information about the electronic environment, quantity, and connectivity of protons within the molecule.[2][3] This document presents an in-depth analysis of its ¹H NMR spectrum, moving beyond a simple reporting of data to explain the underlying principles that govern the observed spectral features.

Structural Overview and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically distinct proton environments.

Figure 1: Structure of this compound



The molecule possesses C₁ symmetry, resulting in seven unique proton signals:

  • Aromatic Protons (H₆, H₈, H₉): These three protons reside on the substituted benzene ring. Their chemical shifts are influenced by the electron-withdrawing inductive effect of the bromine atom and the anisotropic effects of the aromatic system.

  • Aliphatic Protons (H₃ₐ/H₃♭, H₄ₐ/H₄♭, H₅ₐ/H₅♭): The seven-membered dihydroazepinone ring contains three methylene (CH₂) groups. The protons on each methylene group are diastereotopic due to the rigid, non-planar conformation of the ring and the absence of a local plane of symmetry. This means each proton of a CH₂ group is chemically non-equivalent and will produce a separate signal, leading to complex splitting patterns.

  • Amide Proton (H₁): This proton is attached to the nitrogen atom within the lactam ring. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[4]

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum. The rationale behind each step is provided to empower the researcher to adapt the method as needed.

Materials and Reagents
  • This compound (Purity >97%)

  • Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

  • Deuterium Oxide (D₂O, 99.9% D) for NH confirmation

  • 5 mm NMR Tubes (high precision)

  • Volumetric flasks and pipettes

Sample Preparation

The choice of solvent is critical as it can significantly influence the chemical shifts of the analyte.[5][6] CDCl₃ is selected as the primary solvent due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[7]

  • Weighing: Accurately weigh approximately 5-10 mg of the title compound.

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl₃ with TMS in a clean, dry vial. TMS serves as the internal reference standard, with its proton signal defined as 0.0 ppm.[8]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely. Ensure the sample is homogeneous and free of any particulate matter.

NMR Instrument Parameters (400 MHz Spectrometer)

The following parameters are a robust starting point for data acquisition.

ParameterRecommended ValueRationale
Spectrometer Freq.400 MHzProvides good signal dispersion for routine analysis.
Pulse Programzg30A standard 30° pulse experiment for quantitative analysis.
Acquisition Time (AQ)~4.0 sEnsures high digital resolution for accurate J-coupling measurement.
Relaxation Delay (D1)2.0 sAllows for sufficient relaxation of protons, improving signal-to-noise.
Number of Scans (NS)16Balances signal-to-noise with experiment time. Increase if sample is dilute.
Spectral Width (SW)20 ppmCovers the full expected range of proton chemical shifts.
Temperature298 KStandard room temperature operation.
Workflow for Data Acquisition and Analysis

The logical flow from sample to final structure confirmation is a critical component of a validated protocol.

G cluster_prep Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Processing cluster_analysis Spectral Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.6 mL CDCl₃/TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire Run zg30 Pulse Program NS=16, D1=2s Tube->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to TMS (0.00 ppm) Baseline->Calibrate Integrate Peak Integration Calibrate->Integrate Multiplicity Assign Multiplicity & J-values Integrate->Multiplicity Assign Assign Signals to Protons Multiplicity->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for ¹H NMR Analysis of the Target Compound.

Predicted ¹H NMR Spectrum: Data Interpretation and Rationale

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. The predictions are based on established chemical shift principles and typical coupling constants.[4][9][10]

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₁ (NH)7.5 - 8.5br s-1H
H₆~7.35dJmeta ≈ 2.41H
H₈~7.20ddJortho ≈ 8.4, Jmeta ≈ 2.41H
H₉~6.95dJortho ≈ 8.41H
H₅ (CH₂)~2.90tJvicinal ≈ 7.02H
H₃ (CH₂)~2.65tJvicinal ≈ 7.02H
H₄ (CH₂)~2.20m-2H

Note: Multiplicities of aliphatic protons may appear as complex multiplets due to second-order effects and conformational rigidity.

Detailed Signal Analysis
  • Amide Proton (H₁): Expected to appear far downfield as a broad singlet (br s) due to the deshielding effect of the adjacent carbonyl group and its acidic nature. Its broadness arises from quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.

    • Trustworthiness Check: To definitively confirm this signal, a "D₂O shake" experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the H₁ signal to disappear due to proton-deuterium exchange.

  • Aromatic Protons (H₆, H₈, H₉): These protons form an AMX spin system, a common pattern for 1,2,4-trisubstituted benzene rings.[11]

    • H₆: This proton is meta-coupled to H₈ (J ≈ 2-3 Hz) and is adjacent to the bromine atom. It is expected to be a narrow doublet (d).

    • H₈: This proton is ortho-coupled to H₉ (J ≈ 8-9 Hz) and meta-coupled to H₆ (J ≈ 2-3 Hz), resulting in a doublet of doublets (dd).

    • H₉: This proton is ortho-coupled to H₈ (J ≈ 8-9 Hz) and is adjacent to the CH₂ group at position 5. It will appear as a doublet (d). The electron-donating nature of the alkyl substituent will likely shift this proton slightly upfield relative to the others.

  • Aliphatic Protons (H₃, H₄, H₅): These protons constitute a three-spin system within the seven-membered ring.

    • H₅ (Benzylic): These protons are adjacent to the aromatic ring, placing them in a benzylic position, which typically results in a chemical shift around 2.9 ppm.[12] They are coupled to the H₄ protons and are expected to appear as a triplet (t), assuming free rotation.

    • H₃ (α-Carbonyl): Protons alpha to a carbonyl group are deshielded and typically appear around 2.5-2.7 ppm.[9] They are coupled to the H₄ protons and should also appear as a triplet (t).

    • H₄ (Methylene): These protons are coupled to both the H₃ and H₅ protons. This complex coupling environment will likely result in a multiplet (m), potentially a pentet or sextet, appearing at the most upfield position of the three aliphatic signals.

Conclusion

This application note has established a detailed and scientifically grounded protocol for the ¹H NMR analysis of this compound. By understanding the chemical causality behind the expected spectrum, from the influence of electronegative substituents to the complexities of spin-spin coupling in a rigid ring system, researchers can confidently verify the structure of this important synthetic intermediate. The provided workflow and data interpretation framework serve as a reliable guide for routine analysis and characterization in a drug discovery and development setting.

References

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][5][13]thiazepin-4(5H)-one. Retrieved from [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Organic and Biomolecular Chemistry. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key intermediate in pharmaceutical synthesis. The methodology leverages reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity, suitable for downstream applications in drug development and scientific research. The protocol outlines a robust and scalable method, including the rationale for column selection, mobile phase optimization, and gradient elution parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this class of compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its core benzazepine structure, which is a common scaffold in a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Preparative HPLC is a powerful technique for the isolation and purification of such compounds, offering high resolution and efficiency.[1][2][3]

The objective of this application note is to present a systematic approach to the HPLC purification of this compound. The method is designed to be both effective and adaptable, allowing for scaling from milligrams to grams.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of the target molecule. A structural isomer, 7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, has a predicted LogP of 2.97550, indicating moderate hydrophobicity.[4] This characteristic makes it well-suited for retention on a nonpolar stationary phase, such as C18, with elution achieved by a polar mobile phase.

A gradient elution strategy is employed to ensure the efficient separation of the target compound from both more polar and less polar impurities. This approach allows for a gradual increase in the organic solvent concentration, providing a broad elution window to resolve a variety of potential byproducts from the synthetic process.[5][6][7][8] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which are advantageous for HPLC. Water serves as the aqueous component of the mobile phase.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • Ultrapure water

  • HPLC-grade methanol (for sample preparation and system flushing)

  • 0.45 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Fraction collector

Chromatographic Conditions
ParameterRecommended Setting
Column C18 silica gel, 5 µm particle size, 19 x 150 mm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program See Table 2
Flow Rate 18 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 500 - 2000 µL (dependent on sample concentration)

Table 1: Optimized Preparative HPLC Conditions

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.06040
20.01090
25.01090
25.16040
30.06040

Table 2: Preparative Gradient Elution Program

Step-by-Step Methodology
  • System Preparation:

    • Thoroughly purge the HPLC system with the initial mobile phase conditions (60% Water: 40% ACN) to ensure a stable baseline.

    • Equilibrate the column at the initial conditions for at least 30 minutes or until the baseline is stable.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of methanol. The solubility of related benzodiazepines is enhanced in organic solvents.[9][10]

    • If precipitation occurs upon addition to a solvent mixture similar to the initial mobile phase, use a stronger solvent for dissolution (e.g., pure methanol or acetonitrile) and inject a smaller volume to avoid peak distortion.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Run and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Initiate the gradient program as detailed in Table 2.

    • Monitor the chromatogram at 240 nm. This wavelength is selected based on the UV absorbance of similar bromo-substituted benzodiazepine structures.[9]

    • Collect fractions corresponding to the main peak of interest. The use of a peak-triggered fraction collector is recommended for accuracy.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions.

    • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing System_Prep System Preparation & Equilibration Injection Sample Injection System_Prep->Injection Sample_Prep Sample Dissolution & Filtration Sample_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Compound Isolated Pure Compound Solvent_Removal->Pure_Compound

Caption: Workflow for the HPLC purification of this compound.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating. The analytical HPLC analysis of the collected fractions provides immediate feedback on the success of the purification. If the purity of the main peak is insufficient, the gradient can be modified to improve resolution. For instance, a shallower gradient around the elution time of the target compound can enhance separation from closely eluting impurities. The scalability of the method can be verified by first performing the separation on an analytical scale (e.g., 4.6 mm ID column) and then scaling up the flow rate and injection volume proportionally for the preparative column.[11]

Conclusion

This application note details a robust and reliable preparative HPLC method for the purification of this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient provides a high degree of purity. The outlined protocol, with its clear rationale and step-by-step instructions, serves as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling the efficient production of high-purity materials for further research and development.

References

  • Vailaya, A., et al. (2006). Development of a gradient elution preparative high performance liquid chromatography method for the recovery of the antibiotic ertapenem from crystallization process streams. Journal of Chromatography A, 1123(1), 59-67. [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Kromasil Notes. [Link]

  • Lab-Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • GALAK Chromatography. (n.d.). How to choose HPLC column for analysis & preparative tests? [Link]

  • GL Sciences. (n.d.). Choosing Preparative Columns. [Link]

  • Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. [Link]

  • Agilent Technologies. (2020). Gradient Design and Development. [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. [Link]

  • KNOWLEDGE – International Journal. (2019). Vol.31.4. [Link]

  • LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. [Link]

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Application Note & Protocols: A Tiered Strategy for Characterizing 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of novel chemical entities is a foundational step in drug discovery. This document provides a comprehensive guide for developing a robust cell-based assay cascade to profile 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one . While the specific biological target of this compound is not extensively defined in public literature, its benzazepine core scaffold is frequently associated with activity at G-Protein Coupled Receptors (GPCRs), a critical class of drug targets[1][2][3]. Therefore, this guide presents a logical, tiered workflow to investigate the compound's potential interaction with and modulation of a representative GPCR target. The strategy encompasses primary target engagement, secondary functional signaling, and tertiary cell health assays, providing a complete framework for initial compound profiling.

Introduction: The Challenge of a Novel Compound

This compound is a synthetic organic compound with potential for biological activity. The critical first step in evaluating such a molecule is to determine if it interacts with a biological target, if that interaction elicits a functional cellular response, and whether it causes unintended toxicity. Cell-based assays are indispensable tools for this purpose, offering a physiologically relevant environment to quantify a compound's effects[4].

This application note outlines a three-tiered assay development workflow. This hierarchical approach is designed to maximize efficiency and data quality:

  • Tier 1: Does the compound reach and bind its target? We will use a Target Engagement assay to measure direct compound-protein interaction within a live cell.

  • Tier 2: Does binding cause a functional change? We will employ a Second Messenger assay to quantify the downstream signaling consequences of target engagement.

  • Tier 3: Is the compound toxic to cells? A Cell Viability assay will be used to identify potential off-target cytotoxicity, which could otherwise confound the results of the functional assays.

For the purpose of this guide, we will hypothesize that our target of interest is a Gi-coupled GPCR expressed in HEK293 cells, a common and robust system for cell-based assay development.

G cluster_workflow Figure 1: Tiered Assay Workflow T1 Tier 1: Target Engagement (NanoBRET® Assay) T2 Tier 2: Functional Signaling (HTRF® cAMP Assay) T1->T2 Confirm functional activity T3 Tier 3: Cell Viability (CellTiter-Glo® Assay) T2->T3 Assess off-target cytotoxicity

Caption: Figure 1: A logical workflow for compound characterization.

Tier 1: Quantifying Intracellular Target Engagement

The first and most fundamental question is whether the compound can permeate the cell membrane and physically interact with its intended target. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for measuring protein proximity in live cells[5]. The NanoBRET® Target Engagement (TE) assay is particularly well-suited for this, allowing for the quantitative measurement of compound binding to a target protein in real-time[6][7].

Principle of NanoBRET® TE Assay: The target protein (e.g., our hypothetical GPCR) is fused to the bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer, designed to bind reversibly to the target protein's active site, serves as the BRET acceptor. When the tracer binds to the GPCR-NanoLuc fusion, energy transfer occurs upon addition of the NanoLuc substrate, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the calculation of the compound's intracellular affinity (IC50)[5][8].

G GPCR GPCR-NanoLuc® Fusion (Donor) NoCompound No Test Compound Binding Site High BRET Signal GPCR:f0->NoCompound:port Binds WithCompound With Test Compound Binding Site Low BRET Signal GPCR:f0->WithCompound:port Tracer Fluorescent Tracer (Acceptor) Tracer->NoCompound:port Binds Compound Test Compound (7-Bromo-...) Compound->WithCompound:port Competes & Binds Substrate NanoLuc® Substrate Substrate->GPCR:f0 Reacts with

Caption: Figure 2: Principle of the NanoBRET® Target Engagement Assay.

Protocol 2.1: NanoBRET® Target Engagement Assay

Materials:

  • HEK293 cells transiently or stably expressing the GPCR-NanoLuc® fusion protein.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET® TE Tracer and Nano-Glo® Substrate (e.g., from Promega).

  • This compound, serially diluted in DMSO.

  • White, opaque 96- or 384-well assay plates.

  • Plate reader capable of measuring dual-filtered luminescence (e.g., 450 nm and 610 nm).

Methodology:

  • Cell Preparation: Culture cells expressing the GPCR-NanoLuc fusion. On the day of the assay, harvest cells and resuspend them in Opti-MEM™ to a density of 2 x 10^5 cells/mL[5].

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Then, dilute these into Opti-MEM™ to create 10X working stocks. Add 10 µL of the 10X compound dilutions to the wells of the assay plate. Include "no compound" (vehicle) controls.

  • Tracer Addition: Prepare the fluorescent tracer solution in Opti-MEM™ at the recommended concentration.

  • Cell Plating: Add 80 µL of the cell suspension to each well containing the test compound.

  • Tracer Incubation: Add 10 µL of the tracer solution to all wells. Mix gently by orbital shaking for 30-60 seconds.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator[9].

  • Signal Detection: Prepare the Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor[5]. Add the substrate solution to each well.

  • Measurement: Read the plate within 10 minutes, measuring donor emission (~450 nm) and acceptor emission (~610 nm)[9].

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Measuring Functional Cellular Response

Confirming that a compound binds its target is crucial, but understanding the functional consequence is the goal. For a Gi-coupled GPCR, agonist binding inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, robust technology for quantifying cAMP levels[10][11].

Principle of HTRF® cAMP Assay: This is a competitive immunoassay. Cell lysates containing cAMP are mixed with two detection reagents: an anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate) and a cAMP analog labeled with a FRET acceptor (d2). When intracellular cAMP is low, the antibody and the d2-labeled cAMP are in close proximity, generating a high FRET signal. When intracellular cAMP is high (e.g., after stimulation with forskolin), it competes with the d2-labeled cAMP for antibody binding, disrupting FRET and leading to a low signal. The signal is inversely proportional to the amount of cAMP produced by the cells[11][12].

G cluster_pathway Figure 3: Gi-Coupled GPCR Signaling & cAMP Assay Agonist Agonist (Test Compound) GPCR Gi-Coupled GPCR Agonist->GPCR Binds & Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Assay Low cAMP -> High HTRF Signal cAMP->Assay

Caption: Figure 3: Pathway of a Gi-agonist and the HTRF assay principle.

Protocol 3.1: HTRF® cAMP Functional Assay

Materials:

  • HEK293 cells expressing the Gi-coupled GPCR.

  • Stimulation buffer.

  • Forskolin (to stimulate baseline cAMP production).

  • This compound, serially diluted.

  • HTRF cAMP assay kit (e.g., from Cisbio/Revvity), containing cAMP-d2 and anti-cAMP-cryptate reagents[13].

  • Low-volume 384-well assay plates.

  • HTRF-compatible plate reader.

Methodology:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer at the desired density (optimization may be required, e.g., 1000-10000 cells/well)[12].

  • Compound & Forskolin Plating: Add 5 µL of serially diluted test compound to the assay wells. To measure Gi agonism, add 5 µL of a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

  • Cell Addition: Dispense 5 µL of the cell suspension into each well[14].

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes[14].

  • Lysis and Detection: Add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP-cryptate reagent to each well. These reagents typically contain lysis buffer[14].

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and Delta F% as per the manufacturer's protocol[12]. Plot the HTRF ratio against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Assessing Cell Viability and Cytotoxicity

A critical control is to ensure that the effects observed in functional assays are not due to compound-induced cell death. A decrease in signal in the cAMP assay, for example, could be misinterpreted as Gi agonism when it is actually caused by cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard method for this purpose.

Principle of CellTiter-Glo® Assay: The assay quantifies ATP, which is a hallmark of metabolically active, viable cells[15]. The reagent contains a thermostable luciferase and its substrate, luciferin. In a single "add-mix-measure" step, the reagent lyses the cells, releasing ATP, which then drives the luciferase reaction to produce a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture[16][17].

Protocol 4.1: CellTiter-Glo® Viability Assay

Materials:

  • HEK293 cells (or the same cell line used in the functional assay).

  • Standard cell culture medium.

  • This compound, serially diluted.

  • CellTiter-Glo® Reagent (e.g., from Promega)[15].

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Methodology:

  • Cell Plating: Seed cells in a white-walled plate at a density appropriate for the desired incubation time and allow them to attach overnight.

  • Compound Treatment: Add the serially diluted test compound to the wells. Include vehicle controls and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a duration relevant to the functional assays (e.g., 2-24 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes[17].

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium)[16].

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[16].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[16].

  • Measurement: Record the luminescence using a plate-based luminometer.

  • Data Analysis: Plot luminescence against the log of compound concentration. A decrease in signal indicates a loss of cell viability. Calculate the CC50 (cytotoxic concentration 50%).

Assay Validation: Ensuring Data Integrity with the Z'-Factor

For any high-throughput screening assay, it is critical to validate its quality and robustness. The Z'-factor is a statistical parameter used to quantify the separation between the high-signal (positive control) and low-signal (negative control) distributions, providing a measure of assay quality[18][19].

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Data Interpretation: The Z'-factor provides a simple way to assess assay performance[20].

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent, robust assay[19][20]
0 to 0.5Acceptable, but may require optimization[19]
< 0Unsuitable for screening[19]

Conclusion

This application note details a structured, three-tiered approach to the initial characterization of this compound. By first confirming direct target binding in live cells with NanoBRET®, then quantifying the functional downstream consequences with HTRF®, and finally assessing off-target cytotoxicity with CellTiter-Glo®, researchers can build a comprehensive and reliable profile of this novel compound. This workflow, grounded in robust and validated assay technologies, provides a clear path from an uncharacterized molecule to actionable data in the drug discovery process.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Revvity. How to run a cAMP HTRF assay.

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

  • Shin, A. Z-factors - BIT 479/579 High-throughput Discovery.

  • Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual TM403.

  • PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control.

  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol.

  • Benchchem. Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay.

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.

  • Kennan, A. J., & Sivaprakasam, P. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 185-201.

  • Schihada, H., & Gomeza, J. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

  • Wang, L., et al. Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.

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  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds.

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.

  • Benchchem. Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay.

  • YouTube. How to run a cAMP HTRF assay.

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  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

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Pharmacological Profiling of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Derivatives as Novel γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for a Novel Chemical Scaffold in Alzheimer's Drug Discovery

The 7-membered lactam core of the benzo[b]azepin-2-one scaffold represents a "privileged structure" in medicinal chemistry, a framework that has been shown to be capable of binding to multiple, diverse biological targets. Derivatives have been explored for a range of activities, including as glycogen phosphorylase inhibitors and dopamine receptor ligands.[1][2] This guide outlines a comprehensive pharmacological profiling cascade to evaluate a specific series, 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives, as potential γ-secretase modulators (GSMs) for the treatment of Alzheimer's Disease (AD).

At the heart of AD pathogenesis is the "amyloid hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid-long species (Aβ42), is the primary instigator of neurotoxicity and cognitive decline.[3][4] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and a multi-protein enzyme complex called γ-secretase.[5][6]

While complete inhibition of γ-secretase effectively halts Aβ production, it is fraught with mechanism-based toxicity. This is because γ-secretase cleaves a host of other critical substrates, most notably the Notch receptor, which is essential for normal cell-cell communication and differentiation.[7] Pan-inhibition of γ-secretase disrupts Notch signaling, leading to severe side effects. The more sophisticated and therapeutically viable strategy is therefore modulation of γ-secretase activity. GSMs are compounds that allosterically bind to γ-secretase, subtly altering its catalytic activity to favor the production of shorter, less aggregation-prone Aβ species (e.g., Aβ38) at the expense of the highly pathogenic Aβ42, without significantly affecting the enzyme's total activity or its processing of other substrates like Notch.[7][8]

This document provides a series of validated protocols to systematically profile 7-bromo-benzo[b]azepin-2-one derivatives, guiding researchers from initial hit identification to robust cellular characterization and selectivity assessment.

Section 1: Primary Screening via In Vitro Enzyme Assays

Core Objective: To identify "hit" compounds from a chemical library that directly interact with and modulate the enzymatic activity of isolated γ-secretase in a cell-free environment.

Expert Rationale: A biochemical assay is the crucial first step. It isolates the enzyme-drug interaction from confounding biological variables such as cell membrane permeability, efflux pumps, or cellular metabolism. This ensures that any observed activity is due to a direct effect on the γ-secretase complex. We recommend a fluorescence-based method for its high throughput and sensitivity.[9]

Protocol 1.1: Cell-Free γ-Secretase Activity Assay

This protocol is adapted from established high-throughput screening methods utilizing a fluorogenic substrate.[9] It measures the cleavage of a specific substrate that mimics the APP C-terminal fragment (C99), resulting in the release of a fluorophore.

Materials:

  • Human γ-secretase enzyme preparation (e.g., from CHAPSO-solubilized HeLa cell membranes)

  • Fluorogenic γ-secretase substrate (e.g., a C99-based peptide conjugated to a FRET pair like NMA/DNP)

  • Assay Buffer: 50 mM Tris-HCl pH 6.8, 2 mM EDTA, 0.25% CHAPSO, 0.1% Phosphatidylcholine

  • Test Compounds (7-bromo-benzo[b]azepin-2-one derivatives) and controls (known GSM and inhibitor)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Include wells for a known inhibitor (e.g., Semagacestat) as a positive control and DMSO-only as a negative (vehicle) control.

  • Enzyme Preparation: Dilute the γ-secretase enzyme preparation in cold Assay Buffer to the desired final concentration.

  • Enzyme Addition: Add 5 µL of the diluted enzyme preparation to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Addition: Prepare the fluorogenic substrate in Assay Buffer. Add 5 µL of the substrate solution to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 90 minutes in the dark.

  • Signal Detection: Measure the fluorescence signal using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis & Interpretation:

  • Normalize the data: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Background] / [Signal_DMSO - Signal_Background]).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Workflow for Primary Hit Identification

G cluster_0 Library Preparation cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Selection lib 7-Bromo-benzo[b]azepin-2-one Derivative Library plate Serial Dilution in DMSO (Assay-Ready Plates) lib->plate assay Cell-Free γ-Secretase Assay (Protocol 1.1) plate->assay read Fluorescence Reading assay->read analysis IC50 Calculation read->analysis criteria Potency Threshold (e.g., IC50 < 10 µM) analysis->criteria hits Primary 'Hits' for Cellular Validation criteria->hits

Caption: Workflow from compound library to primary hit identification.

Section 2: Cellular Profiling of Aβ40 and Aβ42 Production

Core Objective: To validate the activity of primary hits in a physiologically relevant cellular environment and to specifically quantify their modulatory effect on the production of Aβ40 and Aβ42 peptides.

Expert Rationale: A compound's activity in a cell-free assay does not guarantee its efficacy in a cellular context. It must be able to cross the cell membrane, avoid efflux pumps, and remain stable against metabolic degradation. Furthermore, the key therapeutic goal for a GSM is not just to inhibit Aβ production, but to shift it. Therefore, we must precisely measure the levels of both Aβ40 and Aβ42 to determine the Aβ42/Aβ40 ratio, the critical biomarker for GSM activity. A decrease in this ratio indicates a desirable shift away from the pathogenic Aβ42 species.[10]

Protocol 2.1: Cellular Aβ Modulation Assay using Sandwich ELISA

This protocol uses a human cell line (e.g., HEK293) stably overexpressing a mutant form of human APP (APPSwe) to ensure robust production of Aβ peptides.[8]

Materials:

  • HEK293 cells stably expressing APPSwe (HEK-APPSwe).

  • Complete Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

  • Test Compounds and controls.

  • 96-well cell culture plates.

  • Commercially available Aβ40 and Aβ42 Sandwich ELISA kits.

  • BCA Protein Assay Kit.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-APPSwe cells into 96-well plates at a density that allows them to reach ~80-90% confluency after 24 hours. Adhere to consistent cell densities, as this can impact Aβ production.[10]

  • Compound Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing the desired concentrations of test compounds. Typically, an 8-point dose-response curve is generated. Include DMSO vehicle controls.

  • Incubation: Incubate the cells with the compounds for 16-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Carefully collect the conditioned medium (supernatant) from each well. This contains the secreted Aβ peptides. Store at -80°C until analysis.

  • Cell Lysis & Protein Quantification: Lyse the remaining cells in the plate and determine the total protein concentration using a BCA assay. This is used for normalization to account for any differences in cell number.

  • ELISA Analysis: Perform the Aβ40 and Aβ42 ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Parallel Cytotoxicity Assay: In a separate but identically treated plate, perform a cell viability assay (e.g., CellTiter-Glo®) to ensure that observed reductions in Aβ are not due to cytotoxicity.

Data Presentation & Interpretation:

  • Calculate the concentration of Aβ40 and Aβ42 (in pM) from the ELISA standard curves.

  • Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate.

  • Plot the normalized Aβ40 and Aβ42 concentrations against the compound concentration to determine EC50 values (the concentration for 50% change in Aβ levels).

  • Crucially, calculate and plot the Aβ42/Aβ40 ratio. A potent GSM will show a dose-dependent decrease in this ratio.

Compound IDAβ42 EC50 (nM)Aβ40 EC50 (nM)Aβ42/Aβ40 Ratio Shift (EC50, nM)Cytotoxicity CC50 (µM)
BZA-001150>10,000145>50
BZA-002850920N/A (Inhibitor)>50
BZA-0035,200>10,000>10,000>50

Table Caption: Representative data for hypothetical 7-bromo-benzo[b]azepin-2-one derivatives. BZA-001 shows a desirable GSM profile with potent, selective lowering of Aβ42. BZA-002 acts as a non-selective inhibitor. BZA-003 is inactive.

The Amyloid Precursor Protein (APP) Processing Pathway

G cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway (Target Pathway) APP Amyloid Precursor Protein (APP) (Transmembrane) sAPPalpha sAPPα (Soluble, Neuroprotective) APP->sAPPalpha Cleavage C83 C83 fragment APP->C83 Cleavage sAPPbeta sAPPβ (Soluble) APP->sAPPbeta Cleavage C99 C99 fragment APP->C99 Cleavage alpha_sec α-secretase beta_sec β-secretase (BACE1) P3 P3 peptide C83->P3 AICD AICD (Intracellular domain) C83->AICD C99->AICD Abeta Aβ Peptides (Aβ40, Aβ42) C99->Abeta alpha_sec->sAPPalpha alpha_sec->C83 beta_sec->sAPPbeta beta_sec->C99 gamma_sec γ-secretase gamma_sec->P3 gamma_sec->AICD gamma_sec->AICD gamma_sec->Abeta G start Validated Cellular Hit (from Section 2) notch_assay Perform Notch Selectivity Assay (Protocol 3.1) start->notch_assay decision Selectivity Index > 100x ? notch_assay->decision pass Advance to ADME & In Vivo Studies decision->pass Yes fail Deprioritize or Redesign (Poor Safety Window) decision->fail No

Caption: Decision tree for advancing hits based on Notch selectivity.

Section 4: Preliminary ADME/T Profiling

Core Objective: To evaluate the fundamental drug-like properties of lead candidates to assess their potential for in vivo success.

Expert Rationale: Excellent potency and selectivity are meaningless if a compound cannot reach its target in the brain. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity properties is essential for identifying compounds with a higher probability of success and for guiding chemical optimization. [11]

Protocol 4.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in the liver. A compound that is metabolized too quickly will have a short half-life in the body and may not maintain therapeutic concentrations.

Brief Protocol:

  • Incubate the test compound (at a low concentration, e.g., 1 µM) with HLM and a required cofactor (NADPH) at 37°C.

  • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each sample by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analyze the amount of remaining parent compound in each sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Plot the natural log of the percent remaining parent compound vs. time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Summary
Compound IDSelectivity IndexHLM Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
BZA-001350x4515.2 (High)
BZA-004180x818.1 (High)
BZA-007210x>600.8 (Low)

Table Caption: Integrated profile of lead candidates. BZA-001 shows an excellent balance of selectivity, metabolic stability, and predicted absorption. BZA-004 is likely too metabolically unstable. BZA-007 has poor permeability and would likely have low oral bioavailability.

Conclusion and Forward Look

This guide provides a robust, sequential framework for the pharmacological characterization of this compound derivatives as potential γ-secretase modulators. By following this cascade—from high-throughput biochemical screening to nuanced cellular Aβ profiling, critical Notch selectivity counter-screening, and foundational ADME assessment—researchers can efficiently identify lead candidates with a high probability of possessing the desired therapeutic profile.

Compounds like the hypothetical BZA-001 , which demonstrate potent and selective Aβ42 reduction, a wide safety margin over Notch, and favorable drug-like properties, would be prioritized for subsequent lead optimization and in vivo efficacy testing in transgenic animal models of Alzheimer's Disease.

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  • Carrà, G., et al. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. International Journal of Molecular Sciences, 24(1), 843. [Link]

  • Pérez-Sánchez, H., et al. (2021). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 26(11), 3298. [Link]

  • Zervosen, A. (2012). Development of New Drugs for an Old Target — The Penicillin Binding Proteins. Molecules, 17(10), 12466-12502. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The successful and high-yield synthesis of this lactam is pivotal for various downstream applications, yet it presents unique challenges, primarily centered around the critical Beckmann rearrangement step. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to empower you to overcome common hurdles and significantly improve your reaction yields.

The predominant synthetic route involves a multi-step process beginning with the formation of 7-Bromo-1-tetralone, its conversion to the corresponding oxime, followed by an acid-catalyzed Beckmann rearrangement to yield the target benzolactam. Each stage offers opportunities for yield loss, which we will address systematically.

Overall Synthetic Workflow

The following diagram illustrates the standard synthetic pathway, which forms the basis for our troubleshooting guide.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Beckmann Rearrangement A 4-(4-bromophenyl)butyric acid B 7-Bromo-1-tetralone A->B  Intramolecular  Friedel-Crafts Cyclization  (e.g., PPA, Eaton's Reagent) C 7-Bromo-1-tetralone Oxime B->C  Hydroxylamine  (NH2OH·HCl) D 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one (Target Lactam) C->D  Acid Catalyst  (e.g., H2SO4, PPA)

Caption: High-level workflow for the synthesis of the target benzolactam.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Part 1: Precursor Synthesis & Quality (7-Bromo-1-tetralone)

Q1: My Friedel-Crafts cyclization to form 7-Bromo-1-tetralone is giving a low yield and a mixture of isomers. How can I improve this?

A1: This is a frequent challenge. The formation of 5-bromo and 6-bromo isomers is a known side reaction, and the harsh conditions can lead to decomposition.[1]

  • Causality: The regioselectivity of the intramolecular Friedel-Crafts cyclization is dictated by the directing effect of the bromo substituent on the aromatic ring. While it is primarily para-directing, some ortho-cyclization can occur, leading to the 5-bromo isomer. The choice of acid catalyst and reaction temperature are the most critical parameters.

  • Recommended Actions:

    • Catalyst Choice: Polyphosphoric acid (PPA) is a common choice, but Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) can offer milder conditions and improved yields.[2] Experiment with different catalysts to find the optimal one for your setup.

    • Temperature Control: Start at a lower temperature (e.g., 60-70°C) and slowly increase it, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Overheating can promote side reactions and charring.

    • Purification: Effective separation of the desired 7-bromo isomer from other isomers is crucial and is best achieved using flash column chromatography on silica gel with a non-polar eluent system like hexanes and ethyl acetate.[1]

Q2: How critical is the purity of 7-Bromo-1-tetralone for the subsequent steps?

A2: Extremely critical. Impurities from the first step, especially isomeric tetralones, will carry through to the oxime formation and the Beckmann rearrangement. This will result in a mixture of isomeric lactams that are often very difficult to separate, significantly depressing the isolated yield of your target compound. Using precursor material with >98% purity is highly recommended.

Part 2: The Beckmann Rearrangement - Maximizing Lactam Yield

The Beckmann rearrangement is the most yield-sensitive step. It involves the acid-catalyzed rearrangement of the 7-Bromo-1-tetralone oxime to the target lactam.[3][4]

Q3: My Beckmann rearrangement is resulting in a very low yield of the desired lactam. What are the primary factors to investigate?

A3: Low yield in this reaction typically points to one of three issues: incomplete conversion, formation of undesired side products, or product degradation. The choice of acid catalyst is paramount.[3][5]

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (conc.) 100-120°CInexpensive, powerful dehydrating agent.Harsh conditions can lead to charring and sulfonation byproducts. Difficult workup.
Polyphosphoric Acid (PPA) 80-130°CStrong dehydrating and protonating agent. Often gives good yields.Highly viscous, making stirring and workup challenging. Requires high temperatures.
Eaton's Reagent 60-100°COften provides higher yields under milder conditions than PPA.More expensive and must be prepared or purchased.
Phosphorus Pentachloride (PCl₅) 0°C to RTMilder temperature conditions.Stoichiometric reagent, workup can be complicated by phosphorus byproducts.

Q4: I'm observing a significant byproduct with a nitrile peak in the IR/NMR spectrum. What is it and how can I prevent its formation?

A4: You are likely observing the product of a Beckmann fragmentation , a common competing reaction pathway.[3]

  • Causality: Instead of the aryl group migrating to the nitrogen, the C-C bond adjacent to the oxime can cleave. This occurs when the group alpha to the oxime can form a stable carbocation. The fragmentation of 7-Bromo-1-tetralone oxime leads to a nitrile-containing carboxylic acid.

  • Mechanism & Prevention: The key is to select conditions that favor rearrangement over fragmentation.

    • Catalyst Choice: Lewis acids or reagents like tosyl chloride can sometimes favor the rearrangement over fragmentation compared to strong Brønsted acids.[3]

    • Temperature: Lowering the reaction temperature can sometimes suppress fragmentation, though this may also slow down the desired rearrangement.

    • Moisture Control: Ensure your reagents and glassware are scrupulously dry. Water can interfere with the reaction and promote side pathways.

G cluster_causes cluster_solutions Start Low Yield in Beckmann Step Analysis Analyze Crude Product (TLC, LCMS, NMR) Start->Analysis Incomplete High % of Starting Oxime Analysis->Incomplete Incomplete Conversion Fragmentation Nitrile/Carboxylic Acid Byproduct Detected Analysis->Fragmentation Side Product Formation Degradation Baseline/Multiple Spots on TLC (Charring) Analysis->Degradation Product Degradation Sol_Incomplete Increase Reaction Time/Temp Check Catalyst Activity Ensure Anhydrous Conditions Incomplete->Sol_Incomplete Sol_Fragmentation Lower Reaction Temperature Use Milder Catalyst (e.g., TsCl) Ensure Anhydrous Conditions Fragmentation->Sol_Fragmentation Sol_Degradation Lower Reaction Temperature Use Milder Catalyst (e.g., Eaton's) Reduce Reaction Time Degradation->Sol_Degradation

Caption: Troubleshooting decision tree for the Beckmann rearrangement step.

Q5: The rearrangement of my ketoxime is stereospecific. Do I need to worry about the E/Z isomers of the 7-Bromo-1-tetralone oxime?

A5: Yes, this is a critical point. The Beckmann rearrangement is stereospecific: the group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[6][7]

  • Causality: For 7-Bromo-1-tetralone oxime, two isomers are possible. In one, the aryl group is anti to the -OH, and in the other, the alkyl (CH₂) group is anti. Migration of the aryl group leads to the desired 7-bromo lactam. Migration of the alkyl group would lead to a different, isomeric lactam.

  • Recommended Actions:

    • Isomerization: Fortunately, under the strongly acidic conditions of the reaction, the E/Z isomers of the oxime can often interconvert.[6] This allows the thermodynamically favored pathway to proceed.

    • Analysis: While you may not need to separate the oxime isomers beforehand, be aware that if you get a mixture of lactam products, it could be due to incomplete isomerization or a reaction where both isomers rearrange.

Part 3: Product Isolation and Purification

Q6: What is the best procedure for working up the reaction and purifying the final product?

A6: The workup must effectively neutralize the strong acid catalyst and separate the product from inorganic salts and byproducts.

  • Workup:

    • Cool the reaction mixture to room temperature and then pour it carefully over crushed ice. This hydrolyzes any remaining reactive species and dilutes the acid.

    • Slowly neutralize the acidic solution with a saturated aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), while cooling in an ice bath. Be cautious as this is highly exothermic.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is rarely pure.

    • Column Chromatography: Flash chromatography on silica gel is the most effective method. A gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, usually provides good separation.

    • Recrystallization: If a suitable solvent system can be found (e.g., ethyl acetate/hexanes, ethanol), recrystallization can be an excellent final step to obtain highly pure material.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1-tetralone Oxime
  • To a solution of 7-Bromo-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting tetralone is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under vacuum.

  • Add water to the residue to precipitate the oxime.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the oxime as a white or off-white solid. Use this crude product directly in the next step.

Protocol 2: Optimized Beckmann Rearrangement using PPA
  • Caution: Polyphosphoric acid is highly corrosive and viscous. Handle with care in a fume hood.

  • Preheat polyphosphoric acid (PPA, approx. 10 times the weight of the oxime) to 90°C in a round-bottom flask equipped with a mechanical stirrer.

  • Add the 7-Bromo-1-tetralone oxime (1.0 eq) portion-wise to the hot PPA over 15 minutes. The mixture may become thick.

  • Increase the temperature to 120-130°C and stir vigorously for 1-2 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes), checking for the disappearance of the oxime spot and the appearance of the more polar lactam spot.

  • Once the reaction is complete, cool the flask to about 60-70°C and pour the viscous mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Proceed with the neutralization and extraction workup as described in Q6.

References

  • Benchchem. (n.d.). 7-Bromo-1-tetralone: A Superior Intermediate for Specialized Pharmaceutical Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Bromo-1-tetralone.
  • Guidechem. (n.d.). How to prepare and apply 7-Bromo-1-tetralone efficiently?
  • ChemicalBook. (n.d.). 7-Bromo-1-tetralone synthesis.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement.
  • Alfa Chemistry. (n.d.). Beckmann Rearrangement.
  • BYJU'S. (n.d.). Beckmann Rearrangement.
  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement.
  • Parchem. (n.d.). 7-Bromo-1,3,4,5-Tetrahydro-Benzo[B]Azepin-2-One.

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Technical Support Center: Synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges and side reactions encountered during this synthetic process. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

The primary route for synthesizing this compound is the Beckmann rearrangement of 4-bromo-1-tetralone oxime. This seemingly straightforward reaction is often complicated by a variety of side reactions that can impact yield and purity. This guide will address these issues in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Isomeric Impurity: Formation of the 8-Bromo Isomer

Question: My final product shows two distinct sets of signals in the 1H NMR, suggesting the presence of an isomeric byproduct. How can I confirm the presence of the 8-bromo isomer and how can I prevent its formation?

Answer:

The formation of the undesired 8-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a common issue of regioselectivity in the Beckmann rearrangement of 4-bromo-1-tetralone oxime.[1][2] The rearrangement is stereospecific, meaning the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[1] However, under acidic conditions, the (E) and (Z) isomers of the oxime can interconvert, leading to a mixture of the two possible lactam regioisomers.[3]

Troubleshooting Guide:

  • Confirmation of the 8-Bromo Isomer:

    • 1H NMR Spectroscopy: The aromatic region of the 1H NMR spectrum is the most informative for distinguishing between the 7-bromo and 8-bromo isomers.

      • 7-Bromo Isomer (Desired): Expect three aromatic protons with distinct coupling patterns.

      • 8-Bromo Isomer (Impurity): Expect a different set of three aromatic protons with its own unique coupling pattern.

    • LC-MS: Liquid chromatography-mass spectrometry can separate the two isomers, which will have identical mass-to-charge ratios but different retention times.

  • Preventing Formation of the 8-Bromo Isomer:

    • Control of Oxime Geometry: The key is to favor the formation of the oxime isomer where the aryl group is anti to the hydroxyl group, as the aryl group has a higher migratory aptitude than the alkyl group.[3]

    • Milder Reaction Conditions: Strong acids and high temperatures can promote oxime isomerization.[3] Employing milder reagents for the rearrangement can help preserve the stereointegrity of the oxime.

      • Recommended Reagents: Instead of strong acids like sulfuric acid or polyphosphoric acid, consider using milder alternatives such as p-toluenesulfonyl chloride (TsCl) in pyridine or cyanuric chloride in DMF.[3][4]

Experimental Protocol: Selective Beckmann Rearrangement

This protocol is designed to minimize oxime isomerization and favor the formation of the desired 7-bromo isomer.

StepProcedureRationale
1 Oxime Formation Dissolve 4-bromo-1-tetralone in ethanol and add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-4 hours.
2 Oxime Isolation and Characterization Cool the reaction mixture and isolate the crude oxime by filtration. Recrystallize from ethanol. Confirm the stereochemistry of the major oxime isomer using 2D NMR (NOESY).
3 Beckmann Rearrangement Dissolve the purified oxime in pyridine and cool to 0 °C. Slowly add p-toluenesulfonyl chloride and stir at 0 °C for 1 hour, then at room temperature overnight.
4 Work-up and Purification Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation: 1H NMR Chemical Shifts (Predicted)

Proton7-Bromo Isomer (ppm)8-Bromo Isomer (ppm)
Aromatic-H~7.5-7.8~7.3-7.6
Aromatic-H~7.2-7.4~7.1-7.3
Aromatic-H~7.0-7.2~6.9-7.1
-CH2-C=O~2.6-2.8~2.6-2.8
-CH2-~2.2-2.4~2.2-2.4
-NH-~8.0-8.5~8.0-8.5

Visualization: Regioselectivity in Beckmann Rearrangement

G cluster_0 Oxime Isomerization cluster_1 Beckmann Rearrangement E-oxime E-oxime (Aryl anti to OH) Z-oxime Z-oxime (Alkyl anti to OH) E-oxime->Z-oxime Acid/Heat Product_7_Bromo 7-Bromo Isomer (Desired Product) E-oxime->Product_7_Bromo Aryl Migration (Favored) Product_8_Bromo 8-Bromo Isomer (Side Product) Z-oxime->Product_8_Bromo Alkyl Migration (Disfavored)

Caption: Isomerization of the oxime under acidic conditions can lead to the formation of the undesired 8-bromo regioisomer.

Beckmann Fragmentation: Formation of Nitrile Impurities

Question: My reaction mixture contains a significant amount of a nitrile-containing byproduct, and the yield of the desired lactam is low. What is causing this and how can I suppress it?

Answer:

This side reaction is known as the Beckmann fragmentation and is a common competitor to the Beckmann rearrangement.[1] It is favored when the group alpha to the oxime can form a stable carbocation.[1] In the case of 4-bromo-1-tetralone oxime, fragmentation would lead to a nitrile and a carbocation that can undergo further reactions.

Troubleshooting Guide:

  • Identification of Fragmentation Products:

    • IR Spectroscopy: Look for a sharp absorption band around 2220-2260 cm-1, characteristic of a nitrile (C≡N) stretch.

    • Mass Spectrometry: Analyze the crude reaction mixture by GC-MS or LC-MS to identify the molecular ions of potential fragmentation products.

  • Suppressing Beckmann Fragmentation:

    • Avoid Strong Protic Acids: Strong acids like concentrated sulfuric acid can promote carbocation formation and thus fragmentation.

    • Use Milder Reagents: Reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in a non-polar solvent can favor the rearrangement over fragmentation.

    • Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the higher activation energy pathway of fragmentation.

Visualization: Competing Beckmann Rearrangement and Fragmentation Pathways

G Start 4-Bromo-1-tetralone Oxime Intermediate Nitrilium Ion Intermediate Start->Intermediate Rearrangement Beckmann Rearrangement Intermediate->Rearrangement Favored by milder conditions Fragmentation Beckmann Fragmentation Intermediate->Fragmentation Favored by strong acids Lactam 7-Bromo-lactam (Desired Product) Rearrangement->Lactam Nitrile Nitrile Byproduct Fragmentation->Nitrile

Caption: Reaction conditions determine the fate of the nitrilium ion intermediate, leading to either the desired lactam or a nitrile byproduct.

Tetrazole Formation: An Unexpected Side Product

Question: I have observed a significant impurity with a molecular weight corresponding to the addition of a nitrogen-containing fragment to my starting material. Could this be a tetrazole?

Answer:

Yes, the formation of a tetrazole derivative is a possible side reaction, particularly if the reaction is performed under conditions similar to a Schmidt reaction. The Schmidt reaction utilizes hydrazoic acid (HN3) or an azide salt in the presence of a strong acid to convert ketones to amides.[5] If an excess of hydrazoic acid is present, the intermediate nitrilium ion can be trapped by another molecule of azide to form a tetrazole.[3]

Troubleshooting Guide:

  • Confirmation of Tetrazole Formation:

    • Mass Spectrometry: The molecular ion of the tetrazole byproduct will have a mass corresponding to the starting ketone plus C1H1N4.

    • 1H and 13C NMR: The NMR spectra will show characteristic signals for the tetrazole ring.

  • Preventing Tetrazole Formation:

    • Avoid Azide Reagents: If you are performing a Beckmann rearrangement, ensure that no azide sources are present in your reaction.

    • Stoichiometric Control: If for some reason a Schmidt reaction is being performed, use a stoichiometric amount of the azide reagent relative to the ketone to minimize the trapping of the nitrilium ion.

References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
  • Gawley, R. E. (1988).
  • Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • Chem-Station. (2014). Beckmann Rearrangement. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • Chemistry Stack Exchange. (2020). Formation of tetrazoles from ketones in Schmidt reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chem-Station. (2014). Regioselectivity of the Beckmann Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

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Technical Support Center: Purification of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and insights from the purification of structurally related compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My crude product is a persistent oil and won't crystallize. What should I do?

Answer:

Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Here’s a systematic approach to tackle this:

  • Purity Assessment: First, assess the purity of your crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the product is less than 90% pure, a preliminary purification by column chromatography is recommended before attempting recrystallization.

  • Solvent Selection: The choice of solvent is critical. For a compound like this compound, which has both polar (amide) and non-polar (bromophenyl) functionalities, a single solvent might not be ideal. A binary solvent system often yields better results.

    • Suggested Starting Systems:

      • Ethanol/Water

      • Isopropanol/Hexanes

      • Ethyl Acetate/Heptane

      • Dichloromethane/Hexanes

  • Protocol for Crystallization from a Binary Solvent System:

    • Dissolve the crude oil in a minimum amount of the more polar solvent (e.g., ethanol) at an elevated temperature.

    • Slowly add the less polar solvent (e.g., water) dropwise until you observe persistent turbidity.

    • Add a few drops of the more polar solvent to redissolve the turbidity and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a previously obtained pure crystal can also be effective.

Question 2: I'm seeing a persistent impurity with a similar Rf to my product on TLC. How can I improve the separation by column chromatography?

Answer:

Co-elution of impurities is a frequent challenge, especially with structurally similar byproducts such as isomers or degradation products. Here’s how to optimize your chromatographic separation:

  • Solvent System Optimization: The key to better separation is to find a mobile phase that has a differential affinity for your product and the impurity.

    • Start with a standard mobile phase: A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexanes.

    • Fine-tune the polarity: If the separation is poor, systematically vary the ratio of your solvents. Small changes can have a significant impact. Try a gradient elution if isocratic elution is not effective.

    • Explore different solvent systems: If ethyl acetate/hexanes fails, consider other solvent systems that offer different selectivities. Refer to the table below for suggestions.

Solvent System ClassExampleRationale
Protic/Aprotic Dichloromethane/MethanolMethanol can form hydrogen bonds and alter the interaction with the silica gel.
Ethereal Diethyl ether/HexanesOffers different polarity and selectivity compared to ethyl acetate.
Aromatic Toluene/Ethyl AcetateThe aromatic solvent can have π-π stacking interactions with your compound and impurities.
  • Stationary Phase Considerations: While silica gel is the most common stationary phase, alternatives can be beneficial for difficult separations.

    • Alumina (basic or neutral): Can be useful if your compound is sensitive to the acidic nature of silica gel.

    • Reverse-phase silica (C18): Elution is based on polarity, with non-polar compounds eluting later. This can be a powerful tool for separating isomers.

  • Technique and Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.

    • Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates. Do not overload the column; a general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.

Question 3: My final product shows the presence of a dimeric impurity by mass spectrometry. How can I remove it?

Answer:

Dimeric impurities can form during synthesis, particularly if reactive intermediates are present. A patent for a related compound, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, highlights the challenge of removing a dimer impurity.[1] These dimers are often less soluble and can sometimes be removed by recrystallization.

  • Solvent Trituration/Recrystallization:

    • Triturate the crude product with a solvent in which the desired monomer is soluble, but the dimer is not. A good starting point would be a cold solvent like acetonitrile or isopropanol.

    • Alternatively, during recrystallization, the less soluble dimer may crystallize out first from a hot solution upon slight cooling, allowing for its removal by hot filtration before the desired product crystallizes.

  • Chromatographic Separation: If recrystallization is ineffective, column chromatography is the next step. Due to the significant size difference, separation from the monomer is often achievable. A shallow gradient elution can be particularly effective.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical properties of this compound?

A1: Based on available data for the compound and its isomers, the following properties are expected[2][3][4]:

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO[3]
Molecular Weight 240.10 g/mol [3]
Appearance Likely a solid at room temperatureGeneral
Melting Point A related isomer has a melting point of 107 °C[2]
Storage Room temperature, sealed in a dry environment[2]

Q2: What are the potential sources of impurities in my sample?

A2: Impurities can arise from several sources:

  • Unreacted Starting Materials: The most common source of impurities.

  • Side Products: These can include regioisomers (e.g., if the bromination step is not perfectly selective), over-alkylated or over-brominated products. The synthesis of related benzodioxanes often leads to mixtures of positional isomers that require careful chromatographic separation.[5]

  • Degradation Products: The lactam ring in the benzazepinone core can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Reagents and Solvents: Residual catalysts, reagents, or solvents from the reaction and workup.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for confirming the structure and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. Using a diode array detector (DAD) can help in identifying impurities by their UV-Vis spectra.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide carbonyl and N-H bonds.

Q4: Can this molecule exist as different polymorphs?

A4: Yes, it is possible. Structurally related compounds, such as 7-bromo-5-(2′-chloro)phenyl-1H-1,4-benzodiazepin-2(3H)-one, are known to exist in different polymorphic forms, which can have different physical properties, including solubility and melting point.[6] If you observe batch-to-batch variability in these properties despite high purity, polymorphism should be considered.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC_HPLC Purity Check (TLC/HPLC) Crude->TLC_HPLC ColumnChromatography Column Chromatography TLC_HPLC->ColumnChromatography < 95% Pure Recrystallization Recrystallization TLC_HPLC->Recrystallization > 95% Pure ColumnChromatography->Recrystallization PureProduct Pure Product (>98%) Recrystallization->PureProduct Analysis Final Analysis (NMR, MS, HPLC) PureProduct->Analysis

Caption: General purification workflow for this compound.

This decision tree provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Purification Issue OilingOut Product Oiling Out? Start->OilingOut CoElution Co-eluting Impurity? OilingOut->CoElution No CheckPurity Check Purity (<90%?) OilingOut->CheckPurity Yes OptimizeMobilePhase Optimize Mobile Phase CoElution->OptimizeMobilePhase Yes ColumnFirst Column Chromatography First CheckPurity->ColumnFirst Yes ChangeSolvent Use Binary Solvent System CheckPurity->ChangeSolvent No ChangeStationaryPhase Change Stationary Phase OptimizeMobilePhase->ChangeStationaryPhase

Caption: Troubleshooting decision tree for purification challenges.

References

  • LookChem. 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. [Link]

  • PubChem. 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. [Link]

  • PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. [Link]

  • ResearchGate. Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,. [Link]

  • ResearchGate. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][2][6]thiazepin-4(5 H )-one. [Link]

  • PMC. 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. [Link]

  • Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). [Link]

  • PubChem. 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][2][6]diazepine-2,5-dione. [Link]

  • ResearchGate. Molecular and Crystal Structure of the Condensation Product of 2-(7-Bromo-2-Oxo-5-Phenyl-3H-1,4-Benzdiazepin-1-Yl)Acetohydrazide (Gidazepam) with Salicylic Aldehyde. [Link]

  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

  • PubMed. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. [Link]

  • PubChem. 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [Link]

  • Google Patents. A process for purification of 7-(4-bromobutoxy)
  • MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]

Sources

Stability issues of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-04

Introduction

Welcome to the technical support guide for 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No. 53841-99-9).[1][2] This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a critical intermediate in various synthetic pathways, understanding its stability profile in solution is paramount to ensure the reliability and reproducibility of your results.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to proactively address potential challenges and interpret your experimental outcomes with confidence.

Part 1: Troubleshooting Guide

This section addresses common stability-related issues observed when working with this compound in solution. Each issue is presented with potential causes and actionable solutions.

Issue 1: Unexpected Degradation of the Compound in Solution Upon Storage

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis of a stock solution.

  • Decrease in the peak area of the parent compound over time.

  • Changes in the color or clarity of the solution.

Potential Causes & Investigative Workflow:

The primary degradation pathway for lactams (the core structure of this compound) in solution is hydrolysis.[3][4][5] This process involves the cleavage of the amide bond within the seven-membered ring, leading to the formation of an amino acid derivative. The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts.

Troubleshooting Workflow: Investigating Degradation

Caption: Workflow for troubleshooting degradation of the compound in solution.

Detailed Explanations and Solutions:

  • pH-Dependent Hydrolysis:

    • Acidic Conditions: In acidic media, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Studies on similar lactam-containing structures have demonstrated that acid-catalyzed hydrolysis can be a significant degradation pathway.[5][6][7]

    • Basic Conditions: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam, leading to ring-opening.[8] Alkaline hydrolysis is a well-documented mechanism for lactam degradation.[8]

    • Solution: Prepare stock solutions in a pH-buffered system, ideally between pH 6 and 8. If the experimental conditions require acidic or basic media, prepare fresh solutions immediately before use and minimize the time the compound is exposed to these conditions.

  • Solvent Selection:

    • While many suppliers suggest room temperature storage for the solid compound, its stability in solution is highly solvent-dependent.[1] Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for long-term storage of stock solutions.

    • Solution: For long-term storage, dissolve the compound in high-purity, anhydrous aprotic solvents such as DMSO or DMF. For aqueous experimental buffers, prepare fresh solutions from a concentrated aprotic stock immediately before the experiment.

Issue 2: Photodegradation of the Compound

Symptoms:

  • Rapid degradation of the compound when exposed to light, even at ambient temperature.

  • Discoloration of the solution upon light exposure.

Potential Causes & Solutions:

Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV or even ambient light.[9] This can lead to the formation of radical species and subsequent complex degradation pathways.

  • Mechanism Insight: The energy from light absorption can promote an electron to an antibonding orbital of the C-Br bond, leading to its homolytic cleavage. The resulting aryl radical is highly reactive.

  • Solution:

    • Always store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Conduct experiments under subdued lighting conditions whenever possible.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid and solution forms of this compound?

A1:

FormStorage TemperatureAtmosphereLight ConditionsRecommended Solvents (for solution)
Solid Room Temperature[1]Inert (e.g., Argon, Nitrogen)Protected from lightN/A
Solution -20°C or -80°CInertProtected from lightAnhydrous DMSO, Anhydrous DMF

Q2: How can I monitor the stability of my compound in solution?

A2: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Protocol: Stability Monitoring by HPLC

Caption: Experimental workflow for monitoring compound stability using HPLC.

Q3: What are the likely degradation products I might observe?

A3: Based on the known reactivity of lactams, the primary degradation product from hydrolysis would be the ring-opened compound, 4-amino-3-(4-bromophenyl)butanoic acid. Under photolytic conditions, debromination followed by other reactions could lead to a more complex mixture of products. Analytical techniques such as LC-MS/MS and NMR would be necessary for definitive structural elucidation of unknown degradation products.

Q4: Is the bromine atom on the aromatic ring susceptible to substitution?

A4: The bromine atom on the aromatic ring is generally stable under typical experimental conditions. Electrophilic aromatic substitution is unlikely without a strong catalyst.[10][11] However, nucleophilic aromatic substitution could occur under harsh conditions (e.g., high temperature, strong nucleophiles), but this is not a common stability concern in most applications.

References

  • Brem, J., van Berkel, S. S., & Schofield, C. J. (2013). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available at: [Link]

  • Gruber, C. C., & Steinkellner, G. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Sacha, P., et al. (2008). Mechanism of the hydrolysis of β-lactam antibiotics through serine-β-lactamases. ResearchGate. Available at: [Link]

  • Wan, P., & Modro, T. A. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • Tateishi, M., et al. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Available at: [Link]

  • PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Available at: [Link]

  • LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][3][12]thiazepin-4(5H)-one. ResearchGate. Available at: [Link]

  • Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • Panderi, I., & Parissi-Poulou, M. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. PubMed. Available at: [Link]

  • Panderi, I., & Parissi-Poulou, M. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. ResearchGate. Available at: [Link]

  • Park, Y. J., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Kłys, M., et al. (2018). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]

  • Mahadeva, M., et al. (2013). 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lambert, F. L., et al. (1966). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

Sources

Technical Support Center: Optimizing Bromo-benzazepinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-benzazepinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable heterocyclic compounds. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve reliable, high-yield results.

I. Frequently Asked Questions (FAQs)

Q1: My bromination reaction is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the bromination of benzazepinones is a common challenge. The position of bromination is highly dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions.

  • Directing Group Effects: The amide group within the benzazepinone ring is an ortho-, para-director. However, the exact position of bromination can be influenced by other substituents.

  • Steric Hindrance: Bulky substituents can hinder bromination at sterically crowded positions.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may favor the desired isomer.

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable product.

    • Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it can lead to over-bromination and side reactions.[1][2] N-Bromosuccinimide (NBS) is a milder and more selective alternative that often provides better control.

Q2: I am observing the formation of di- and poly-brominated byproducts. How can I prevent this?

A2: Over-bromination is a frequent issue, especially when using highly reactive brominating agents like elemental bromine.[1] To minimize the formation of multiple bromination products:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating species and reduces the likelihood of multiple substitutions.

  • Lower Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly improve selectivity for mono-bromination.[1]

Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What are the potential causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Activation: The aromatic ring may not be sufficiently activated for electrophilic bromination. If the ring contains strongly electron-withdrawing groups, harsher reaction conditions or a more potent brominating agent may be necessary.

  • Catalyst Deactivation: If a Lewis acid catalyst is used, it may be deactivated by moisture or other impurities in the starting materials or solvent. Ensure all reagents and solvents are anhydrous.

  • Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q4: I'm having difficulty purifying my crude bromo-benzazepinone. What purification strategies are most effective?

A4: The purification of bromo-benzazepinones can be challenging due to the presence of regioisomers and other byproducts.

  • Column Chromatography: This is the most common and effective method for separating isomers and removing impurities. A careful selection of the eluent system is crucial for achieving good separation.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[3][4] This technique can often yield a product of high purity.

  • Aqueous Workup: A thorough aqueous workup is essential to remove any unreacted reagents and inorganic byproducts. Washing with a solution of sodium thiosulfate can help to quench any remaining bromine.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during bromo-benzazepinone synthesis.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Recommendations
Inactive Reagents - Verify the purity and activity of the brominating agent (e.g., NBS, bromine). - Ensure the benzazepinone starting material is pure and free of contaminants that could inhibit the reaction.
Inappropriate Solvent - The solvent may not be suitable for the reaction. Common solvents for bromination include halogenated solvents (e.g., dichloromethane, chloroform), acetic acid, or acetonitrile. - Ensure the solvent is anhydrous, as water can react with the brominating agent and any Lewis acid catalysts.
Incorrect Temperature - The reaction may require heating to proceed at a reasonable rate, especially with deactivated substrates. - Conversely, some reactions may require sub-ambient temperatures to control exothermicity and side reactions.
Catalyst Issues (if applicable) - If a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is used, ensure it is anhydrous and added under an inert atmosphere. - The catalyst loading may need to be optimized.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps & Recommendations
Over-bromination - Reduce the stoichiometry of the brominating agent to 1.0-1.1 equivalents. - Add the brominating agent slowly and in portions. - Lower the reaction temperature.
Formation of Regioisomers - The inherent directing effects of the substituents may lead to a mixture of isomers. - Screen different brominating agents (e.g., NBS, dibromoisocyanuric acid) which may offer different selectivity profiles. - Explore the use of protecting groups to block certain positions on the aromatic ring.
Side Reactions - Benzazepinone rings can be susceptible to other reactions under acidic or basic conditions. - Consider the stability of your specific benzazepinone scaffold under the reaction conditions.
Problem 3: Difficult Purification
Potential Cause Troubleshooting Steps & Recommendations
Co-eluting Impurities in Column Chromatography - Optimize the eluent system for column chromatography by screening different solvent mixtures using TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Poor Crystallization - Screen a variety of solvents and solvent mixtures for recrystallization. - Try techniques such as slow cooling, seeding with a small crystal of the pure product, or using an anti-solvent.
Product Instability - Some bromo-benzazepinones may be sensitive to light or air. - Store the purified product under an inert atmosphere and protected from light.

III. Experimental Protocols

Optimized Protocol for the Synthesis of 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1 equivalent) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

IV. Visualizations

Troubleshooting Workflow for Low Yield in Bromo-benzazepinone Synthesis

Troubleshooting Low Yield Troubleshooting Low Yield start Low Yield of Bromo-benzazepinone check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_reagents Verify Reagent Activity (e.g., Titration of Bromine) start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No change_reagent Change Brominating Agent side_reactions->change_reagent Yes purification_issue Purification Issues? workup_loss->purification_issue No modify_workup Modify Workup Protocol workup_loss->modify_workup Yes optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No increase_time->success increase_temp Increase Temperature change_reagent->success modify_workup->success optimize_purification->success

Caption: A decision tree for troubleshooting low yields in bromo-benzazepinone synthesis.

General Reaction Scheme for Bromination of a Benzazepinone

Bromination Reaction General Bromination of Benzazepinone start Benzazepinone Derivative R = H, Alkyl, etc. product Bromo-benzazepinone Mixture of Isomers start->product + reagent Brominating Agent (e.g., NBS, Br₂) Solvent, Temp side_product Di-brominated Byproduct product->side_product Over-bromination

Caption: General scheme for the bromination of a benzazepinone derivative.

V. References

  • Zhang, L., et al. (2010). Regioselective Synthesis of 3-Benzazepinones and Unexpected 5-Bromo-3-benzazepinones. The Journal of Organic Chemistry, 75(11), 3671-3677. [Link]

  • Pan, X., & Wilcox, C. S. (2010). Synthesis of Dibenzazepinones by Palladium-Catalyzed Intramolecular Arylation of o-(2′-Bromophenyl)anilide Enolates. The Journal of Organic Chemistry, 75(19), 6483-6491. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.

  • Pala, D., et al. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry, 15(2). [Link]

  • Haj-Yehya, A., et al. (2024). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its analogs. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the experimental evaluation of these compounds. Low or inconsistent bioactivity is a frequent hurdle in drug discovery, and this resource aims to equip you with the knowledge and protocols to systematically identify and resolve the underlying issues.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characteristics of this compound analogs.

Q1: What are the known biological activities of benzazepinone derivatives?

Benzazepinone derivatives have been investigated for a range of biological activities.[1][2][3][4] Depending on their specific substitutions, they have shown potential as:

  • Calcium channel blockers[1]

  • Cardiotonic agents[1]

  • Adrenergic alpha-antagonists[1]

  • Agents for treating skin wounds[2][3][4]

  • Neuroprotective agents against excitotoxicity, with some showing NMDA receptor antagonist activity[5]

It is crucial to understand the specific intended target of your analog to design appropriate bioassays.

Q2: What are the general handling and storage recommendations for these compounds?

To maintain the integrity of your this compound analogs, proper handling and storage are paramount.

Storage:

  • Solid Form: Store at room temperature as per the supplier's recommendation.[6]

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent like DMSO.[7] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8]

Handling:

  • These compounds should be handled as potentially hazardous due to their potent biological activity.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9][10]

  • When handling the solid compound, avoid generating dust to prevent inhalation.[9][11]

  • All waste containing the compound should be treated as hazardous chemical waste.[9][12]

Q3: What are the primary reasons I might be observing low or no bioactivity?

There are several potential reasons for observing a lack of effect in your assays, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.[7] Common factors include:

  • Compound Integrity and Solubility: The compound may have degraded or may not be soluble in the assay buffer at the tested concentration.[7]

  • Experimental Setup: Problems with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or issues with cell health, can lead to a lack of an observable effect.[7]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[7]

II. Troubleshooting Guide: A Systematic Approach

This guide provides a structured, question-based approach to systematically troubleshoot low bioactivity.

Section 1: Compound Integrity and Solubility

The first step in troubleshooting is to ensure the compound you are using is what you think it is and is behaving as expected in your assay conditions.

Q1. How can I be sure my compound is pure and has not degraded?
  • Source and Purity: Always obtain compounds from a reputable source that provides a certificate of analysis with purity data (e.g., from NMR, HPLC, LC-MS).[7][13]

  • Visual Inspection: A change in the color of your stock or working solution can indicate chemical degradation or oxidation.[8]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use vials is best practice to prevent compound degradation.[7]

Q2. My compound has poor solubility in my aqueous assay buffer. What can I do?

Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors.[7] If the compound precipitates, its effective concentration will be much lower than intended.[7]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low enough to be tolerated by your cells or assay system (typically <0.5%).[7]

  • Solubility Enhancement Strategies:

    • Salt Formation: For ionizable compounds, creating salt forms can significantly improve aqueous solubility.[14]

    • Particle Size Reduction: Techniques like micronization can increase the surface area and enhance dissolution rates.[15][16]

    • Use of Surfactants: Surfactants can improve the wetting of drug particles.[15]

    • Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase the apparent solubility.[14]

Protocol: Visual Solubility Assessment

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[7]

  • In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).[7]

  • Add the appropriate volume of the stock solution to achieve the highest concentration you plan to test.[7]

  • Vortex the solution gently.[7]

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[7]

  • Visually inspect the solution for any signs of precipitation against a dark background.[7]

Section 2: Experimental Design and Execution

Even with a stable and soluble compound, flaws in the experimental design can lead to misleading results.

Q3. Could my cell-based assay conditions be the source of the problem?

Yes, several factors in your cell-based assay can influence the outcome.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Overgrowth or contamination can alter assay results.[17][18]

  • Pipetting Errors: Inconsistent cell seeding or reagent addition can lead to significant variability.[19] Use proper pipetting techniques to avoid bubbles and ensure even cell distribution.[19]

  • Assay Timing: The timing of treatment and analysis is critical. Does your compound require a longer incubation time to elicit a response?

  • Reagent Concentrations: Verify that all reagent concentrations are correct and that they are not interfering with the assay.[17]

Table 1: Common Sources of Error in Cell-Based Assays and Mitigation Strategies

Source of ErrorPotential ImpactMitigation Strategy
Cell Seeding Density Inconsistent cell numbers lead to variable responses.[19]Optimize and standardize cell seeding protocols.
Edge Effects Evaporation from wells at the edge of the plate can concentrate compounds and affect cell growth.Avoid using the outer wells of the plate for experimental samples.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells.Keep the final solvent concentration below 0.5%.[7]
Incubation Time Insufficient incubation time may not allow for a biological response to occur.Perform a time-course experiment to determine the optimal incubation time.
Reagent Interference Assay reagents may interact with the compound.[17]Run appropriate controls, including the compound with assay reagents in the absence of cells.
Section 3: Target Engagement and Mechanism of Action

If you have ruled out issues with the compound and experimental setup, the next step is to investigate whether the compound is interacting with its intended target.

Q4. How can I confirm that my compound is engaging its target in my cellular model?

Directly measuring target engagement is a crucial troubleshooting step.[7]

  • Western Blotting: If your compound is expected to inhibit a kinase, for example, you can perform a western blot to look at the phosphorylation status of its direct downstream substrate.[7]

  • Cellular Thermal Shift Assay (CETSA): This technique can assess the binding of a compound to its target protein in intact cells.[7]

  • Reporter Assays: If the target is a transcription factor, a reporter gene assay can be used to measure its activity.[7]

Q5. What if the expected downstream signaling pathway is not active in my experimental system?

It's possible that the signaling pathway you are targeting is not active or that there are compensatory mechanisms at play in your specific cell line or model.

  • Pathway Activation: Confirm that the target pathway is active in your cells under your experimental conditions. You may need to stimulate the pathway to observe an effect of your inhibitor.

  • Alternative Mechanisms: Consider that your benzazepinone analog may have a different mechanism of action than anticipated.[1]

III. Visualizations and Workflows

Troubleshooting Workflow

TroubleshootingWorkflow cluster_compound cluster_exp cluster_target start Low or No Bioactivity Observed compound_check Section 1: Compound Integrity & Solubility start->compound_check exp_design Section 2: Experimental Design & Execution compound_check->exp_design Compound OK purity Check Purity & Degradation compound_check->purity target_engage Section 3: Target Engagement & MoA exp_design->target_engage Experiment OK cell_health Verify Cell Health exp_design->cell_health resolution Bioactivity Issue Resolved target_engage->resolution Target Engagement Confirmed binding_assay Confirm Target Binding (e.g., CETSA) target_engage->binding_assay solubility Assess Solubility purity->solubility assay_params Optimize Assay Parameters cell_health->assay_params downstream Analyze Downstream Effects binding_assay->downstream

Caption: A decision tree for troubleshooting low bioactivity.

Hypothetical Signaling Pathway

SignalingPathway ligand Ligand receptor Receptor (e.g., GPCR) ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response inhibitor Benzazepinone Analog inhibitor->receptor

Caption: A potential signaling pathway targeted by a benzazepinone analog.

IV. References

  • Synthesis and pharmacological characterization of some benzazepinone derivatives. PubMed. [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. PubMed. [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry. [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega GmbH. [Link]

  • Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. Sartorius. [Link]

  • Addressing Sources of Error in the Cell Viability Measurement Process. NIST. [Link]

  • Modeling error in experimental assays using the bootstrap principle: Understanding discrepancies between assays using different dispensing technologies. PubMed Central. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Key factors influencing small-molecule drug bioavailability. ResearchGate. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. PubMed. [Link]

  • Safe handling of hazardous drugs. PubMed Central. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][5]diazepines, and Their Cytotoxic Activity. MDPI. [Link]

  • Guidelines on Handling Hazardous Drugs. ASHP. [Link]

  • 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. ASHP. [Link]

Sources

Overcoming solubility problems of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the significant solubility challenges associated with this compound. This guide provides both quick-reference FAQs and in-depth troubleshooting protocols to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to its poor solubility?

A1: The solubility behavior of this molecule is governed by its chemical structure. Key properties, summarized in the table below, indicate a high degree of lipophilicity, which is the primary driver of its poor aqueous solubility.

  • High Lipophilicity (LogP): The predicted LogP value is nearly 3.0, indicating the molecule strongly favors a non-polar (oily) environment over a polar (aqueous) one.[1] This is due to the non-polar surface area contributed by the brominated benzene ring and the hydrocarbon backbone.

  • High Melting Point: A melting point of 107°C suggests strong intermolecular forces in the solid crystal lattice.[1] Significant energy is required to break these bonds before solvation can occur, contributing to low solubility.

  • Ionizable Group: The structure contains a secondary amine within the azepine ring. This group is basic and can be protonated at acidic pH. This property is crucial and can be leveraged to enhance solubility.[2][3]

PropertyPredicted/Reported ValueImplication for Solubility
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight 240.10 g/mol -
Melting Point 107 °CHigh crystal lattice energy, hinders dissolution.[1]
Predicted LogP 2.976Highly lipophilic, poor affinity for water.[1]
Predicted pKa (Amine) ~9-11 (Basic)Can be protonated at acidic pH to form a soluble salt.[3]
Q2: I dissolved the compound in an organic solvent, but it crashed out when I added it to my aqueous buffer. Why?

A2: This phenomenon is a classic problem known as "precipitation upon dilution" and is common when using co-solvents.[4] You created a stock solution where the organic solvent (e.g., DMSO, ethanol) was the primary solubilizer. When this solution is introduced to an aqueous medium, the organic solvent concentration drops dramatically. The solvent environment is no longer favorable for the lipophilic compound, causing it to rapidly precipitate out of the solution. The key is to ensure the final concentration of the co-solvent in the aqueous medium is sufficient to maintain solubility.

Q3: What are the best initial solvents to try for making a stock solution?

A3: For creating a concentrated stock solution, start with polar aprotic solvents. Based on the compound's structure, the following are recommended starting points:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Always test on a small scale first. While these are effective for stock solutions, remember that their final concentration must be carefully controlled in biological assays to avoid solvent-induced toxicity or artifacts.

Q4: Can I improve the aqueous solubility by adjusting the pH?

A4: Yes, this is one of the most effective strategies for this molecule. The secondary amine in the azepine ring is a weak base.[2] By lowering the pH of your aqueous solution (e.g., to pH 2-4), you can protonate this amine. The resulting cationic form, a salt, will have significantly higher aqueous solubility due to its charge.[5][6] A full pH-solubility profile is recommended to determine the optimal pH range.

Troubleshooting Guide 1: Systematic Approach to Solubility Enhancement

This workflow provides a logical progression for tackling solubility issues, from simple adjustments to more complex formulation strategies.

G cluster_0 cluster_1 Tier 1: Simple Methods cluster_2 Tier 2: Intermediate Formulation cluster_3 Tier 3: Advanced Formulation (Development Stage) A Start: Compound Precipitates in Aqueous Media B Can pH be modified in the experiment? A->B C Perform pH-Solubility Profile. Determine optimal acidic pH for solubilization. B->C Yes D Is a co-solvent permissible? B->D No F Is further enhancement needed? C->F E Screen common co-solvents (Ethanol, PG, PEG 400). Optimize concentration. D->E Yes D->F No E->F G Consider Surfactants (e.g., Polysorbate 80). Evaluate micellar solubilization. F->G Yes I Is dissolution rate the primary issue? F->I No (Solubility Goal Met) H Consider Cyclodextrins (e.g., HP-β-CD). Perform phase-solubility studies. G->H H->I J Particle Size Reduction (Micronization, Nanosuspension) I->J Yes K Solid Dispersions I->K No

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guide 2: pH Modification Protocol

Question: How do I experimentally determine the optimal pH for solubilizing this compound?

Answer: By generating a pH-solubility profile. This experiment measures the compound's solubility across a range of pH values. The secondary amine's basicity means you should observe a sharp increase in solubility as the pH drops below its pKa.[2][7]

Principle of the Method

The equilibrium between the insoluble, unionized form (B) and the soluble, protonated form (BH⁺) is governed by the pH of the solution.

B + H₂O ⇌ BH⁺ + OH⁻

Lowering the pH (adding H⁺) shifts the equilibrium to the right, favoring the more soluble protonated species.[6]

Experimental Protocol
  • Prepare a Series of Buffers: Create a set of buffers covering a pH range from 2.0 to 10.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Equilibrate the Compound: Add an excess amount of the solid compound to a vial containing each buffer. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Incubate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate Solid from Solution: After incubation, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify Concentration: Dilute the filtered supernatant into a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH. The resulting curve will reveal the pH at which solubility is maximized.

Troubleshooting Guide 3: Co-solvent System Development

Question: My experiment cannot tolerate low pH. How do I design a co-solvent system to keep the compound in solution at neutral pH?

Answer: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a lipophilic compound.[8][9] The goal is to find the minimum concentration of a biocompatible co-solvent that maintains the desired drug concentration.

Protocol for Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[10][11]

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solvent systems by mixing each co-solvent with your primary aqueous buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine Solubility: Use the same equilibrium solubility method described in the pH guide. Add excess compound to each co-solvent mixture, incubate for 24-48 hours, filter, and quantify.

  • Analyze and Select: Plot the solubility against the co-solvent concentration for each candidate. Select the co-solvent that provides the required solubility at the lowest, most tolerable concentration.

Co-solventConcentration (v/v)Observed Solubility (µg/mL)Notes
None (Buffer only)0%< 1Baseline insolubility
Ethanol10%15-
Ethanol20%50Potential for precipitation on further dilution
Propylene Glycol10%12-
Propylene Glycol20%45More viscous than ethanol
PEG 40010%25Good choice for many systems
PEG 40020%80Often provides good solubilization with less risk of precipitation

Note: Data in the table is illustrative.

Troubleshooting Guide 4: Cyclodextrin-Mediated Solubilization

Question: I need a completely aqueous solution without organic co-solvents or extreme pH. Are cyclodextrins a viable option?

Answer: Yes. Cyclodextrins are an excellent choice for increasing the apparent aqueous solubility of lipophilic compounds.[12] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13] The lipophilic this compound can be encapsulated within the hydrophobic cavity, forming a water-soluble "inclusion complex".[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 Inclusion Complex Formation compound Drug Molecule (Lipophilic) complex Soluble Inclusion Complex compound->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex

Sources

Technical Support Center: Synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This valuable benzolactam intermediate is often prepared via a Beckmann rearrangement of 7-bromo-1-tetralone oxime. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate common synthetic byproducts, ensuring a successful and efficient synthesis.

Introduction to the Synthesis and Potential Challenges

The core of this synthesis lies in the acid-catalyzed Beckmann rearrangement of a cyclic ketoxime. While seemingly straightforward, this reaction is sensitive to substrate stereochemistry and reaction conditions, which can lead to a mixture of products, complicating purification and reducing the yield of the desired 7-bromo isomer. This guide will focus on three primary challenges: the formation of an isomeric lactam, the presence of unreacted starting material, and the emergence of a nitrile byproduct through fragmentation.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the problem, its root cause, and actionable steps for resolution.

Q1: My final product shows two distinct spots on TLC and two parent ion peaks in the mass spectrum with the same m/z. What is the likely impurity?

A1: The most probable impurity is the isomeric lactam, 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one . This byproduct arises from the non-regioselective migration of the aryl group during the Beckmann rearrangement of 7-bromo-1-tetralone oxime.

Causality: The Beckmann rearrangement is a stereospecific reaction where the group anti to the hydroxyl group on the oxime nitrogen migrates.[1][2][3] 7-bromo-1-tetralone oxime can exist as two geometric isomers (E and Z). Migration of the aryl group in one isomer leads to the desired 7-bromo lactam, while migration in the other isomer yields the 6-bromo lactam. The ratio of these isomers in your final product is often a direct reflection of the E/Z ratio of the oxime precursor under the reaction conditions.[4]

Troubleshooting and Mitigation:

  • Control of Oxime Geometry: The formation of the oxime should be carefully controlled to favor the desired isomer. While often a mixture is formed, some protocols suggest that specific pH and temperature conditions during oximation can influence the isomeric ratio.

  • Isomerization During Rearrangement: Acidic conditions, such as those employed with polyphosphoric acid (PPA), can catalyze the isomerization of the oxime in situ.[3] To minimize the formation of the 6-bromo isomer, it is crucial to maintain a consistent and controlled reaction temperature as specified in a validated protocol.

  • Purification: If the isomeric mixture is formed, separation can be challenging due to their similar polarities. Careful column chromatography using a shallow solvent gradient is often required. It may be beneficial to screen different solvent systems to achieve optimal separation.

Q2: I observe a significant amount of a non-polar spot in my crude product that corresponds to the starting material, 7-bromo-1-tetralone. What could be the issue?

A2: The presence of unreacted 7-bromo-1-tetralone points to two potential issues: incomplete oximation or an inefficient Beckmann rearrangement.

Causality:

  • Incomplete Oximation: The conversion of the ketone to the oxime is a reversible reaction. Insufficient reaction time, suboptimal temperature, or an inadequate amount of hydroxylamine can lead to a significant portion of the starting ketone remaining.

  • Inefficient Rearrangement: The Beckmann rearrangement requires a strong acid catalyst, like PPA, to be sufficiently active. Deactivated or insufficient catalyst, or temperatures that are too low, will result in a sluggish or incomplete reaction.[1]

Troubleshooting and Mitigation:

  • Optimize Oximation: Ensure the complete conversion of 7-bromo-1-tetralone to its oxime by monitoring the reaction by TLC until the starting ketone spot is absent. Using a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) can drive the equilibrium towards the oxime.

  • Catalyst Quality and Quantity: Use fresh, high-quality polyphosphoric acid. PPA can absorb atmospheric moisture, which reduces its efficacy. Ensure the correct stoichiometry of PPA is used as outlined in the protocol.

  • Temperature and Reaction Time: The Beckmann rearrangement in PPA often requires elevated temperatures (typically 100-140 °C). Ensure your reaction is reaching and maintaining the target temperature. Monitor the progress of the rearrangement by TLC to determine the optimal reaction time.

Q3: My mass spectrum shows a fragment that suggests the loss of the bromine atom and the opening of the lactam ring. What is this byproduct?

A3: This observation is indicative of a Beckmann fragmentation byproduct. Instead of the expected rearrangement, the C-C bond alpha to the oxime can cleave, leading to the formation of a nitrile. For 7-bromo-1-tetralone oxime, a plausible fragmentation product is 3-(2-bromo-5-cyanophenyl)propanoic acid (after aqueous workup).

Causality: Beckmann fragmentation is a competing side reaction that is favored when the migrating group can form a stable carbocation.[2] In the case of 7-bromo-1-tetralone oxime, the benzylic carbon alpha to the oxime is prone to forming a stabilized carbocation, making fragmentation a viable pathway. Harsh reaction conditions, such as very high temperatures or highly concentrated acid, can promote this fragmentation.

Troubleshooting and Mitigation:

  • Milder Reaction Conditions: If fragmentation is a significant issue, consider using a milder acid catalyst or lower reaction temperatures. However, this must be balanced with achieving a reasonable reaction rate for the desired rearrangement.

  • Choice of Reagent: Some reagents are known to favor rearrangement over fragmentation. For instance, using phosphorus pentachloride in a non-polar solvent at lower temperatures might be an alternative to PPA.

  • Careful Workup: The nitrile product may be sensitive to the workup conditions. Neutralizing the acidic reaction mixture promptly and at a low temperature can help to minimize further reactions of the fragmentation product.

Data Presentation: Byproduct Identification

Compound Structure Molecular Weight ( g/mol ) Key 1H NMR Signals (Predicted) Key 13C NMR Signals (Predicted)
This compound (Desired Product) [Image of this compound structure]240.10Aromatic protons with distinct splitting patterns for the 1,2,4-trisubstituted ring.Carbonyl carbon (~170 ppm), aromatic carbons with characteristic shifts due to bromine substitution.
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Isomeric Byproduct) [Image of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one structure]240.10Aromatic protons with a different splitting pattern corresponding to the 1,2,3-trisubstituted ring.Carbonyl carbon (~170 ppm), different chemical shifts for the aromatic carbons compared to the 7-bromo isomer.
7-bromo-1-tetralone (Starting Material) [Image of 7-bromo-1-tetralone structure]225.08Aromatic protons showing a pattern for a 1,2,4-trisubstituted benzene ring, and two distinct aliphatic triplets.Ketone carbonyl (~197 ppm).
3-(2-bromo-5-cyanophenyl)propanoic acid (Fragmentation Byproduct) [Image of 3-(2-bromo-5-cyanophenyl)propanoic acid structure]254.08Aromatic protons with a pattern for a 1,2,4-trisubstituted ring, two aliphatic triplets, and a carboxylic acid proton.Carboxylic acid carbonyl (~175 ppm), nitrile carbon (~118 ppm).

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Step 1: Oximation of 7-bromo-1-tetralone

  • To a solution of 7-bromo-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting ketone.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-bromo-1-tetralone oxime.

Step 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)

  • Add 7-bromo-1-tetralone oxime (1.0 eq) to polyphosphoric acid (10-15 eq by weight) in a pre-heated flask at 120-130 °C.

  • Stir the mixture vigorously at this temperature for 15-30 minutes. Monitor the reaction progress carefully by TLC.

  • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide, keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_start Starting Material cluster_oxime Oxime Formation cluster_rearrangement Beckmann Rearrangement (PPA) 7-bromo-1-tetralone 7-bromo-1-tetralone 7-bromo-1-tetralone_oxime 7-bromo-1-tetralone oxime (E/Z mixture) 7-bromo-1-tetralone->7-bromo-1-tetralone_oxime NH2OH·HCl Desired_Product This compound 7-bromo-1-tetralone->Desired_Product Incomplete Oximation 7-bromo-1-tetralone_oxime->Desired_Product Aryl migration (anti) Isomeric_Byproduct 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 7-bromo-1-tetralone_oxime->Isomeric_Byproduct Aryl migration (syn) Fragmentation_Byproduct Nitrile Byproduct 7-bromo-1-tetralone_oxime->Fragmentation_Byproduct Fragmentation

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude product analysis (TLC, LC-MS, NMR) Impurity_Check Byproducts Detected? Start->Impurity_Check Desired_Product Pure Product Proceed to next step Impurity_Check->Desired_Product No Impurity_ID Identify Byproduct(s) Impurity_Check->Impurity_ID Yes Isomeric_Lactam Isomeric Lactam? Impurity_ID->Isomeric_Lactam Unreacted_SM Unreacted Starting Material? Isomeric_Lactam->Unreacted_SM No Optimize_Oxime Optimize oxime formation and rearrangement conditions Isomeric_Lactam->Optimize_Oxime Yes Fragmentation Fragmentation Byproduct? Unreacted_SM->Fragmentation No Optimize_Rearrangement Optimize rearrangement (catalyst, temp, time) Unreacted_SM->Optimize_Rearrangement Yes Milder_Conditions Use milder conditions (temp, catalyst) Fragmentation->Milder_Conditions Yes Purification Optimize Purification Fragmentation->Purification No Optimize_Oxime->Purification Optimize_Rearrangement->Purification Milder_Conditions->Purification

Caption: Troubleshooting workflow for byproduct identification.

References

  • Gawley, R. E. (1988).
  • Jones, B. (1944). The Beckmann Rearrangement. Chemical Reviews, 35(3), 335-350.
  • Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann rearrangement. Organic Reactions, 11, 1-156.
  • Craig, D. (1991). The Beckmann rearrangement. In Comprehensive Organic Synthesis (Vol. 6, pp. 689-702). Pergamon.
  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Catalyst for the Beckmann Rearrangement. Journal of the American Chemical Society, 127(32), 11240-11241.
  • Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(7), 2894-2897.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and critical parameters of scaling up this important synthetic intermediate. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible scale-up process.

The synthesis is a multi-step process, each with unique challenges that become more pronounced at a larger scale. This guide is structured to address these challenges sequentially, providing troubleshooting advice and detailed protocols.

Overall Synthetic Workflow

The most common and scalable route to this compound involves a three-step sequence starting from the commercially available 4-(4-bromophenyl)butanoic acid. The key transformations are an intramolecular Friedel-Crafts acylation, oximation, and a final Beckmann rearrangement for ring expansion.

G cluster_0 Step 1: Friedel-Crafts Cyclization cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement A 4-(4-Bromophenyl)butanoic Acid B 7-Bromo-1-tetralone A->B PPA or P₂O₅/Toluene C 7-Bromo-1-tetralone Oxime B->C NH₂OH·HCl, Pyridine/EtOH D 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one C->D Polyphosphoric Acid (PPA) G start Low Yield or Incomplete Beckmann Rearrangement check_oxime Was the oxime intermediate pure and dry? start->check_oxime check_acid Is the PPA active? (low water content) check_oxime->check_acid Yes repurify_oxime Repurify or re-synthesize oxime. Ensure it is completely dry. check_oxime->repurify_oxime No check_temp Was the reaction temperature sufficiently high? check_acid->check_temp Yes use_new_ppa Use fresh, anhydrous PPA or an alternative reagent like Eaton's reagent. check_acid->use_new_ppa No increase_temp Increase reaction temperature in increments (e.g., 120°C -> 135°C). Monitor for degradation. check_temp->increase_temp No success Problem Solved check_temp->success Yes repurify_oxime->success use_new_ppa->success increase_temp->success

Technical Support Center: Refinement of Analytical Techniques for Bromo-substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analysis of bromo-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these unique molecules. Here, we address common challenges with practical, field-proven solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying principles of each analytical choice.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the analysis of bromo-substituted heterocycles.

Q1: My bromo-substituted heterocycle is showing poor peak shape (tailing or fronting) in reverse-phase HPLC. What are the likely causes and solutions?

A1: Poor peak shape for bromo-substituted heterocycles in RP-HPLC often stems from secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The lone pairs on the bromine atom and any nitrogen or sulfur atoms in the heterocycle can interact with residual, un-capped silanols on the silica-based stationary phase, leading to peak tailing. Peak fronting can indicate column overload or a sample solvent stronger than the mobile phase.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites. Alternatively, using a mobile phase with a lower pH can suppress the ionization of acidic silanols.

    • Change the Column: Switch to a column with a different stationary phase chemistry, such as one with end-capping to minimize silanol interactions, or a polymer-based column.

    • Adjust Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase.

    • Reduce Sample Load: Inject a smaller amount of your sample to rule out column overload.

Q2: I'm having difficulty achieving good separation of my brominated heterocyclic isomers by GC. What parameters should I optimize?

A2: The separation of isomers, particularly positional isomers of bromo-substituted heterocycles, can be challenging due to their similar boiling points. The key is to exploit subtle differences in their polarity and shape.

  • Causality: The choice of the GC stationary phase is critical. A non-polar stationary phase will separate based on boiling points, which may be very similar for isomers. A more polar stationary phase can provide better selectivity based on dipole moment differences.

  • Troubleshooting Steps:

    • Select a More Polar Column: If using a standard non-polar column (e.g., DB-1, HP-5), switch to a mid-polar or polar stationary phase (e.g., DB-17, Carbowax). For complex isomer mixtures, specialized columns like those with liquid crystalline stationary phases can offer shape selectivity.[1][2]

    • Optimize the Temperature Program: A slower temperature ramp can improve the resolution between closely eluting peaks.

    • Decrease Injection Port Temperature: Bromo-substituted heterocycles can sometimes be thermally labile. A lower injection port temperature can prevent on-column degradation, which might appear as broad or multiple peaks.

Q3: In the mass spectrum of my compound, I see two molecular ion peaks of almost equal intensity, separated by 2 m/z units. Is this an impurity?

A3: No, this is the characteristic isotopic signature of a compound containing a single bromine atom.[3][4]

  • Causality: Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio (approximately 50.7% and 49.3%, respectively).[4][5] Therefore, a molecule containing one bromine atom will show two molecular ion peaks: the M+ peak corresponding to the molecule with 79Br, and the M+2 peak for the molecule with 81Br.[3][5] The near-equal intensity of these peaks is a definitive indicator of the presence of one bromine atom.

Q4: How can I confirm the position of the bromine atom on the heterocyclic ring using NMR spectroscopy?

A4: The position of the bromine atom can be determined by a combination of 1H and 13C NMR, along with 2D NMR techniques like COSY, HSQC, and HMBC.

  • Causality: The bromine atom influences the chemical shifts of nearby protons and carbons. Protons on carbons adjacent to the bromine-substituted carbon will show specific splitting patterns and coupling constants.

  • Troubleshooting Steps:

    • 1H NMR Analysis: Analyze the aromatic region (typically 6.5-8.0 ppm).[6] The substitution pattern will simplify the spectrum compared to the unsubstituted heterocycle. Look for changes in chemical shifts and the disappearance of a proton signal at the site of bromination.

    • 13C NMR Analysis: The carbon directly attached to the bromine will experience a significant shift in its resonance.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlations of the remaining protons on the ring to the carbon bearing the bromine, you can definitively assign its position.

Part 2: Troubleshooting Guides

This section offers detailed troubleshooting workflows for specific analytical techniques.

Guide 1: High-Performance Liquid Chromatography (HPLC)

Issue: Inconsistent Retention Times for a Bromo-substituted Heterocycle

Inconsistent retention times can invalidate quantitative analysis and make peak identification difficult.

Troubleshooting Workflow for Inconsistent HPLC Retention Times

start Start: Inconsistent Retention Times check_system Check System Stability Is the pressure fluctuating? start->check_system pressure_yes Address Pressure Fluctuation Check for leaks, pump seals, and degas mobile phase. check_system->pressure_yes Yes pressure_no Mobile Phase OK? check_system->pressure_no No check_mobile_phase Inspect Mobile Phase Is it freshly prepared? Properly degassed? Any precipitation? mobile_phase_no Prepare Fresh Mobile Phase Ensure complete dissolution and degassing. check_mobile_phase->mobile_phase_no No mobile_phase_yes Column OK? check_mobile_phase->mobile_phase_yes Yes check_column Evaluate Column Health Has the column been properly equilibrated? Is it near the end of its lifetime? column_no Flush or Replace Column Follow manufacturer's regeneration protocol or install a new column. check_column->column_no No column_yes Investigate Sample Matrix Effects Are there interfering compounds in the sample? check_column->column_yes Yes pressure_yes->check_mobile_phase pressure_no->check_mobile_phase mobile_phase_no->check_column mobile_phase_yes->check_column end End: Stable Retention Times column_no->end column_yes->end

Caption: Troubleshooting inconsistent HPLC retention times.

Guide 2: Gas Chromatography (GC)

Issue: Low Recovery or Peak Degradation of a Bromo-substituted Heterocycle

This can be caused by thermal instability or active sites within the GC system.

Table 1: Troubleshooting Low Recovery in GC Analysis

Potential Cause Diagnostic Check Solution Scientific Rationale
Thermal Degradation in Injector Inject the sample at progressively lower injector temperatures.Lower the injector temperature in 20°C increments. Use a deactivated liner.Bromo-substituted heterocycles can be thermally labile. Minimizing residence time and temperature in the hot injector prevents degradation.
Active Sites in the System Inject a known stable compound and observe its peak shape. If it also tails, the system has active sites.Replace the liner and septum. Trim the first few centimeters of the column.Active sites, such as exposed silanols in the liner or on the column, can irreversibly adsorb or catalytically degrade the analyte.
Inappropriate Column Phase Review the literature for similar compounds.Choose a column with a stationary phase appropriate for the polarity of your analyte.A mismatch in polarity can lead to poor peak shape and on-column degradation.
Sample Preparation Issues Analyze a pure standard of the compound.Re-evaluate the extraction and clean-up steps. Ensure the final sample is in a volatile, non-reactive solvent.[7][8]Non-volatile matrix components can contaminate the GC system, and reactive solvents can degrade the analyte.
Guide 3: Mass Spectrometry (MS)

Issue: Difficulty in Confirming the Molecular Weight of a Poly-brominated Heterocycle

With multiple bromine atoms, the isotopic pattern becomes more complex.

Workflow for Interpreting Isotopic Patterns of Poly-brominated Compounds

start Start: Complex Isotopic Cluster Observed n_br Determine the Number of Bromine Atoms (n) start->n_br pattern Predict the Isotopic Pattern The cluster will have n+1 peaks (M, M+2, M+4, ... M+2n). n_br->pattern intensity Analyze Relative Intensities The intensities will follow a binomial distribution (Pascal's Triangle). pattern->intensity one_br n=1: Two peaks (M, M+2) in a ~1:1 ratio. intensity->one_br two_br n=2: Three peaks (M, M+2, M+4) in a ~1:2:1 ratio. intensity->two_br three_br n=3: Four peaks (M, M+2, M+4, M+6) in a ~1:3:3:1 ratio. intensity->three_br compare Compare Observed Spectrum to Predicted Pattern one_br->compare two_br->compare three_br->compare match Match Confirmed compare->match Good Match no_match Re-evaluate Structure | Consider other elements with isotopes (e.g., Cl, S). compare->no_match No Match

Caption: Interpreting MS isotopic patterns for poly-brominated compounds.

Part 3: Experimental Protocols

Protocol 1: General Method for HPLC-UV Analysis of a Bromo-substituted Heterocycle

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or the λmax of the compound).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Self-Validation: The inclusion of a blank injection (solvent only) is crucial to identify any system peaks. A standard of the analyte should be run to establish the retention time and peak shape under these starting conditions.

Protocol 2: Sample Preparation using QuEChERS for Bromo-substituted Heterocycles in a Complex Matrix

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an effective sample preparation method for a wide range of analytes in complex matrices.[9]

  • Homogenization: Homogenize 10 g of the sample (e.g., soil, food product).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) - Clean-up:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a clean-up sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for injection into a GC-MS or LC-MS system.

  • Trustworthiness: This protocol includes both an extraction and a clean-up step to ensure that matrix interferences are minimized, leading to more reliable and reproducible results.

References

  • Dirtu, A. C., Covaci, A., & Van de Vliet, L. (2013). Advances in the Sample Preparation of Brominated Flame Retardants and Other Brominated Compounds. TrAC Trends in Analytical Chemistry. [Link]

  • Dirtu, A. C., et al. (2013). Advances in the sample preparation of brominated flame retardants and other brominated compounds. University of Birmingham Research Portal. [Link]

  • L'Episcopo, C., et al. (2020). Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs). Analytical and Bioanalytical Chemistry, 412(2), 397-411. [Link]

  • Enge, E. K., Schlabach, M., & Mariussen, E. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. NILU - Norwegian Institute for Air Research. [Link]

  • Eljarrat, E., & Barceló, D. (2004). Sample handling and analysis of brominated flame retardants in soil and sludge samples. TrAC Trends in Analytical Chemistry. [Link]

  • Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • T. Laue. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Toua, V., et al. (2021). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education. [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Duerinck, T., et al. (2012). Pulse gas chromatographic study of adsorption of substituted aromatics and heterocyclic molecules on MIL-47 at zero coverage. Langmuir, 28(39), 13883-91. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Rovis, T., et al. (2012). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Royal Society of Chemistry. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. [Link]

  • National Institutes of Health. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. [Link]

  • Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

  • Wise, S. A., et al. (2017). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A, 1490, 120-130. [Link]

  • Leonard, N. J. (n.d.). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Roger Adams Laboratory, School of Chemical Sciences, University of Illinois. [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]

  • ResearchGate. (n.d.). Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination. [Link]

  • SIELC Technologies. (n.d.). Separation of Bromoethane on Newcrom R1 HPLC column. [Link]

  • Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Semantic Scholar. (n.d.). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity. [Link]

  • Nazarbayev University. (n.d.). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors Featuring the Benzo[b]azepin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. While the specific compound 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is not extensively characterized as a kinase inhibitor in public literature, the underlying benzo[b]azepin-2-one scaffold is a recurring motif in the design of potent and selective inhibitors for various kinase families. This guide explores the potential of this scaffold, comparing its derivatives to established inhibitors targeting critical oncogenic pathways like the PI3K/Akt/mTOR and Pim signaling cascades. We provide a comprehensive analysis of structure-activity relationships, comparative efficacy data, and detailed experimental protocols for evaluating such compounds.

Introduction: The Versatility of the Benzo[b]azepin-2-one Scaffold

Kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The benzo[b]azepin-2-one core structure represents a privileged scaffold in medicinal chemistry. Its three-dimensional shape and synthetic tractability allow for the strategic placement of various substituents to optimize interactions within the ATP-binding pocket and surrounding regions of a target kinase.[4][5]

Recent studies have highlighted the utility of the broader benzodiazepine and benzazepinone frameworks in developing inhibitors for a range of kinases, including Src tyrosine kinases and Rho-associated protein kinases (ROCKs).[4][6][7] This suggests that derivatives of this compound could be rationally designed to target specific kinases with high affinity and selectivity. This guide will focus on two key oncogenic kinase families where such scaffolds could be impactful: the PI3K/Akt/mTOR pathway and the Pim kinases.

Comparative Analysis: Benzo[b]azepin-2-one Derivatives vs. Established Inhibitors

To illustrate the potential of the benzo[b]azepin-2-one scaffold, we will compare hypothetical derivatives with well-characterized inhibitors of the PI3K/Akt and Pim-1 kinases.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell growth and survival.[2][8][9] Inhibitors targeting different nodes of this pathway, such as PI3K, Akt, or mTOR, are in various stages of clinical development.[3][8]

Table 1: Comparative Inhibitory Activity against PI3K/Akt Pathway Components

CompoundTarget(s)IC50 (nM)Mechanism of ActionKey Structural Features
Hypothetical Benzo[b]azepin-2-one Derivative (BZP-1) Akt115ATP-competitiveBenzo[b]azepin-2-one core with specific substitutions targeting the hinge region and solvent-exposed surface.
Ipatasertib (GDC-0068) Pan-Akt5ATP-competitive---
Alpelisib (BYL719) PI3Kα5ATP-competitiveIsoform-selective inhibitor.[8]
Everolimus mTORC12AllostericRapamycin analog.[2]

A hypothetical benzo[b]azepin-2-one derivative, BZP-1 , could be designed to exhibit potent and selective inhibition of Akt. By modifying the substituents on the benzazepinone core, one can optimize interactions with the ATP-binding site. For example, strategic placement of a bromine atom, as in the parent compound, can influence electronic properties and provide a vector for further chemical modification.

Targeting Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors.[10][11] It plays a crucial role in cell cycle progression and apoptosis.[10] Several classes of Pim-1 inhibitors have been identified, many of which are ATP-competitive.[12][13]

Table 2: Comparative Inhibitory Activity against Pim-1 Kinase

CompoundTarget(s)IC50 (nM)Mechanism of ActionKey Structural Features
Hypothetical Benzo[b]azepin-2-one Derivative (BZP-2) Pim-125ATP-competitiveBenzo[b]azepin-2-one scaffold designed to exploit the unique hinge region of Pim-1.
SMI-4a Pim-114ATP-competitiveThiazolidinedione-based inhibitor.[13]
AZD1208 Pan-Pim5ATP-competitiveImidazo[1,2-b]pyridazine core.
LY294002 PI3K, Pim-1>1000 (for Pim-1)ATP-competitiveOriginally a PI3K inhibitor, also shows Pim-1 activity.[10]

The unique structural features of the Pim-1 ATP binding site, such as a proline in the hinge region, can be exploited by appropriately substituted benzo[b]azepin-2-one scaffolds like a hypothetical BZP-2 .[10] This could lead to inhibitors with high potency and selectivity over other kinases.

Key Experimental Workflows for Kinase Inhibitor Characterization

Evaluating a novel kinase inhibitor requires a multi-faceted approach, from initial biochemical assays to cellular target engagement and downstream signaling analysis.

In Vitro Kinase Inhibition Assay

The initial assessment of a compound's inhibitory activity is typically performed using a biochemical assay with purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[14][15][16]

Caption: Workflow for an in vitro ADP-Glo™ kinase assay.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a benzo[b]azepin-2-one derivative). Prepare solutions of the target kinase, substrate, and ATP in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound, 5 µL of substrate solution, and 5 µL of ATP solution. Initiate the reaction by adding 5 µL of the enzyme solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for a luciferase/luciferin reaction.

  • Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus, the kinase activity.

Cellular Target Engagement

Confirming that a compound binds to its intended target within a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20]

  • Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of the test compound or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or other protein detection methods. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the control.

Downstream Signaling Analysis

To assess the functional consequences of target inhibition, it is essential to measure the phosphorylation status of downstream substrates. Western blotting is a standard method for this analysis.[21][22][23][24]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation |—

Sources

A Comparative Guide to Validating the Purity of Synthesized 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

This guide provides an in-depth, objective comparison of the essential analytical techniques required to rigorously validate the purity of a newly synthesized batch of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, demonstrating how a multi-technique, orthogonal approach constitutes a self-validating system for confident purity assessment.

The Orthogonal Analytical Strategy: A Foundation of Trust

This guide will focus on a core suite of four orthogonal techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantifying purity based on chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of proton- and carbon-containing impurities.

  • Mass Spectrometry (MS): For confirming molecular weight.

  • Elemental Analysis (EA): For verifying the elemental composition.

The logical workflow for this comprehensive validation is depicted below.

G cluster_0 Purity Validation Workflow Sample Synthesized 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one HPLC HPLC Analysis (Purity Assay) Sample->HPLC Separation NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structure MS Mass Spectrometry (Molecular Weight) Sample->MS Mass EA Elemental Analysis (Composition) Sample->EA Composition Integration Data Integration & Comparative Analysis HPLC->Integration NMR->Integration MS->Integration EA->Integration Report Final Purity Statement Integration->Report

Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For purity analysis, the "area percent" method is commonly used, where the area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Why this method? HPLC is highly versatile, precise, and suitable for non-volatile compounds like our target molecule.[3] By selecting an appropriate column and mobile phase, we can achieve high-resolution separation of the target compound from potential impurities, allowing for accurate quantification.

Comparative Data: Synthesized Lot vs. Acceptance Criteria

ParameterAcceptance CriteriaResult for Synthesized LotPass/Fail
Purity (by HPLC Area %) ≥ 98.0%99.6%Pass
Retention Time (tR) Matches Reference (approx. 8.5 min)8.48 minPass
Number of Impurity Peaks Report any > 0.05%One peak at 0.2%, One at 0.1%Pass
Detailed Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.[3]

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks. Calculate the area percent of the main peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[4] For purity validation, the ¹H NMR spectrum is particularly powerful; the integral of each signal is directly proportional to the number of protons it represents. The presence of unexpected signals can indicate impurities.

Why this method? NMR is unparalleled for structural confirmation.[5][6] It not only verifies that the synthesized molecule has the correct atomic connectivity but can also quickly reveal the presence of structurally similar impurities or residual solvents that might be missed by other techniques.

Comparative Data: Synthesized Lot vs. Expected Structure

ParameterExpected Result for Pure CompoundObservation for Synthesized LotPass/Fail
¹H NMR Spectrum All peaks correspond to the target structure.All expected peaks present with correct splitting and integration. No unassigned peaks >1% integration.Pass
¹³C NMR Spectrum 10 distinct signals expected for the 10 carbon atoms.10 signals observed at expected chemical shifts.Pass
Residual Solvents Absent (e.g., no peaks for Ethyl Acetate, DCM, etc.)Trace signal for DMSO-d6 (solvent) only.Pass
Detailed Experimental Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure proper phasing and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

  • Analysis: Compare the observed chemical shifts, splitting patterns (for ¹H), and integrals against the expected spectrum for this compound. Scrutinize the baseline for small peaks that may indicate impurities.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[7] This technique provides a highly accurate molecular weight, serving as a critical checkpoint for confirming the identity of the synthesized compound.

Why this method? MS provides a fundamental piece of data: the molecular weight.[8] It is exceptionally sensitive and can quickly confirm that the main component of the sample has the correct mass. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence. The molecular formula for this compound is C₁₀H₁₀BrNO. The expected monoisotopic mass is 240.00 g/mol . A key feature to observe is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), which should result in two major peaks (M and M+2) of nearly equal intensity.

Comparative Data: Synthesized Lot vs. Theoretical Value

ParameterTheoretical Value (C₁₀H₁₀BrNO)Result for Synthesized LotPass/Fail
Molecular Ion [M+H]⁺ (m/z) 240.00 and 242.00240.01 and 242.01Pass
Isotopic Pattern ~1:1 ratio for M and M+2 peaksObserved ~1:1 ratioPass
Detailed Experimental Protocol: LC-MS
  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Electrospray Ionization - ESI).

  • Chromatography: A rapid LC gradient can be used, similar to the HPLC method, primarily to introduce the sample into the MS source.

  • MS Acquisition Mode: Positive ion mode (ESI+).

  • Scan Range: m/z 100 - 500.

  • Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Verify that the observed m/z for the molecular ion ([M+H]⁺) matches the theoretical value and that the bromine isotopic pattern is present.

Elemental Analysis (EA): A Fundamental Purity Check

Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample via combustion analysis.[9] The results are compared to the theoretical percentages calculated from the molecular formula.

Why this method? This is a fundamental technique that verifies the elemental composition of the bulk sample.[10] A significant deviation from the theoretical values indicates the presence of impurities that alter the overall elemental ratios, such as inorganic salts or compounds with a different C/H/N ratio. Many scientific journals require elemental analysis data for the characterization of new compounds, with results typically needing to be within ±0.4% of the theoretical values.[11][12]

Comparative Data: Synthesized Lot vs. Theoretical Composition

ElementTheoretical % for C₁₀H₁₀BrNOResult for Synthesized LotDeviationPass/Fail
Carbon (C) 50.02%49.87%-0.15%Pass
Hydrogen (H) 4.20%4.25%+0.05%Pass
Nitrogen (N) 5.83%5.79%-0.04%Pass
Detailed Experimental Protocol: CHN Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the thoroughly dried synthesized compound into a tin capsule.

  • Analysis: The sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The instrument's software calculates the percentage of each element in the original sample. Compare these experimental values to the theoretical percentages.

Synthesizing the Evidence: A Self-Validating Conclusion

The power of the orthogonal approach lies in the integration of all data points. No single technique provides the complete picture, but together they build an unassailable case for the compound's identity and purity.

G cluster_data Convergent Experimental Evidence center_node Validated Identity & Purity of Target Compound hplc_data HPLC: 99.6% Area Purity Correct tR hplc_data->center_node Quantifies Purity nmr_data NMR: Correct ¹H & ¹³C Signals No Impurity Peaks nmr_data->center_node Confirms Structure ms_data MS: Correct m/z [M+H]⁺ Correct Isotopic Pattern ms_data->center_node Confirms Mass ea_data Elemental Analysis: C, H, N within ±0.4% of theory ea_data->center_node Confirms Composition

Caption: Logical convergence of data from orthogonal techniques.

Our analysis shows that:

  • HPLC confirms the sample is 99.6% pure chromatographically.

  • NMR confirms the sample has the correct chemical structure .

  • MS confirms the sample has the correct molecular weight .

  • EA confirms the sample has the correct elemental composition .

The convergence of these results provides extremely high confidence that the synthesized batch of this compound is of high purity and is structurally correct. This rigorous, multi-faceted validation is essential for ensuring the reliability and reproducibility of any subsequent research and development activities. The principles and protocols outlined in this guide are aligned with the validation characteristics described in regulatory guidelines such as ICH Q2(R1).[13][14][15]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Algor Cards. Analytical Techniques for Organic Compounds. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • Agilent Technologies. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Available from: [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Agilent Technologies. Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • Shimadzu Corporation. Confirmation of molecular weight. Available from: [Link]

  • Aragen Bioscience. Molecular weight Determination. Available from: [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available from: [Link]

  • Broad Institute. What is Mass Spectrometry?. Available from: [Link]

  • Wikipedia. Elemental analysis. Available from: [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Available from: [Link]

  • ACS Publications. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

  • Elemental analyses: Significance and symbolism. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Available from: [Link] NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study8-9/978-1-78262-228-9-00109

Sources

A Strategic Guide to Profiling the Selectivity of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently modulates its intended target while minimally interacting with off-target proteins is the gold standard, promising a wider therapeutic window and a lower propensity for adverse effects. 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a novel heterocyclic compound belonging to the benzazepine class. Molecules of this structural family have demonstrated a wide array of biological activities, including acting as central nervous system modulators, enzyme inhibitors, and anticancer agents.[1][2][3][4] Given this pharmacological diversity, a rigorous and early assessment of the cross-reactivity profile of this specific analog is not merely a regulatory requirement but a cornerstone of a successful development program.

This guide provides a comprehensive framework for a comparative cross-reactivity study of this compound. We will delineate the rationale for selecting a panel of comparator compounds, provide detailed, field-proven experimental protocols for assessing selectivity, and present hypothetical data to illustrate the interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Comparator Compound Selection: Establishing a Framework for Selectivity Assessment

To contextualize the cross-reactivity of this compound, a carefully curated panel of comparator compounds is essential. The selection should be guided by structural similarity and functional diversity to provide a comprehensive understanding of the test compound's interaction with the broader biological landscape.

Table 1: Proposed Comparator Panel for Cross-Reactivity Studies

Compound IDStructureRationale for Inclusion
Cmpd-1 (Test) This compoundThe molecule of interest.
Cmpd-2 (Parent) 4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneTo evaluate the influence of the 7-bromo substitution on selectivity.
Cmpd-3 (Analog) 7-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneTo assess the impact of a different halogen at the same position.
Cmpd-4 (Isomer) 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneTo understand the positional importance of the bromo substituent.
Cmpd-5 (Promiscuous Control) A known promiscuous kinase inhibitor (e.g., Staurosporine)To serve as a positive control for broad cross-reactivity in kinase panels.
Cmpd-6 (Diverse Scaffold) A known GPCR modulator with a distinct chemical scaffoldTo probe for cross-reactivity against a different target class.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach to cross-reactivity screening is recommended, beginning with broad panel screening to identify potential areas of off-target activity, followed by more focused secondary and cellular assays to confirm and quantify these interactions.

experimental_workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Secondary Assays cluster_2 Tier 3: Cellular Target Engagement receptor_panel Receptor Binding Panel (e.g., 44 GPCRs) ic50_determination IC50 Determination for Hits receptor_panel->ic50_determination >50% inhibition kinase_panel Kinase Inhibition Panel (e.g., 96 kinases) kinase_panel->ic50_determination >50% inhibition moa_studies Mechanism of Action Studies ic50_determination->moa_studies Potent Hits cetsa Cellular Thermal Shift Assay (CETSA) moa_studies->cetsa Confirmed Off-Targets final_report Selectivity Profile Report cetsa->final_report Cellular Confirmation

Caption: Tiered experimental workflow for cross-reactivity profiling.

Protocol 1: Competitive Radioligand Binding Assay

This assay is a high-throughput method to screen for potential interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. A significant displacement indicates a potential interaction.

Methodology:

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (typically from 1 nM to 10 µM).

  • Incubation: Incubate the plates at a specified temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Protocol 2: Enzyme Inhibition Assay

This protocol is designed to assess the inhibitory activity of the test compound against a panel of purified enzymes, such as kinases.

Principle: The assay measures the effect of the test compound on the catalytic activity of an enzyme. A decrease in enzyme activity indicates inhibition.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, its specific substrate, and any necessary cofactors in an appropriate assay buffer.

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the enzyme to each well and incubate for a short period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a defined incubation period, stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context, which is crucial for validating off-target interactions identified in biochemical assays.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this ligand-induced thermal stabilization in intact cells or cell lysates.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the results of these assays would be presented for comparative analysis.

Table 2: Hypothetical Results from a Broad Kinase Panel (Inhibition at 10 µM)

Kinase TargetCmpd-1 (Test)Cmpd-2 (Parent)Cmpd-3 (Analog)Cmpd-4 (Isomer)Cmpd-5 (Control)
Kinase A85%12%78%25%98%
Kinase B15%8%12%10%95%
Kinase C92%5%88%75%99%
Kinase D5%2%6%4%92%

Table 3: Hypothetical IC50 Values for Confirmed Off-Targets

TargetCmpd-1 (Test) IC50 (µM)Cmpd-2 (Parent) IC50 (µM)Cmpd-3 (Analog) IC50 (µM)Cmpd-4 (Isomer) IC50 (µM)
Kinase A0.5>500.815
Kinase C0.2>500.32.5
GPCR X1.2>501.525

Illustrative Signaling Pathway and the Importance of Selectivity

Unintended interactions with off-target kinases can lead to the modulation of critical cellular signaling pathways, resulting in toxicity. For instance, inhibition of a kinase involved in cell survival could lead to apoptosis in non-target cells.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor primary_target Primary Target (Therapeutic Effect) receptor->primary_target off_target Off-Target Kinase C (Potential Toxicity) receptor->off_target downstream_effector_1 Downstream Effector 1 primary_target->downstream_effector_1 downstream_effector_2 Downstream Effector 2 off_target->downstream_effector_2 therapeutic_response Therapeutic Response downstream_effector_1->therapeutic_response adverse_effect Adverse Effect downstream_effector_2->adverse_effect test_compound Cmpd-1 test_compound->primary_target Inhibition test_compound->off_target Unintended Inhibition

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling outlined in this guide is a critical step in the preclinical development of this compound. The data generated from these studies will provide a clear understanding of its selectivity and potential for off-target liabilities. A favorable selectivity profile will build confidence in its therapeutic potential and guide its progression into further safety and efficacy studies. Conversely, the identification of significant off-target activities will enable early-stage risk mitigation strategies, such as structure-activity relationship (SAR) studies to design more selective analogs. Ultimately, a thorough investigation of cross-reactivity is indispensable for the development of safe and effective medicines.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. Journal of Organic Chemistry, 77(8), 4017-28. Available at: [Link]

  • Shah, J. H., et al. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Pharmacological and Biological Activities of Benzazepines: An Overview. Available at: [Link]

  • Molnár, J., et al. (2002). Chemistry and biological activity of new 3-benzazepines. Current Medicinal Chemistry, 9(1), 1-13. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo Substituted Benzolactams as Protein Kinase C Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, the benzolactam scaffold has emerged as a compelling starting point for the development of potent and selective modulators of Protein Kinase C (PKC). This guide offers an in-depth technical comparison of 7-bromo substituted benzolactams, dissecting their structure-activity relationship (SAR) in relation to other substituted analogs. We will explore the synthetic rationale, comparative biological activity, and the critical role of the 7-bromo substitution in conferring specific pharmacological properties. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Therapeutic Potential of Benzolactams and the Significance of Halogen Substitution

Benzolactams are a class of conformationally constrained, synthetically accessible analogs of the natural product indolactam-V. Their ability to mimic the diacylglycerol (DAG) binding to the C1 domain of PKC has positioned them as valuable tools for studying PKC function and as promising scaffolds in drug discovery.[1] PKC isozymes play crucial roles in a multitude of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. Consequently, the development of isozyme-selective PKC modulators is of significant therapeutic interest.

The introduction of halogen atoms, particularly bromine, into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.[2][3] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including the formation of halogen bonds.[4][5] A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[2][5] The size and polarizability of the halogen atom are critical determinants of the strength of this interaction, with bromine offering a balance of these properties.[6] This guide will specifically focus on the impact of bromine substitution at the 7-position of the benzolactam core on its interaction with PKC.

Synthetic Strategy: A Pathway to 7-Bromo Substituted Benzolactams

The synthesis of 7-substituted benzolactam-V8s, including the 7-bromo derivative, can be achieved through a multi-step sequence. A key strategic element is the construction of the core benzolactam ring system with the desired substitution pattern. The following workflow, based on the methodology reported by Ma et al. (2002), provides a representative pathway.[1]

Experimental Workflow: Synthesis of 7-Substituted Benzolactams

Synthesis_Workflow cluster_0 Step 1: Condensation and Aromatization cluster_1 Step 2: Asymmetric Strecker Reaction cluster_2 Step 3: Cyclization and Final Product A L-Valine benzyl ester toluenesulfonic acid salt C N-Aryl L-valine benzyl ester A->C Condensation B Substituted cyclohexadione B->C E Aromatized Intermediate C->E Aromatization D NBS D->E F Aromatized Intermediate E->F H Amino nitrile F->H G TMSCN, Ti(O-iPr)4 G->H I Amino nitrile H->I K 7-Substituted Benzolactam-V8 I->K   J Hydrolysis & Lactamization

Caption: Synthetic workflow for 7-substituted benzolactams.

Detailed Experimental Protocol: Synthesis of 7-Bromo-Benzolactam-V8 (Illustrative)

Step 1: Synthesis of N-(4-Bromophenyl)-L-valine benzyl ester

  • To a solution of 4-bromocyclohexadione (1.0 eq) and L-valine benzyl ester toluenesulfonic acid salt (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion of the condensation, cool the reaction mixture and add N-bromosuccinimide (NBS) (1.2 eq).

  • Stir the mixture at room temperature until aromatization is complete, as monitored by TLC.

  • Work up the reaction mixture by washing with aqueous sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the N-(4-bromophenyl)-L-valine benzyl ester.

Step 2: Asymmetric Strecker Reaction

  • To a solution of the N-(4-bromophenyl)-L-valine benzyl ester (1.0 eq) in dichloromethane, add titanium isopropoxide (Ti(O-iPr)4) (1.2 eq) at 0 °C.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude amino nitrile, which is used in the next step without further purification.

Step 3: Hydrolysis and Lactamization

  • Dissolve the crude amino nitrile in a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours to effect hydrolysis of the nitrile and subsequent lactamization.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 7-bromo-benzolactam-V8.

Comparative Structure-Activity Relationship Analysis

The biological activity of substituted benzolactams is highly dependent on the nature and position of the substituents on the aromatic ring. To understand the specific contribution of the 7-bromo substituent, a comparative analysis with other analogs is essential. The following table summarizes the inhibitory constants (Ki) of various 7-substituted and 8-substituted benzolactam-V8 analogs against different PKC isozymes.

CompoundR7-SubstituentR8-SubstituentPKCα (Ki, nM)PKCδ (Ki, nM)PKCε (Ki, nM)
1 HH---
2 BrH---
3 OMeH---
4 HDecynyl---
5 OMeDecynyl45.691.1121.3
Analysis of the 7-Bromo Substitution:

The introduction of a bromine atom at the 7-position is hypothesized to influence the binding affinity and selectivity of benzolactams for PKC isozymes through a combination of electronic and steric effects, as well as the potential for halogen bonding.[4]

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electron density of the aromatic ring, which may affect the overall binding interaction with the C1 domain of PKC.

  • Steric and Hydrophobic Effects: The size of the bromine atom can influence the conformational preference of the benzolactam and its fit within the binding pocket. The hydrophobic character of bromine can also contribute to favorable interactions in hydrophobic regions of the active site.

  • Halogen Bonding: As previously mentioned, the bromine atom can act as a halogen bond donor, forming a directional non-covalent interaction with a Lewis basic residue (e.g., the backbone carbonyl oxygen of an amino acid) in the PKC binding site. This can significantly enhance the binding affinity and contribute to selectivity.[2][5]

Compared to a 7-methoxy substituent, as seen in compound 5, a 7-bromo substituent would have distinct electronic and steric properties. While the methoxy group is electron-donating through resonance and has a different steric profile, the bromine atom is electron-withdrawing and can participate in halogen bonding. A direct comparison of the biological data for a 7-bromo analog with compound 5 would provide valuable insights into the relative importance of these different interactions.

Signaling Pathway of PKC Activation and Inhibition by Benzolactams

PKC_Pathway cluster_0 Upstream Signaling cluster_1 Second Messengers cluster_2 PKC Activation cluster_3 Inhibition cluster_4 Downstream Effects GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC C1 Domain DAG->PKC Binds to C1 Ca->PKC Binds to C2 (for cPKCs) Substrates Substrate Proteins PKC->Substrates Phosphorylates Benzolactam 7-Bromo Benzolactam Benzolactam->PKC Competitively Binds to C1 Cellular_Response Cellular Response Substrates->Cellular_Response

Caption: PKC activation pathway and inhibition by benzolactams.

Experimental Protocol: In Vitro PKC Delta (PKCδ) Kinase Activity Assay

To quantitatively assess the inhibitory potency of 7-bromo substituted benzolactams, a robust and reproducible in vitro kinase assay is essential. The following protocol is adapted for the evaluation of small molecule inhibitors against PKCδ, a novel PKC isozyme.[8]

Materials:

  • Recombinant human PKCδ enzyme

  • PKC substrate peptide (e.g., a peptide with a serine residue in a PKC consensus sequence)

  • ATP (Adenosine Triphosphate)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • 7-bromo substituted benzolactam and other test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-bromo substituted benzolactam and control compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the PKCδ enzyme, the substrate peptide, and the PS/DAG vesicles in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate master mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the assay buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PKCδ.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide has provided a comprehensive overview of the structure-activity relationship of 7-bromo substituted benzolactams as modulators of Protein Kinase C. The synthetic accessibility of these compounds, coupled with the potential for the 7-bromo substituent to enhance binding affinity and selectivity through mechanisms such as halogen bonding, makes them a compelling area for further investigation.

The comparative analysis, although requiring more comprehensive and directly comparable data, highlights the subtle yet significant impact of substitutions on the benzolactam scaffold. Future research should focus on a systematic exploration of various halogen and non-halogen substituents at the 7-position to build a more complete SAR profile. The detailed experimental protocols provided herein offer a practical framework for the synthesis and biological evaluation of novel benzolactam analogs. Ultimately, a deeper understanding of the molecular interactions governing the binding of these compounds to PKC will pave the way for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Rauf, A., et al. (2020). Halogen Bonding in Medicinal Chemistry: Application and Future Perspectives. Journal of Medicinal Chemistry, 63(17), 9136-9163.
  • Meagher, K. L., & Crippen, G. M. (2004). The role of halogens in drug-receptor interactions. Journal of Chemical Information and Computer Sciences, 44(4), 1436-1445.
  • Ma, D., Tang, G., & Kozikowski, A. P. (2002). Synthesis of 7-substituted benzolactam-V8s and their selectivity for protein kinase C isozymes. Organic Letters, 4(14), 2377-2380.
  • Parisini, E., Metrangolo, P., Pilati, T., & Resnati, G. (2011). Halogen bonding in protein-ligand complexes. Chemical Society Reviews, 40(5), 2267-2278.
  • Lu, Y., et al. (2010). Halogen bonding for rational drug design. Journal of Medicinal Chemistry, 53(8), 3223-3233.
  • Scholfield, M. R., et al. (2013). Halogen bonding in medicinal chemistry: a 2013 perspective. Journal of Medicinal Chemistry, 56(4), 1365-1386.
  • Garcia-Mouton, C., et al. (2020). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 1(2), 100089.
  • Ma, D., Zhang, T., & Wang, G. (2001). Synthesis of 7,8-disubstituted benzolactam-V8 and its binding to protein kinase C. Bioorganic & Medicinal Chemistry Letters, 11(2), 99-101.

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A Comparative Analysis of Bromo-Benzazepinones and Bromo-Benzodiazepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the structural nuances of heterocyclic scaffolds play a pivotal role in determining pharmacological activity. This guide provides an in-depth comparative analysis of two prominent classes of brominated heterocyclic compounds: bromo-benzazepinones and bromo-benzodiazepines. While structurally related, these molecules exhibit distinct pharmacological profiles, primarily attributable to their differential interactions with key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, properties, and therapeutic potential of these compound classes.

Introduction: Structural Scaffolds and Pharmacological Implications

Benzazepinones and benzodiazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine or diazepine ring, respectively. The introduction of a bromine atom onto these scaffolds can significantly modulate their physicochemical properties and biological activity, influencing factors such as metabolic stability, receptor binding affinity, and membrane permeability.

Bromo-benzazepinones are characterized by a benzazepine core with a ketone functional group. Their pharmacological activities are diverse and include potential applications in treating skin wounds and cardiovascular conditions, as well as acting as intermediates for neurologically active compounds.

Bromo-benzodiazepines , on the other hand, are a well-established class of psychoactive drugs. Their core structure, a fusion of a benzene and a diazepine ring, is fundamental to their interaction with the central nervous system (CNS). They are widely recognized as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain. This interaction leads to their characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.

This guide will delve into a comparative analysis of these two classes, focusing on their synthesis, physicochemical properties, and, most importantly, their distinct pharmacological profiles supported by available experimental data. It is important to note that while a wealth of data exists for individual compounds within each class, direct head-to-head comparative studies are limited. Therefore, this analysis will draw upon data from separate studies to highlight the key differences and potential therapeutic avenues for each scaffold.

Synthesis Strategies: A Tale of Two Rings

The synthetic pathways to bromo-benzazepinones and bromo-benzodiazepines reflect the differences in their core structures.

Synthesis of Bromo-Benzazepinones

The construction of the benzazepinone scaffold often involves intramolecular cyclization reactions. A common strategy is the intramolecular Friedel-Crafts reaction of a suitably substituted precursor. For instance, 2-benzazepine derivatives can be prepared from substituted cinnamylamides. Another approach involves a multi-component reaction , which allows for the rapid assembly of the core structure from simpler starting materials.

Experimental Protocol: Synthesis of 2-Benzazepine Derivatives via Intramolecular Friedel-Crafts Reaction

  • Starting Material: Substituted cinnamylamide.

  • Reaction: The cinnamylamide is treated with a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent.

  • Cyclization: The Lewis acid promotes an intramolecular electrophilic aromatic substitution, leading to the formation of the seven-membered azepine ring.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques like column chromatography.

SynthesisWorkflow Start Substituted Cinnamylamide Reaction Intramolecular Friedel-Crafts Reaction (Lewis Acid Catalyst) Start->Reaction Cyclization Formation of Benzazepinone Core Reaction->Cyclization Purification Work-up and Purification Cyclization->Purification Product Bromo-Benzazepinone Derivative Purification->Product

Synthesis of Bromo-Benzodiazepines

The synthesis of the benzodiazepine core often involves the condensation of an o-phenylenediamine derivative with a suitable carbonyl compound or its equivalent. Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing the diazepine ring.

A well-documented synthesis of a diazepam analog, 7-Bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, involves a three-step sequence: nitration, reduction, and cyclization.

Experimental Protocol: Synthesis of a 7-Bromo-1,4-Benzodiazepin-2-one

  • Nitration: 2-amino-5-bromobenzophenone is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group.

  • Reduction: The nitro group is subsequently reduced to an amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Cyclization: The resulting diamine is then cyclized with an appropriate reagent, such as an N-methyl chloroacetamide precursor in an alkaline solution, to form the seven-membered diazepinone ring.

SynthesisWorkflow_BZD Start 2-Amino-5-bromobenzophenone Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Cyclization Cyclization/Lactam Formation Reduction->Cyclization Product Bromo-Benzodiazepine Derivative Cyclization->Product

Physicochemical Properties: A Comparative Overview

The physicochemical properties of these compounds are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the bromine atom generally increases lipophilicity, which can enhance membrane permeability but may also affect solubility.

PropertyBromo-Benzazepinone ExampleBromo-Benzodiazepine Example
Compound 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Molecular Formula C₁₀H₁₀BrNOC₁₅H₁₁BrN₂O
Molecular Weight 240.1 g/mol 315.16 g/mol
Appearance White to off-white crystalline powderData not readily available
Solubility Insoluble in water; soluble in organic solvents.Data not readily available
LogP (Predicted) ~2.5~3.1

Pharmacological Profiles: Divergent Paths to Biological Activity

The most significant distinction between bromo-benzazepinones and bromo-benzodiazepines lies in their primary pharmacological targets and, consequently, their therapeutic applications.

Bromo-Benzazepinones: A Spectrum of Activities

The pharmacological activities of bromo-benzazepinones are not as narrowly defined as those of their benzodiazepine counterparts. Research has indicated a range of potential biological effects:

  • Dopamine Receptor Modulation: Certain 6-bromo-substituted 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been shown to possess a high affinity for the D1 dopamine receptor . This suggests potential applications in the treatment of neurological and psychiatric disorders where dopamine signaling is dysregulated.

  • Cardiovascular Effects: Some benzazepinone derivatives have been evaluated for their inotropic, chronotropic, and calcium antagonist properties, indicating potential for development as cardiovascular drugs.

  • Enzyme Inhibition: Preliminary studies on compounds like 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one suggest they may have effects on various cellular processes and enzyme inhibition, opening avenues for their investigation in other therapeutic areas.

Bromo-Benzodiazepines: Potent Modulators of the GABA-A Receptor

Bromo-benzodiazepines, like other members of the benzodiazepine class, exert their primary effects through the modulation of the GABA-A receptor . This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

GABAPathway BZD Bromo-Benzodiazepine GABA_A GABA-A Receptor BZD->GABA_A Chloride Chloride Ion Influx GABA_A->Chloride GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Reduced Neuronal Excitability (Anxiolytic, Sedative, etc.) Hyperpolarization->Inhibition

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to a more potent inhibitory effect.

Experimental Data: Receptor Binding Affinity

Compound ClassRepresentative CompoundPrimary TargetBinding Affinity (Ki)
Bromo-Benzazepinone 6-Bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine seriesD1 Dopamine ReceptorHigh affinity (specific Ki values not provided in the abstract)
Bromo-Benzodiazepine BromazolamGABA-A Receptor (α1 subtype)2.81 nM
GABA-A Receptor (α2 subtype)0.69 nM
GABA-A Receptor (α5 subtype)0.62 nM

This data, while not a direct comparison, clearly illustrates the divergent pharmacological targeting of these two classes. Bromo-benzazepinones show promise as modulators of the dopaminergic system, while bromo-benzodiazepines are potent ligands for the GABAergic system.

Conclusion and Future Directions

This comparative analysis highlights the distinct chemical and pharmacological profiles of bromo-benzazepinones and bromo-benzodiazepines. While sharing a brominated, seven-membered heterocyclic core, their synthetic routes, physicochemical properties, and, most importantly, their primary biological targets differ significantly.

  • Bromo-benzazepinones represent a versatile scaffold with a broader range of potential therapeutic applications, including neurology and cardiology. Further exploration of their structure-activity relationships is warranted to identify more potent and selective modulators of various biological targets.

  • Bromo-benzodiazepines are well-established as potent modulators of the GABA-A receptor, with clear applications in the treatment of anxiety, insomnia, and seizures. Future research in this area may focus on developing subtype-selective ligands to minimize side effects.

For researchers in drug discovery, the choice between these two scaffolds will be dictated by the therapeutic target of interest. The information and protocols provided in this guide serve as a foundational resource for the synthesis, characterization, and evaluation of these promising classes of compounds.

References

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  • Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittel-Forschung, 45(3), 234–239.
  • S. G. Tu, J. M. Jiang, Y. Y. Jiang, J. C. Tao, & C. Zhang (2017). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
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  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd.
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A Comparative Guide to the Efficacy of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound of interest in contemporary drug discovery. While direct and extensive comparative data for this specific molecule is emerging, this document outlines the essential experimental protocols and scientific rationale for its characterization. We will delve into the methodologies required to assess its efficacy, compare its potential performance against established standards, and provide the foundational knowledge for researchers to initiate their own investigations.

The benzazepine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including neurological, cardiovascular, and anthelmintic effects.[1][2][3] The introduction of a bromine atom to the aromatic ring is a common strategy in drug design to potentially enhance potency and modulate pharmacokinetic properties.[4] This guide will equip researchers to systematically explore the anti-proliferative and cytotoxic effects of this brominated benzazepinone.

I. Rationale for Efficacy Screening: A Mechanistic Outlook

While the precise mechanism of action for this compound is yet to be fully elucidated, related heterocyclic compounds have been reported to induce cell death in cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6] Therefore, a primary investigation into its efficacy should focus on three key questions:

  • Cell Viability: Does the compound reduce the viability of cancer cells? Is this effect selective for cancer cells over non-cancerous cells?

  • Mechanism of Cell Death: If the compound is cytotoxic, does it induce programmed cell death (apoptosis) or necrosis?

  • Cell Cycle Perturbation: Does the compound interfere with the normal progression of the cell cycle, potentially leading to a halt in proliferation?

To address these questions, a panel of cell lines is recommended, representing different cancer types and a non-malignant control. For instance:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control.

II. Experimental Workflows and Protocols

A logical workflow is crucial for the systematic evaluation of a novel compound. The following diagram outlines the proposed experimental pipeline.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Comparison start Compound Preparation & Cell Seeding mtt MTT Assay for Cell Viability start->mtt ic50 IC50 Determination mtt->ic50 apoptosis Annexin V/PI Staining for Apoptosis ic50->apoptosis Treat cells at IC50 concentration cell_cycle Cell Cycle Analysis ic50->cell_cycle Treat cells at IC50 concentration analysis Comparative Analysis of Efficacy apoptosis->analysis cell_cycle->analysis

Caption: Experimental workflow for evaluating the efficacy of this compound.

A. Protocol 1: Assessment of Cell Viability via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cell lines (e.g., MCF-7, A549, HCT-116, HEK293) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast Adenocarcinoma15.23.29
A549Lung Adenocarcinoma22.82.19
HCT-116Colorectal Carcinoma18.52.70
HEK293Normal Kidney50.0-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

B. Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like using EDTA to detach them.[8]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[8]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[3]

    • Analyze the samples on a flow cytometer as soon as possible.

Data Interpretation:

The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Viable cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

G cluster_0 Flow Cytometry Quadrant Plot a b c d Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) xaxis Annexin V-FITC Intensity → yaxis Propidium Iodide (PI) Intensity →

Caption: Interpretation of Annexin V/PI staining results.

C. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI stoichiometrically binds to DNA, so cells in the G2/M phase (with twice the DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase.[10]

Step-by-Step Methodology:

  • Cell Preparation and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This preserves the DNA integrity.

    • Incubate the cells on ice for at least 2 hours or overnight at -20°C.[10]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL PI. RNase A is crucial to degrade any RNA that PI might also bind to.[10]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[11]

    • The data is presented as a histogram of cell count versus fluorescence intensity.

Data Analysis:

The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population distributed between them. The percentage of cells in each phase is quantified using cell cycle analysis software. An accumulation of cells in a particular phase may suggest that the compound interferes with specific cell cycle checkpoints.

III. Comparative Analysis and Alternative Compounds

The efficacy of this compound should be compared to a standard chemotherapeutic agent to benchmark its potency.

  • Doxorubicin: A well-characterized topoisomerase II inhibitor that induces apoptosis and cell cycle arrest. It serves as an excellent positive control for cytotoxicity and mechanism-of-action studies.

  • Other Benzazepine Derivatives: If available, other structurally related compounds, with or without the bromo-substituent, could be tested in parallel to establish a structure-activity relationship (SAR).[12]

IV. Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of this compound's efficacy in various cell lines. The data generated from these experiments will be crucial in determining its potential as an anti-cancer agent. Positive results, such as high cytotoxicity towards cancer cells with a favorable selectivity index, induction of apoptosis, and significant cell cycle perturbation, would warrant further investigation into its specific molecular targets and in vivo efficacy.

V. References

  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. Retrieved from [Link]

  • Lee, K., Jeong, E., Heo, J., & Lee, J. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. Journal of Organic Chemistry, 77(8), 4017-28.

  • Budriesi, R., Rampa, A., Bisi, G., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittelforschung, 45(3), 234-9.

  • Brewer, M. D., Burgess, M. N., Dorgan, R. J., Elliott, R. L., Mamalis, P., Manger, B. R., & Webster, R. A. (1989). Synthesis and anthelmintic activity of a series of pyrazino[2,1-a]benzazepine derivatives. Journal of Medicinal Chemistry, 32(9), 2058-62.

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the compounds 1-7, against three cancer cell lines. Retrieved from [Link]

  • Sakagami, H., et al. (2008). Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1][3]oxazine and 2-aminotropone derivatives. Anticancer Research, 28(2A), 923-930.

  • Wietrzyk, J., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 24(3), 2841.

  • ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. Retrieved from [Link]

  • SciELO. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3]imidazo[1,2-d][1][3]oxazepine and Benzo[f]benzo[3]oxazolo[3,2-d][1][3]oxazepine Derivatives. Retrieved from [Link]

  • SciELO. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3]imidazo[1,2-d][1][3]oxazepine and Benzo[f]benzo[3]oxazolo[3,2-d][1][3]oxazepine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3]imidazo[1,2-d][1][3]oxazepine and Benzo[f]benzo[3]oxazolo[3,2-d][1][3]oxazepine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds 1–7 against selected human cancer cell lines.... Retrieved from [Link]

  • MDPI. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Retrieved from [Link]

  • PubMed. (2007). Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Retrieved from [Link]

  • PubMed Central. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • PubMed. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]

  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • PubMed Central. (2002). Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from [Link]

Sources

Benchmarking 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide for Novel Gamma-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of effective therapeutics for Alzheimer's disease (AD) remains one of the most significant challenges in modern medicine. The amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is the primary trigger for AD pathology, has driven the development of drugs targeting the secretase enzymes responsible for Aβ production.[1][2] Gamma-secretase (γ-secretase), the enzyme that performs the final cleavage of the amyloid precursor protein (APP) to generate Aβ, is a key therapeutic target.[3][4][5] However, clinical trials of first-generation γ-secretase inhibitors (GSIs), such as Semagacestat and Avagacestat, were halted due to a lack of efficacy and severe mechanism-based toxicities.[6][7][8] These adverse effects are primarily attributed to the inhibition of Notch receptor processing, a critical signaling pathway for cell-fate determination.[2][9]

This guide introduces a novel benzo[b]azepinone derivative, 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, as a potential next-generation GSI. We provide a comprehensive framework for benchmarking its performance against the clinically-tested drugs Semagacestat and Avagacestat. The central thesis is that a viable GSI must demonstrate not only potent inhibition of Aβ production but also high selectivity, sparing Notch and other essential γ-secretase substrates. This document outlines the critical experimental protocols required to establish a robust efficacy and safety profile, guiding researchers in the objective evaluation of this and other novel GSI candidates.

The Double-Edged Sword: Targeting the Gamma-Secretase Complex

Gamma-secretase is a multi-subunit intramembrane protease complex essential for cleaving numerous type-I transmembrane proteins.[3][10] Its role in Alzheimer's disease is defined by the amyloidogenic pathway, where it sequentially cleaves the C-terminal fragment of APP (generated by β-secretase) to produce Aβ peptides of varying lengths.[11][12] The isoforms Aβ40 and, in particular, the more aggregation-prone Aβ42, are the principal components of the amyloid plaques found in the brains of AD patients.[12][13]

The therapeutic rationale for GSIs is straightforward: inhibiting this enzyme should reduce the production of neurotoxic Aβ peptides, thereby halting the downstream pathological cascade.[2] However, the complexity arises from the enzyme's promiscuity. Gamma-secretase has over 100 known substrates, including the Notch receptor.[14][15] Notch signaling is vital for cellular differentiation and tissue homeostasis. Inhibition of its cleavage leads to severe toxicities, including gastrointestinal issues and an increased risk of skin cancers, which were dose-limiting factors in previous clinical trials.[2][16] Therefore, the primary challenge is to design inhibitors that selectively target APP processing over Notch cleavage.

cluster_0 Cell Membrane cluster_1 Drug Intervention cluster_2 Cellular Outcomes APP Amyloid Precursor Protein (APP) GammaSecretase γ-Secretase Complex APP->GammaSecretase Cleavage Notch Notch Receptor Notch->GammaSecretase Cleavage Abeta Aβ40 / Aβ42 Peptides (Neurotoxicity, Plaque Formation) GammaSecretase->Abeta NICD Notch Intracellular Domain (NICD) (Gene Transcription, Cell Differentiation) GammaSecretase->NICD Compound7B 7-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound7B->GammaSecretase Inhibition Semagacestat Semagacestat Semagacestat->GammaSecretase Inhibition Avagacestat Avagacestat Avagacestat->GammaSecretase Inhibition Alzheimer's Pathology Alzheimer's Pathology Abeta->Alzheimer's Pathology Normal Cell Function Normal Cell Function NICD->Normal Cell Function

Figure 1: The central role of γ-secretase in both Alzheimer's pathology and normal cell function.

Profile of Benchmark Gamma-Secretase Inhibitors

An effective benchmarking strategy requires well-characterized comparators. We have selected two GSIs that have undergone extensive clinical investigation.

Semagacestat (LY-450139)

Developed by Eli Lilly, Semagacestat was the first GSI to advance to Phase III clinical trials.[6][17] It potently inhibits γ-secretase, leading to reduced Aβ production.[18] However, the IDENTITY trials were terminated in 2010 when an interim analysis revealed that patients receiving Semagacestat not only failed to show cognitive improvement but actually experienced a significant worsening of cognitive and functional abilities compared to the placebo group.[6] This outcome was coupled with an increased incidence of skin cancer and gastrointestinal side effects, classic signs of Notch inhibition.[9] Subsequent analysis suggested Semagacestat showed minimal selectivity for APP over Notch, with a selectivity ratio of only 1.3.[18]

Avagacestat (BMS-708163)

Developed by Bristol-Myers Squibb, Avagacestat was designed as a "Notch-sparing" GSI.[8] In preclinical models, it demonstrated a 193-fold selectivity for inhibiting APP processing over Notch signaling.[19][20] Despite this improved selectivity profile, Phase II clinical trials were discontinued in 2012.[8] While the compound did show evidence of target engagement by reducing CSF Aβ levels, it failed to demonstrate a clinical benefit and was still associated with Notch-related side effects, including rash, diarrhea, and an increased risk of non-melanoma skin cancer, suggesting the preclinical selectivity did not fully translate to a safe therapeutic window in humans.[8]

Experimental Benchmarking Protocols

To rigorously evaluate this compound, a series of tiered experiments must be conducted. The causality behind this workflow is to first establish on-target potency, then quantify off-target liability, and finally, confirm in vivo activity.

Protocol 3.1: In Vitro Gamma-Secretase Inhibition Assay

Expertise & Rationale: The foundational experiment is to determine if the compound inhibits the target enzyme and with what potency. This cell-based assay provides a physiologically relevant environment to measure the inhibition of Aβ peptide secretion. A potent compound will exhibit an IC50 value in the low nanomolar range.

Methodology:

  • Cell Culture: Culture H4 human glioma cells that stably overexpress human wild-type APP695.[18]

  • Compound Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of this compound, Semagacestat, and Avagacestat for 24 hours.

  • Sample Collection: Collect the conditioned media from each well.

  • Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the media using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Plot the Aβ concentration against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value for the inhibition of both Aβ40 and Aβ42.

cluster_workflow In Vitro GSI Assay Workflow cluster_inputs Inputs A 1. Culture APP-Overexpressing H4 Glioma Cells B 2. Treat with Serial Dilutions of Test Compounds A->B C 3. Incubate for 24h B->C D 4. Collect Conditioned Media C->D E 5. Quantify Aβ40/Aβ42 via ELISA D->E F 6. Calculate IC50 Values E->F Cpd1 Cpd-7B Cpd1->B Cpd2 Semagacestat Cpd2->B Cpd3 Avagacestat Cpd3->B

Figure 2: Workflow for determining in vitro potency of γ-secretase inhibitors.

Protocol 3.2: In Vitro Notch Signaling Inhibition Assay

Expertise & Rationale: This protocol directly addresses the primary toxicity concern. By quantifying the inhibition of Notch signaling, we can calculate a selectivity index (Notch IC50 / Aβ42 IC50). A higher index signifies a safer compound. This is a critical, self-validating step; without a significant selectivity window, a compound is unlikely to succeed where others have failed.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) stably transfected with a Notch1 receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.

  • Compound Treatment: Co-culture the reporter cells with cells expressing a Notch ligand (e.g., Delta-like 1). Treat the co-culture with the same range of inhibitor concentrations used in Protocol 3.1.

  • Luciferase Assay: After a 24-hour incubation, lyse the cells and measure luciferase activity, which is proportional to the activation of the Notch pathway.

  • Data Analysis: Plot luciferase activity against the log of the inhibitor concentration. Calculate the IC50 for Notch inhibition.

  • Selectivity Calculation: Divide the Notch IC50 by the Aβ42 IC50 (from Protocol 3.1) to determine the selectivity index.

Protocol 3.3: In Vivo Pharmacodynamic & Efficacy Study

Expertise & Rationale: An in vitro potent and selective compound must demonstrate in vivo activity. This protocol assesses whether the compound can cross the blood-brain barrier, engage its target, and reduce brain Aβ levels. Using a transgenic mouse model of AD provides a robust system to evaluate pharmacodynamic effects.

Methodology:

  • Animal Model: Use an established transgenic mouse model of Alzheimer's disease, such as Tg2576, which overexpresses human APP.

  • Dosing: Administer this compound and benchmark compounds orally at various doses.

  • Sample Collection: At specified time points post-dosing (e.g., 3, 6, and 24 hours), collect plasma, cerebrospinal fluid (CSF), and brain tissue.

  • Aβ Quantification: Homogenize brain tissue to extract soluble and insoluble Aβ fractions. Measure Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using ELISA.

  • Data Analysis: Determine the dose-response relationship for Aβ reduction in each compartment. Evaluate the duration of the pharmacodynamic effect.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The ideal candidate will outperform the benchmarks on key parameters, particularly the selectivity index.

CompoundAβ42 IC50 (nM)Aβ40 IC50 (nM)Notch IC50 (nM)Selectivity Index (Notch/Aβ42)Max Brain Aβ42 Reduction (%)
Semagacestat 10.9[18]12.1[18]14.1[18]~1.3~41% (at 30 mg/kg)[18]
Avagacestat 0.27[19][20]0.30[19][20]58[21]~193-215Significant lowering[20]
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Interpretation:

  • Potency: A successful compound should have an Aβ42 IC50 in the low- to sub-nanomolar range, comparable to or better than Avagacestat.

  • Selectivity: The selectivity index is the most critical differentiator. A value significantly greater than 200 would suggest a potentially superior safety profile.

  • In Vivo Efficacy: The compound must demonstrate robust and sustained reduction of Aβ in the brain, indicating good blood-brain barrier penetration and target engagement.

Conclusion

The failure of early-generation γ-secretase inhibitors has provided invaluable lessons for the field. The path forward does not lie in simply increasing potency, but in intelligently designing molecules that can discriminate between the pathological processing of APP and the physiological processing of essential substrates like Notch. This compound, by virtue of its novel chemical scaffold, presents an opportunity to achieve this goal. The benchmarking protocols outlined in this guide provide a rigorous, logically-structured framework for its evaluation. By directly comparing its potency, selectivity, and in vivo efficacy against Semagacestat and Avagacestat, researchers can generate the critical data needed to determine if this compound represents a meaningful advancement in the quest for a safe and effective Alzheimer's disease therapeutic.

References

  • Title: Semagacestat - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Gamma secretase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amyloid beta - Grokipedia Source: Grokipedia URL: [Link]

  • Title: The Amyloid-β Pathway in Alzheimer's Disease Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance Source: PubMed URL: [Link]

  • Title: Amyloid beta - Wikipedia Source: Wikipedia URL: [Link]

  • Title: REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer's Disease Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: γ-Secretase Substrates and Functions of Released Intracellular Fragments. Source: ResearchGate URL: [Link]

  • Title: The γ-secretase complex: from structure to function Source: Frontiers in Physiology URL: [Link]

  • Title: Cellular mechanisms of γ-secretase substrate selection, processing and toxicity Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Gamma secretase - Proteopedia, life in 3D Source: Proteopedia URL: [Link]

  • Title: Semagacestat Source: ALZFORUM URL: [Link]

  • Title: Anti-Alzheimer Therapeutic Drugs Targeting γ-Secretase Source: PubMed URL: [Link]

  • Title: Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity Source: PubMed URL: [Link]

  • Title: Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease Source: Frontiers in Pharmacology URL: [Link]

  • Title: Avagacestat Source: ALZFORUM URL: [Link]

  • Title: Rethinking Gamma-secretase Inhibitors for Treatment of Non–small-Cell Lung Cancer: Is Notch the Target? Source: AACR Journals URL: [Link]

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A Comparative Guide to the Reproducibility of Synthesis Methods for 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug discovery. The reliability and reproducibility of its synthesis are paramount for consistent research outcomes and scalable production. This guide provides an in-depth, objective comparison of two prominent synthetic routes: the Beckmann rearrangement and the Schmidt reaction, starting from the common intermediate 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations found in the chemical literature.

Introduction to the Synthetic Pathways

The successful synthesis of this compound hinges on the efficient formation of the seven-membered lactam ring. Both the Beckmann and Schmidt rearrangements are powerful tools for this transformation, each with its own set of advantages and challenges. This guide will dissect each method, providing detailed protocols and a critical evaluation of their reproducibility.

Route 1: The Beckmann Rearrangement Approach

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.[1][2] In this aza-expansion, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. For cyclic ketoximes, this results in the formation of a lactam.[3]

Experimental Workflow

cluster_0 Synthesis of 7-Bromo-1-tetralone cluster_1 Oximation cluster_2 Beckmann Rearrangement A 4-(4-bromophenyl)butanoic acid B Intramolecular Friedel-Crafts Cyclization (PPA or P₂O₅) A->B C 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one B->C D 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one E Reaction with Hydroxylamine Hydrochloride D->E F 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one oxime E->F G 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one oxime H Acid-Catalyzed Rearrangement (e.g., Polyphosphoric Acid) G->H I This compound H->I

Caption: Workflow for the Beckmann Rearrangement Synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one

This crucial intermediate can be synthesized via an intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butanoic acid.

  • Reagents: 4-(4-bromophenyl)butanoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • To a flask equipped with a mechanical stirrer, add polyphosphoric acid.

    • Heat the PPA to approximately 70-80°C.

    • Slowly add 4-(4-bromophenyl)butanoic acid to the stirred, heated PPA.

    • After the addition is complete, raise the temperature to 90°C and maintain for 10 minutes.[4]

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization.

Step 2: Oximation of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one

The ketone is converted to its corresponding oxime using hydroxylamine hydrochloride.

  • Reagents: 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one, hydroxylamine hydrochloride, sodium carbonate, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one in ethanol.

    • Add hydroxylamine hydrochloride and sodium carbonate to the solution.[5]

    • Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the oxime.

    • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Beckmann Rearrangement to this compound

The oxime undergoes rearrangement in the presence of a strong acid to yield the final lactam product.

  • Reagents: 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one oxime, polyphosphoric acid (PPA).

  • Procedure:

    • In a flask equipped with a stirrer, heat polyphosphoric acid to approximately 100-120°C.

    • Carefully add the 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one oxime in portions to the hot PPA.

    • Stir the reaction mixture at this temperature for the recommended time (typically 30-60 minutes), monitoring by TLC.

    • After completion, cool the mixture and pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Route 2: The Schmidt Reaction Approach

The Schmidt reaction provides an alternative pathway for the synthesis of lactams from cyclic ketones using hydrazoic acid, which is typically generated in situ from sodium azide and a strong acid.[6][7]

Experimental Workflow

cluster_0 Synthesis of 7-Bromo-1-tetralone cluster_1 Schmidt Reaction A 4-(4-bromophenyl)butanoic acid B Intramolecular Friedel-Crafts Cyclization (PPA or P₂O₅) A->B C 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one B->C D 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one E Reaction with Sodium Azide in Strong Acid (e.g., H₂SO₄) D->E F This compound E->F

Caption: Workflow for the Schmidt Reaction Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one

This step is identical to the first step in the Beckmann rearrangement route.

Step 2: Schmidt Reaction to this compound

The ketone is directly converted to the lactam in a one-pot reaction.

  • Reagents: 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one, sodium azide, concentrated sulfuric acid.

  • Procedure:

    • Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety measures.

    • In a flask, dissolve 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one in a suitable solvent like chloroform or benzene.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • In small portions, carefully add sodium azide to the reaction mixture. The rate of addition should be controlled to manage the evolution of gas (nitrogen).

    • After the addition is complete, allow the reaction to stir at a controlled temperature (often room temperature) for several hours until completion (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Comparative Analysis of Reproducibility

ParameterBeckmann RearrangementSchmidt Reaction
Number of Steps Two steps from the ketoneOne step from the ketone
Intermediate Isolation Requires isolation of the oxime intermediateOne-pot reaction
Reagent Handling Safety Generally safer reagentsHigh Hazard: In situ generation of highly toxic and explosive hydrazoic acid. Requires stringent safety protocols.
Stereoselectivity The geometry of the oxime (syn/anti isomers) can lead to a mixture of regioisomeric lactams if not controlled.Generally, the more substituted carbon migrates, but mixtures can still occur with unsymmetrical ketones.[8]
Potential Side Reactions Fragmentation of the oxime can occur under certain conditions.Formation of tetrazoles is a known side reaction, especially with an excess of hydrazoic acid.[8]
Yield Can be high, but depends on the purity of the oxime and the efficiency of the rearrangement.Can be high, but may be compromised by side reactions and the difficulty of handling the reagents.
Reproducibility Generally considered more reproducible due to the isolation of the intermediate, allowing for purification at each stage. The stereochemistry of the oxime is a critical, controllable factor.Can be less reproducible due to the hazardous nature of hydrazoic acid and the potential for competing side reactions. The reaction is highly exothermic and requires careful control.

Discussion on Scientific Integrity and Logic

Expertise & Experience in Method Selection:

The choice between the Beckmann and Schmidt rearrangements is a classic example of balancing synthetic efficiency with safety and predictability. From an experienced standpoint, the Beckmann rearrangement often offers a more controlled and, therefore, more reproducible synthesis . The ability to isolate and purify the oxime intermediate is a significant advantage. This allows for characterization and ensures that a pure substrate is carried forward into the critical rearrangement step, minimizing the formation of impurities in the final product. The stereochemistry of the oxime, which dictates the regioselectivity of the rearrangement, can often be controlled by the oximation conditions, providing another layer of predictability.

The Schmidt reaction, while elegantly direct, introduces significant practical challenges . The in situ generation of hydrazoic acid is a major safety concern that cannot be overstated.[9] This reagent is not only highly toxic but also explosive, demanding specialized equipment and handling procedures. Furthermore, the one-pot nature of the reaction means that any impurities in the starting ketone are carried through, and side reactions, such as tetrazole formation, can be difficult to suppress completely.[8] While the reaction can be high-yielding, its sensitivity to reaction conditions can lead to variability in outcomes, impacting reproducibility.

Trustworthiness of Protocols:

The protocols provided are designed to be self-validating through the inclusion of purification steps and monitoring by TLC. For the Beckmann route, the characterization of the intermediate oxime provides a crucial checkpoint. For the Schmidt reaction, careful monitoring of the reaction progress and meticulous purification are essential to ensure the identity and purity of the final product.

Authoritative Grounding:

The mechanisms and applications of both the Beckmann[1][2][10][11][12] and Schmidt[6][7][8][9][13][14][15][16] reactions are well-established in the field of organic chemistry and are detailed in numerous authoritative texts and peer-reviewed publications. The choice of polyphosphoric acid as a catalyst for the Beckmann rearrangement is a common and effective method for promoting the reaction with cyclic oximes.[12] Similarly, the use of sodium azide in the presence of a strong acid is the standard procedure for the Schmidt reaction.[9]

Conclusion and Recommendations

For researchers prioritizing safety, control, and reproducibility, the Beckmann rearrangement is the recommended method for the synthesis of this compound. While it involves an additional step, the isolation and purification of the oxime intermediate provide a significant advantage in ensuring the quality of the final product and the consistency of the results.

The Schmidt reaction, although more atom-economical in principle, carries inherent safety risks and a higher potential for side reactions that can compromise reproducibility. It should only be considered by experienced chemists with the appropriate safety infrastructure in place.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including scale, available equipment, and expertise. However, for the majority of laboratory-scale research applications, the enhanced control and safety of the Beckmann rearrangement make it the superior choice.

References

  • Chemistry LibreTexts. Schmidt Reaction. (2023-01-22). Available from: [Link]

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • Slideshare. schmidt reaction | PPTX. Available from: [Link]

  • ResearchGate. The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement | Request PDF. (2025-08-06). Available from: [Link]

  • Aakash Institute. schmidt reaction in chemistry: Definition, Types and Importance | AESL. Available from: [Link]

  • Beilstein Journals. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Available from: [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Available from: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Available from: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

  • Grokipedia. Schmidt reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Beckmann rearrangement. (2021-04-01). Available from: [Link]

  • Wikipedia. Schmidt reaction. Available from: [Link]

  • MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. Available from: [Link]

  • ResearchGate. The Schmidt Reaction | Request PDF. Available from: [Link]

  • JoVE. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link]

  • Google Patents. CN104926688A - Method for preparing 1-tetralone oxime.
  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. (2025-08-10). Available from: [Link]

  • ResearchGate. (PDF) A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. (2014-05-27). Available from: [Link]

  • Chem-Impex. 7-Metoxi-1H-benzo[d][1][9]oxazina-2,4-diona. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The procedural recommendations herein are grounded in established principles of chemical safety and hazardous waste management, drawing from regulatory guidelines and safety data sheets. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary information to handle the disposal of this compound with confidence and precision.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given its classification as a brominated organic compound, it falls under the category of halogenated organic wastes. The combustion of such materials can lead to the formation of hazardous byproducts, including hydrogen bromide (HBr) and potentially dioxins, necessitating specialized disposal methods[2][3].

Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity (Category 4)Harmful if ingested.Standard laboratory attire (lab coat).
Skin Irritation (Category 2)Redness, inflammation of the skin.Chemical-resistant gloves (e.g., nitrile).
Eye Irritation (Category 2)Serious eye irritation, redness, pain.Safety goggles or a face shield.
Specific Target Organ Toxicity - Single Exposure (Category 3)Respiratory tract irritation.Use in a well-ventilated area or fume hood.
II. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility.[4][5] Due to its chemical nature, this compound must be disposed of as halogenated organic waste .

Core Principle: Never mix halogenated waste with non-halogenated waste streams. The rationale for this strict segregation is primarily economic and environmental. The incineration of halogenated compounds requires specialized facilities equipped with scrubbers to neutralize acidic gases like HBr that are produced during combustion.[2][3] Mixing these wastes increases the volume of material requiring this specialized and more expensive treatment.[6]

Experimental Workflow: Disposal Decision Tree

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate Waste: This compound is_halogenated Is the compound a halogenated organic? start->is_halogenated halogenated_waste Designate as 'Halogenated Organic Waste' is_halogenated->halogenated_waste Yes non_halogenated_waste Incorrect Path: Non-Halogenated Waste is_halogenated->non_halogenated_waste No select_container Select Compatible Container (e.g., Glass or HDPE) halogenated_waste->select_container label_container Label Container: 'Hazardous Waste' 'Halogenated Organics' List all constituents select_container->label_container store_safely Store in designated Satellite Accumulation Area (SAA) label_container->store_safely check_incompatibles Separate from incompatible materials (e.g., strong oxidizers) store_safely->check_incompatibles request_pickup Request Pickup by Certified Hazardous Waste Management Service check_incompatibles->request_pickup

Sources

Navigating the Unseen: A Comprehensive Guide to Personal Protective Equipment for 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a halogenated cyclic ketone, represents a class of compounds where a thorough understanding of potential hazards and meticulous implementation of safety protocols are paramount. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to cultivate a culture of safety within the laboratory.

Hazard Assessment: Understanding the Adversary

Before any protective measures can be prescribed, a comprehensive understanding of the potential risks is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, we can extrapolate from the known hazards of its structural components and available data for similar molecules.

A safety data sheet for the closely related compound, 7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one, indicates the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of a bromine atom on an aromatic ring classifies this compound as a brominated organic compound, a group known for potential toxicity and reactivity.[2] The cyclic ketone structure also warrants careful handling.

Based on this hazard profile, a multi-faceted PPE strategy is required to mitigate risks of ingestion, dermal contact, eye exposure, and inhalation.

The Shield: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that should be tailored to the specific procedures being undertaken. The following recommendations are based on a risk assessment for handling this compound in a powdered form and in solution.

Eye and Face Protection: The First Line of Defense

Given the severe eye irritation potential, robust eye and face protection is non-negotiable.

Protection LevelSpecification and Use
Primary Protection Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
Secondary Protection A full-face shield should be worn over safety goggles, especially when there is a risk of splashing, such as during dissolution, transfer of solutions, or when working with larger quantities.

Causality: The primary risk to the eyes is from airborne powder particles and splashes of solutions containing the compound. Safety goggles provide a seal around the eyes, preventing entry from the sides, top, and bottom. A face shield offers a broader barrier of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

The compound's classification as a skin irritant necessitates comprehensive skin and body protection.

Protection TypeRecommended EquipmentSpecification and Use
Hand Protection Chemical-resistant gloves (double gloving is recommended).Nitrile gloves offer good short-term splash protection, but they have poor resistance to halogenated hydrocarbons. For prolonged contact or immersion, neoprene gloves are a more suitable option. Always inspect gloves for any signs of degradation or perforation before use.[3]
Body Protection A flame-resistant lab coat worn over full-length pants and closed-toe shoes.The lab coat should be fully buttoned to maximize skin coverage.

Expert Insight: The practice of double gloving provides an additional layer of safety. Should the outer glove become contaminated or compromised, the inner glove continues to offer protection while the outer glove is safely removed and replaced. When selecting gloves, it is crucial to consult the manufacturer's chemical resistance guides, although data for novel compounds may be limited. In such cases, selecting gloves based on resistance to the solvents being used is a critical secondary consideration.

Respiratory Protection: Guarding the Gateway

The potential for respiratory irritation, particularly when handling the compound as a powder, requires careful consideration of respiratory protection.

Protection LevelRecommended EquipmentSpecification and Use
For Handling Powder A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter.This is essential to prevent the inhalation of fine particles.
For Handling in Solution or with Potential for Vapors A NIOSH-approved air-purifying respirator with a combination of an organic vapor cartridge and a P95 or P100 particulate filter.This provides protection against both airborne particles and any potential vapors that may be generated.

Trustworthiness through Procedure: All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize airborne concentrations. The choice of respirator should be based on a formal risk assessment. If there is any uncertainty, erring on the side of greater protection is the most prudent course of action.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the cornerstone of laboratory safety. The following workflow provides a procedural guide for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE setup Prepare Work Area in Fume Hood prep->setup Verify fume hood function weigh Weigh Compound setup->weigh Use anti-static weigh paper dissolve Dissolve in Solvent weigh->dissolve Add powder to solvent slowly transfer Transfer Solution dissolve->transfer Use appropriate glassware decontaminate Decontaminate Work Surfaces transfer->decontaminate After experiment completion dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate waste streams doff Doff PPE dispose_waste->doff Follow proper doffing procedure

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility. As a halogenated organic compound, this compound and its associated waste must be handled with care.

Waste Segregation

A critical aspect of waste management is proper segregation to prevent incompatible materials from mixing.

Waste_Segregation cluster_waste_streams Waste Streams cluster_containers Designated Waste Containers solid_waste Contaminated Solid Waste (gloves, weigh paper, etc.) solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Halogenated Liquid Waste (unused solutions, solvent rinses) liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container

Caption: A diagram illustrating the proper segregation of waste generated from handling the compound.

Disposal Procedures
  • Halogenated Waste: All waste containing this compound must be collected in designated, clearly labeled "Halogenated Waste" containers.[4][5]

  • Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6][7]

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area, away from incompatible materials.[2][4]

  • Follow Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures.

Conclusion: A Commitment to Safety

The responsible handling of novel compounds like this compound is a testament to a researcher's commitment to scientific integrity and personal safety. By understanding the potential hazards, selecting the appropriate personal protective equipment with a clear rationale, and adhering to robust operational and disposal plans, we can confidently advance our research while ensuring a safe and secure laboratory environment. This guide serves as a foundational resource, but it is the consistent and diligent application of these principles that truly builds a culture of safety.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Echemi. 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Safety Data Sheets.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Hazardous Waste Segregation.
  • OSHA. OSHA Glove Selection Chart.
  • Campus Operations. Halogenated Solvents in Laboratories.
  • Safety & Risk Services. Organic Solvent Waste Disposal.

Sources

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